Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(5-fluoro-2-methylindol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c1-3-17-13(16)8-15-9(2)6-10-7-11(14)4-5-12(10)15/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVUPRULBFEFCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC2=C1C=CC(=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Fluorinated Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] Its versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties. The introduction of a fluorine atom into the indole ring, as seen in Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate, can significantly enhance a molecule's metabolic stability, binding affinity to biological targets, and lipophilicity, making it a valuable building block in modern drug discovery. This guide provides a comprehensive overview of this compound, covering its synthesis, analytical characterization, and applications as a key intermediate in the development of novel therapeutics.
Core Compound Identification and Physicochemical Properties
CAS Number: 851460-85-0[]
This unique numerical identifier, assigned by the Chemical Abstracts Service, ensures the unambiguous identification of this specific chemical substance.
Molecular Formula: C₁₃H₁₄FNO₂[]
Molecular Weight: 235.25 g/mol []
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [] |
| Boiling Point | 353.4 ± 32.0 °C at 760 mmHg | [] |
| Density | 1.2 ± 0.1 g/cm³ | [] |
| Storage Temperature | 2-8 °C | [] |
Synthesis of this compound
The most direct and widely applicable method for the synthesis of the title compound is the N-alkylation of 5-fluoro-2-methylindole with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate. This reaction proceeds via a nucleophilic substitution mechanism where the indole nitrogen, after deprotonation by a suitable base, acts as a nucleophile attacking the electrophilic carbon of the ethyl haloacetate.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established methods for the N-alkylation of indoles.[3][4]
Materials and Reagents:
-
5-fluoro-2-methylindole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Ethyl bromoacetate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-fluoro-2-methylindole (1.0 equivalent) and anhydrous DMF. Stir the mixture until the 5-fluoro-2-methylindole is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1-1.2 equivalents) portion-wise to the stirred solution. The mixture may effervesce as hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30-60 minutes, or until the hydrogen evolution ceases, to ensure the complete formation of the indolide anion.
-
Alkylation: Add ethyl bromoacetate (1.0-1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The indole scaffold is a "privileged structure" in medicinal chemistry, known for its ability to bind to a variety of biological targets.[1]
1. Intermediate for Biologically Active Molecules:
The ester functionality of this compound can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. Alternatively, the ester can be reduced to an alcohol, providing another point for chemical diversification. These modifications allow for the exploration of structure-activity relationships (SAR) in drug discovery programs.
Caption: Role as a synthetic building block for diverse bioactive molecules.
2. Potential as a Kinase Inhibitor Scaffold:
Indole derivatives are well-represented among kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[5] The structural features of this compound make it an attractive starting point for the design of novel kinase inhibitors. The N-acetic acid ethyl ester side chain can be modified to interact with the hinge region of the kinase active site, a common binding motif for this class of inhibitors.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Indole ring protons | 6.5 - 7.5 | m |
| -CH₂- (acetate) | ~4.8 | s |
| -CH₂- (ethyl) | ~4.2 | q |
| -CH₃ (indole) | ~2.4 | s |
| -CH₃ (ethyl) | ~1.2 | t |
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~168 |
| Aromatic carbons | 105 - 160 |
| -CH₂- (ethyl) | ~61 |
| -CH₂- (acetate) | ~48 |
| -CH₃ (ethyl) | ~14 |
| -CH₃ (indole) | ~13 |
2. Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 236.1.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general guidelines for handling similar organic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable fluorinated building block with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis via N-alkylation of 5-fluoro-2-methylindole provides a reliable route to this important intermediate. The presence of the fluorine atom and the versatile ester functionality allow for extensive structural modifications, making it an ideal scaffold for the development of novel therapeutic agents, particularly in the area of kinase inhibition. This guide provides a foundational understanding of this compound, intended to support researchers and scientists in their efforts to design and synthesize the next generation of innovative medicines.
References
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Mohamed, S. K., et al. (2013). Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1542. Available at: [Link]
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Mohamed, S. K., et al. (2013). Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. CORE. Available at: [Link]
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MDPI. (2021). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. Available at: [Link]
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ResearchGate. Optimal conditions for N-alkylation of uracil by ethyl bromoacetate.... Available at: [Link]
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Diva-Portal.org. (2020). Synthesis of 5-Fluoroindole-5-13C. Available at: [Link]
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MDPI. (2018). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. Available at: [Link]
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ResearchGate. (2019). Synthesis and biological evaluation of new multi-target 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives with potential antidepressant effect. Available at: [Link]
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National Center for Biotechnology Information. (2016). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available at: [Link]
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National Center for Biotechnology Information. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Available at: [Link]
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MDPI. (2022). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Available at: [Link]
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An In-Depth Technical Guide to the Synthesis of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate, a valuable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active molecules, and the targeted N-alkylation at the indole nitrogen allows for the introduction of functional groups that can modulate pharmacological properties. This document details the chemical principles, a robust experimental protocol, and the analytical characterization of the title compound, offering field-proven insights for its successful laboratory-scale preparation.
Introduction: The Significance of Indole-1-Acetic Acid Derivatives
Indole derivatives are a cornerstone in medicinal chemistry, forming the core structure of a vast array of natural products and synthetic pharmaceuticals.[1] Their diverse biological activities span from anticancer and anti-inflammatory to antimicrobial and neuroprotective effects. The functionalization of the indole nucleus is a key strategy in drug design to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile.
Specifically, the introduction of an acetic acid ester moiety at the N-1 position of the indole ring, as in the title compound, generates a class of molecules known as indole-1-acetic acid derivatives. These compounds have garnered considerable interest for their potential as anti-inflammatory agents and as versatile intermediates for the synthesis of more complex bioactive molecules.[2] The presence of a fluorine atom at the 5-position of the indole ring in this compound is of particular note, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.
This guide focuses on a reliable and reproducible method for the synthesis of this compound, providing the necessary detail for its implementation in a research or drug development setting.
Retrosynthetic Analysis and Synthetic Strategy
The most direct and widely employed strategy for the synthesis of N-alkylated indoles is the nucleophilic substitution reaction between an indole and an alkyl halide.[3] Our retrosynthetic analysis for this compound identifies 5-fluoro-2-methyl-1H-indole and an ethyl haloacetate as the key starting materials.
Figure 1: Retrosynthetic analysis of the target molecule.
The core of this synthesis revolves around the deprotonation of the indole nitrogen of 5-fluoro-2-methyl-1H-indole to form a nucleophilic indolide anion. This is typically achieved using a strong, non-nucleophilic base. The resulting anion then undergoes a nucleophilic attack on the electrophilic carbon of an ethyl haloacetate, such as ethyl bromoacetate, to forge the desired N-C bond.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 5-fluoro-2-methyl-1H-indole | ≥98% | Commercially Available |
| Sodium hydride (NaH), 60% dispersion in mineral oil | Reagent grade | Commercially Available |
| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Commercially Available |
| Ethyl bromoacetate | ≥98% | Commercially Available |
| Ethyl acetate (EtOAc) | ACS grade | Commercially Available |
| Hexanes | ACS grade | Commercially Available |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent grade | Prepared in-house |
| Brine (Saturated aqueous NaCl) | Reagent grade | Prepared in-house |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade | Commercially Available |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available |
Synthetic Procedure
Figure 2: Workflow for the synthesis of the target compound.
-
Preparation of the Reaction Vessel: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum is charged with 5-fluoro-2-methyl-1H-indole (1.0 eq).
-
Dissolution: Anhydrous N,N-dimethylformamide (DMF) is added to the flask to dissolve the starting material, targeting a concentration of approximately 0.2-0.5 M.
-
Deprotonation: The solution is cooled to 0 °C in an ice-water bath. Sodium hydride (60% dispersion in mineral oil, 1.2 eq) is added portion-wise to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation and add the NaH slowly to control the effervescence.
-
Formation of the Indolide Anion: The reaction mixture is stirred at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium salt of the indole.
-
N-Alkylation: Ethyl bromoacetate (1.1 eq) is added dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 2-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: The mixture is diluted with water and transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate.
-
Washing: The combined organic layers are washed with water and then with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized this compound should be confirmed by a combination of physical and spectroscopic methods.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₁₃H₁₄FNO₂ |
| Molecular Weight | 235.25 g/mol [4] |
| Appearance | Expected to be a solid or oil |
| Boiling Point | 353.4 ± 32.0 °C at 760 mmHg[4] |
| Density | 1.2 ± 0.1 g/cm³[4] |
Spectroscopic Data (Predicted and Analog-Based)
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene group of the acetate moiety, a singlet for the methyl group on the indole ring, and signals in the aromatic region corresponding to the protons on the indole core. The disappearance of the N-H proton signal from the starting indole is a key indicator of successful N-alkylation.[5]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon of the acetate, the methyl carbon, and the carbons of the indole ring. The carbon attached to the fluorine will exhibit a characteristic large coupling constant (¹JC-F).
-
IR (Infrared) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the C=O stretching vibration of the ester group, typically in the range of 1735-1750 cm⁻¹. Other characteristic bands would include C-H stretching vibrations and absorptions corresponding to the aromatic ring.
-
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 235.25). Fragmentation patterns would likely involve the loss of the ethoxy group and other characteristic fragments of the indole structure.
Conclusion
The synthesis of this compound can be reliably achieved through the N-alkylation of 5-fluoro-2-methyl-1H-indole with ethyl bromoacetate. The choice of a strong base and an anhydrous polar aprotic solvent is crucial for the efficient formation of the indolide anion and subsequent nucleophilic substitution. This guide provides a robust and detailed protocol that, when coupled with careful experimental technique and appropriate analytical characterization, will enable researchers to successfully synthesize this valuable compound for further investigation in drug discovery and medicinal chemistry programs.
References
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Mohamed, S. K., M. M. K. A. El-Shaieb, and A. M. El-Kafrawy. "Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate." Acta Crystallographica Section E: Structure Reports Online 69.10 (2013): o1542. [Link]
-
National Center for Biotechnology Information. "Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate." PubChem Compound Database, CID=71746279. [Link]
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Piscitelli, Francesco, et al. "An improved synthesis of ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate." Tetrahedron Letters 49.13 (2008): 2146-2148. [Link]
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Sinicropi, Maria Stefania, et al. "Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]." Molecules 24.1 (2019): 123. [Link]
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Al-Tel, T. H., R. A. Al-Qawasmeh, and W. Voelter. "Synthesis of new functionalized indoles based on ethyl indol-2-carboxylate." Molecules 16.8 (2011): 6537-6551. [Link]
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An In-Depth Technical Guide to the Physical Properties of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate is a fluorinated indole derivative of significant interest within synthetic and medicinal chemistry. The indole scaffold is a cornerstone in numerous biologically active compounds, and the strategic incorporation of a fluorine atom can profoundly influence a molecule's physicochemical properties, such as metabolic stability and binding affinity, making it a valuable modification in drug discovery. This guide provides a comprehensive overview of the known physical properties of this compound, alongside a detailed exposition of the standard experimental methodologies required for their determination. This document is intended to serve as a vital resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.
Molecular Structure and Core Data
The foundational attributes of a molecule are dictated by its structure. The chemical structure of this compound is presented below, followed by a table summarizing its core physical data.
Caption: Chemical structure of this compound.
Table 1: Core Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 851460-85-0 | [] |
| Molecular Formula | C₁₃H₁₄FNO₂ | [] |
| Molecular Weight | 235.25 g/mol | [] |
| Predicted Boiling Point | 353.4 ± 32.0 °C at 760 mmHg | [] |
| Melting Point | Not available in the literature | - |
| Solubility | Not experimentally determined in the literature | - |
Detailed Physical Properties and Experimental Determination
A thorough understanding of a compound's physical properties is paramount for its application in research and development. Below is a discussion of the key physical parameters and the standardized, self-validating experimental protocols for their determination.
Melting Point
The melting point is a critical indicator of a compound's purity. Pure crystalline substances typically exhibit a sharp melting point range of 0.5-1.0°C.[2] The presence of impurities generally leads to a depression and broadening of the melting range.[2]
Experimental Data: The experimental melting point for this compound is not currently available in the reviewed scientific literature. For context, the parent indole, 5-fluoro-2-methylindole, is a solid with a melting point of 98-101°C.
Experimental Protocol: Capillary Melting Point Determination
This method is a standard and widely accepted technique for determining the melting point of a crystalline solid.[3]
Causality Behind Experimental Choices: The capillary method provides a precise and reproducible measurement of the melting point by ensuring uniform and controlled heating of a small sample. The use of a finely powdered, dry sample is crucial for efficient heat transfer and accurate observation of the melting process. A slow heating rate near the expected melting point is essential to allow for thermal equilibrium between the sample, the heating block, and the thermometer, thereby ensuring an accurate reading.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the crystalline solid is finely powdered and thoroughly dried.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, near the anticipated melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.
Caption: Workflow for Capillary Melting Point Determination.
Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[4] It is a characteristic physical property that provides insight into the volatility of a compound.
Experimental Data: A predicted boiling point of 353.4 ± 32.0 °C at 760 mmHg is available from chemical supplier data.[] Experimental verification is required for confirmation.
Experimental Protocol: Boiling Point Determination by Thiele Tube Method
The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.[5]
Causality Behind Experimental Choices: The unique shape of the Thiele tube is designed to facilitate the circulation of the heating oil via convection currents, ensuring uniform temperature distribution throughout the sample and the thermometer bulb. The inverted capillary tube traps a small amount of air. As the liquid is heated, the vapor pressure of the sample increases, causing the trapped air to expand and a stream of bubbles to emerge. Upon cooling, when the vapor pressure of the sample equals the external atmospheric pressure, the liquid is drawn into the capillary tube. This temperature is the boiling point.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the liquid (a few milliliters) is placed in a small test tube.
-
Capillary Setup: A capillary tube, sealed at one end, is placed open-end down into the test tube containing the liquid.
-
Apparatus Assembly: The test tube is attached to a thermometer, and the assembly is suspended in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).
-
Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
-
Observation: The temperature is monitored as a steady stream of bubbles emerges from the open end of the capillary tube. The heating is then discontinued.
-
Recording: The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.
Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.
Solubility
Solubility is a crucial parameter in drug development, as it directly influences bioavailability. It is defined as the maximum concentration of a substance that can dissolve in a solvent to form a saturated solution at a given temperature.
Experimental Data: Experimental solubility data for this compound in common laboratory solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, dimethyl sulfoxide) are not available in the public domain.
Experimental Protocol: Shake-Flask Method for Equilibrium Solubility Determination
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Causality Behind Experimental Choices: This method ensures that a true equilibrium between the undissolved solid and the saturated solution is achieved. The use of a constant temperature shaker bath is critical to maintain thermodynamic stability. Allowing sufficient time for equilibration is necessary to obtain a reproducible and accurate solubility value. Subsequent filtration or centrifugation is essential to separate the saturated solution from any undissolved solid before analysis.
Step-by-Step Methodology:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.
-
Equilibration: The vial is placed in a shaker bath at a constant temperature (e.g., 25°C or 37°C) and agitated for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the saturated solution from the excess solid.
-
Analysis: The concentration of the compound in the clear supernatant is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Replication: The experiment is performed in triplicate to ensure the reliability of the results.
Spectroscopic Data
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of a synthesized compound. While experimental spectra for this compound are not publicly available, this section outlines the expected spectral features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methyl group on the indole ring, a singlet for the methylene protons of the acetate group, and distinct signals for the aromatic protons on the indole ring, with splitting patterns influenced by the fluorine substituent.
-
¹³C NMR: The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the indole ring (with C-F coupling), and the carbons of the ethyl and methyl groups.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to exhibit a strong absorption band for the C=O stretching of the ester group, typically in the range of 1735-1750 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations for the aromatic and aliphatic protons, C-N stretching, and C-F stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry would provide the molecular weight of the compound. The high-resolution mass spectrum (HRMS) would confirm the elemental composition. The fragmentation pattern would likely show the loss of the ethoxy group (-OCH₂CH₃) and the entire ethyl acetate moiety.
Conclusion
This technical guide has synthesized the currently available physical property data for this compound and provided a comprehensive framework of the standard, validated experimental protocols for the determination of its key physical characteristics. While some experimental data remains to be reported in the scientific literature, the methodologies outlined herein provide a clear pathway for researchers to obtain this crucial information. A complete understanding of these physical properties is essential for the rational design and development of novel therapeutic agents and other advanced materials based on this promising fluorinated indole scaffold.
References
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GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]
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thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]
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Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
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JoVE. (2020, March 26). Boiling Points - Concept. Retrieved from [Link]
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"Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate chemical structure"
An In-depth Technical Guide to the Chemical Structure of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a derivative of the indole scaffold, a core structure in numerous pharmacologically active compounds. The strategic incorporation of a fluorine atom at the 5-position and an ethyl acetate moiety at the indole nitrogen (N-1) significantly modulates the molecule's physicochemical properties. This guide provides a comprehensive examination of its chemical structure, a detailed protocol for its synthesis via N-alkylation, and a thorough analysis of the spectroscopic data (NMR, MS, IR) used for its characterization. The methodologies and data presented herein serve as a vital resource for researchers engaged in the synthesis and application of novel indole-based therapeutics.
Molecular Structure and Chemical Identity
The foundational structure of the target compound is the 5-fluoro-2-methyl-1H-indole core. This bicyclic aromatic heterocycle is functionalized at the N-1 position with an ethyl acetate group. The fluorine substituent at C-5 is a common bioisostere for a hydrogen atom or a methyl group, often introduced to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1]
Key Structural Features & Identifiers
-
IUPAC Name: this compound
-
Molecular Formula: C₁₃H₁₄FNO₂
-
Molecular Weight: 235.25 g/mol [2]
-
Core Scaffold: Indole, a privileged structure in medicinal chemistry known for its broad range of biological activities.[3]
-
Key Substituents:
-
5-Fluoro: An electron-withdrawing group that influences the electron density of the indole ring system.
-
2-Methyl: An electron-donating group that can impact the reactivity of the C-3 position.
-
N-1 Ethyl Acetate: A flexible side chain that introduces an ester functional group, providing a handle for further chemical modification or influencing receptor interactions.
-
Structural Representation
The connectivity of atoms in this compound is visualized below. This diagram illustrates the core indole ring system, comprised of a fused benzene and pyrrole ring, and the specific placement of each substituent as defined by the IUPAC name.
Caption: Overall synthetic workflow for the target molecule.
Experimental Protocol: N-Alkylation of 5-Fluoro-2-methyl-1H-indole
This protocol describes a robust and reproducible method for the synthesis of the title compound. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) is critical. NaH efficiently deprotonates the indole nitrogen without competing in the subsequent alkylation step, while DMF effectively solvates the resulting ions to facilitate the reaction.
Materials:
-
5-Fluoro-2-methyl-1H-indole (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Ethyl bromoacetate (1.1 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-fluoro-2-methyl-1H-indole (1.0 eq).
-
Solvation: Add anhydrous DMF via syringe to dissolve the starting material. Cool the resulting solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Causality Note: Slow addition is crucial to control the exothermic reaction and the evolution of hydrogen gas. Stir the mixture at 0 °C for 30-45 minutes until gas evolution ceases, indicating the complete formation of the sodium indolide salt.
-
Alkylation: Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture at 0 °C. Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting indole spot is completely consumed.
-
Quenching: Upon completion, cool the flask back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize any unreacted base and hydrolyze excess ethyl bromoacetate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Spectroscopic and Analytical Characterization
Structural confirmation of the synthesized molecule relies on a combination of spectroscopic techniques. Each method provides unique information about the molecular framework and functional groups present. The data presented in the following tables are predictive values based on established chemical shift principles and data from analogous structures. [4][5][6]
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.30 | dd, J ≈ 8.8, 4.4 Hz | 1H | H-7 | Ortho-coupling to H-6, meta-coupling to H-5 (F). |
| ~7.05 | dd, J ≈ 9.5, 2.5 Hz | 1H | H-4 | Ortho-coupling to H-5 (F), meta-coupling to H-6. |
| ~6.90 | ddd, J ≈ 9.0, 9.0, 2.5 Hz | 1H | H-6 | Ortho-coupling to H-7 and H-5 (F), meta-coupling to H-4. |
| ~6.25 | s | 1H | H-3 | Singlet, typical for a proton at the C-3 position of a 2-substituted indole. |
| ~4.85 | s | 2H | N-CH₂ -COO | Singlet, adjacent to nitrogen and a carbonyl group. No adjacent protons to couple with. |
| ~4.20 | q, J ≈ 7.1 Hz | 2H | O-CH₂ -CH₃ | Quartet due to coupling with the adjacent methyl group protons. |
| ~2.40 | s | 3H | C2-CH₃ | Singlet, methyl group attached to the aromatic indole ring. |
| ~1.25 | t, J ≈ 7.1 Hz | 3H | O-CH₂-CH₃ | Triplet due to coupling with the adjacent methylene group protons. |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~169.5 | C =O | Ester carbonyl carbon, highly deshielded. |
| ~158.0 (d, ¹JCF ≈ 235 Hz) | C -5 | Carbon directly bonded to fluorine, shows large C-F coupling constant. |
| ~138.0 | C -2 | Quaternary carbon of the pyrrole ring, adjacent to nitrogen and bearing a methyl group. |
| ~133.0 | C -7a | Quaternary carbon at the ring junction. |
| ~129.0 (d, ³JCF ≈ 10 Hz) | C -3a | Quaternary carbon at the ring junction, shows smaller C-F coupling. |
| ~110.5 (d, ²JCF ≈ 26 Hz) | C -4 | Aromatic CH, deshielded by proximity to nitrogen and fluorine. |
| ~109.5 (d, ²JCF ≈ 24 Hz) | C -6 | Aromatic CH. |
| ~105.0 (d, ⁴JCF ≈ 5 Hz) | C -7 | Aromatic CH. |
| ~101.0 | C -3 | Aromatic CH of the pyrrole ring. |
| ~61.5 | O-CH₂ -CH₃ | Methylene carbon of the ethyl ester. |
| ~48.0 | N-CH₂ -COO | Methylene carbon attached to the indole nitrogen. |
| ~14.2 | O-CH₂-CH₃ | Methyl carbon of the ethyl ester. |
| ~13.5 | C2-CH₃ | Methyl carbon at the C-2 position. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
-
Expected [M+H]⁺: 236.1081
-
Method: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).
-
Key Fragmentation Pattern: A characteristic loss of the ethoxy group (-OCH₂CH₃, 45 Da) or the entire ethyl acetate moiety is expected, providing evidence for the ester side chain.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3050-3150 | C-H Stretch | Aromatic C-H |
| ~2850-2980 | C-H Stretch | Aliphatic (CH₃, CH₂) C-H |
| ~1745-1755 | C=O Stretch | Ester Carbonyl |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1250-1300 | C-F Stretch | Aryl-Fluoride |
| ~1150-1200 | C-O Stretch | Ester C-O |
The strong absorption band around 1750 cm⁻¹ is a definitive indicator of the ester carbonyl group, a key feature of the molecule. [4][7]
Conclusion
The chemical structure of this compound is unambiguously defined by its unique arrangement of a fluorinated indole core and an N-alkylated ethyl acetate side chain. Its synthesis is reliably achieved through a standard N-alkylation protocol, and its identity is confirmed through a suite of modern spectroscopic techniques. The detailed structural analysis and synthetic methodology provided in this guide offer a solid foundation for scientists working on the design, synthesis, and evaluation of novel indole-based compounds for drug discovery and development.
References
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Mohamed, S. K., Mague, J. T., Akkurt, M., Hassan, A. A., & Albayatie, M. R. (n.d.). Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. CORE. Retrieved from [Link]
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Austin Service, C., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah Department of Chemistry. Retrieved from [Link]
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(2015). Synthesis and Characterisation of New 2-(5- Fluoro-2-Methyl-1H-Inden-3-Yl) AcetohydrazideDerivatives. International Journal of Innovative Research in Science, Engineering and Technology, 4(6). Retrieved from [Link]
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Nishimura, T., et al. (2021). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. Molecules, 26(15), 4487. MDPI. Retrieved from [Link]
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Mohamed, S. K., Mague, J. T., Akkurt, M., Hassan, A. A., & Albayatie, M. R. (2013). Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1242. National Institutes of Health. Retrieved from [Link]
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PubChem. (n.d.). 2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl acetate. National Center for Biotechnology Information. Retrieved from [Link]
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Abdel-Wahab, B. F., et al. (2019). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 24(17), 3072. MDPI. Retrieved from [Link]
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(2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Knowledge UChicago. Retrieved from [Link]
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PubChem. (n.d.). ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate. National Center for Biotechnology Information. Retrieved from [Link]
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Ellman, J. A., et al. (2018). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis, 8(7), 6235-6240. Retrieved from [Link]
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(n.d.). Synthesis of 5-Fluoroindole-5-13C. Diva-portal.org. Retrieved from [Link]
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(2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. Retrieved from [Link]
- (n.d.). Process for producing 5-fluorooxyindole and for producing intermediate therefor. Google Patents.
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(2010). Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate. Organic Process Research & Development, 14(5), 1213-1216. ACS Publications. Retrieved from [Link]
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(2014). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. PMC. National Institutes of Health. Retrieved from [Link]
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(2022). 1H-NMR impurity originating from ethyl acetate - What could it be? ResearchGate. Retrieved from [Link]
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(n.d.). Ethyl Acetate. NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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(2010). Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. Acta Crystallographica Section E: Structure Reports Online, 66(1), o155. National Institutes of Health. Retrieved from [Link]
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(n.d.). FTIR analysis of ethyl acetate extract. ResearchGate. Retrieved from [Link]
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(n.d.). 13c n.m.r. chemical shift data (6) for model compounds and for (1). ResearchGate. Retrieved from [Link]
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(2007). Supporting Information. Wiley-VCH. Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. KGROUP. Retrieved from [Link]
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An In-depth Technical Guide to Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate: Synthesis, Characterization, and Applications in Drug Discovery
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for drug discovery efforts. This technical guide delves into a specific and promising derivative, Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate. The introduction of a fluorine atom at the 5-position and an ethyl acetate group at the 1-position of the 2-methylindole core significantly modulates the molecule's physicochemical and pharmacological properties.
This document provides a comprehensive overview for researchers, scientists, and drug development professionals, covering the fundamental molecular characteristics, a detailed synthetic protocol, a robust analytical framework for its characterization, and insights into its potential applications in modern drug discovery. The methodologies described herein are designed to be self-validating, ensuring reproducibility and reliability in a research setting.
Molecular Profile and Physicochemical Properties
This compound is a fine chemical intermediate whose precise molecular characteristics are fundamental to its application and study.
Molecular Structure:
Caption: 2D structure of this compound.
A summary of its key computed physicochemical properties is presented in the table below. These parameters are crucial for predicting its behavior in biological systems and for the design of analytical and purification methods.
| Property | Value | Source |
| Molecular Weight | 235.25 g/mol | [1][2] |
| Molecular Formula | C13H14FNO2 | [1] |
| Exact Mass | 235.10085685 Da | [2] |
| XLogP3-AA | 2.7 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 4 | [2] |
| Canonical SMILES | CCOC(=O)CN1C(=CC2=C1C=CC(=C2)F)C | [1] |
| InChI Key | XCVUPRULBFEFCC-UHFFFAOYSA-N | [1] |
Synthesis Protocol: N-Alkylation of 5-fluoro-2-methyl-1H-indole
The synthesis of this compound is most efficiently achieved through the N-alkylation of the 5-fluoro-2-methyl-1H-indole precursor. This reaction proceeds via a nucleophilic substitution mechanism, where the indole nitrogen, after deprotonation by a strong base, acts as a nucleophile attacking the electrophilic carbon of ethyl bromoacetate.
Reaction Scheme:
Caption: Synthetic route to this compound.
Step-by-Step Experimental Protocol
This protocol is a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.
Materials and Reagents:
-
5-fluoro-2-methyl-1H-indole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl bromoacetate
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
Procedure:
-
Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add 5-fluoro-2-methyl-1H-indole (1.0 equivalent).
-
Dissolution: Add anhydrous DMF to dissolve the starting material completely. The concentration is typically maintained between 0.1 and 0.5 M.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully and portion-wise, add sodium hydride (1.1-1.2 equivalents) to the stirred solution. Causality: The use of a strong, non-nucleophilic base like NaH is crucial to deprotonate the indole nitrogen without competing side reactions. The low temperature controls the exothermic reaction and prevents degradation. Hydrogen gas will evolve, so adequate ventilation is necessary.
-
Stirring for Anion Formation: Allow the mixture to stir at 0 °C for 30-60 minutes. The cessation of hydrogen evolution and the formation of a homogeneous solution or a slurry of the sodium salt indicates the completion of deprotonation.
-
Alkylation: While maintaining the temperature at 0 °C, add ethyl bromoacetate (1.1-1.2 equivalents) dropwise to the reaction mixture. Causality: A slight excess of the alkylating agent ensures the complete conversion of the indole anion. Dropwise addition helps to control the reaction temperature.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).
-
Quenching: Once the reaction is complete (as indicated by TLC), cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. This step neutralizes any unreacted sodium hydride.
-
Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.
Analytical Characterization Workflow
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.
Caption: A comprehensive workflow for the analytical characterization.
Expected Analytical Profile
Based on the analysis of structurally similar indole derivatives, the following spectral data are anticipated for this compound.
1. Mass Spectrometry (MS):
-
Expected Molecular Ion (M+): m/z = 235.10.
-
Fragmentation Pattern: The mass spectrum is expected to show characteristic fragmentation patterns for indole derivatives.[1][2] Key fragments may arise from the loss of the ethoxycarbonyl group (-COOEt), the ethyl group (-CH2CH3), and cleavage of the acetate side chain.
2. Infrared (IR) Spectroscopy:
The IR spectrum will be characterized by the absence of an N-H stretching band (typically around 3400 cm⁻¹) and the presence of strong absorptions corresponding to the ester functional group.[3]
-
~1750-1735 cm⁻¹: Strong C=O stretching vibration of the ester.
-
~1250-1000 cm⁻¹: C-O stretching vibrations of the ester.
-
Aromatic C-H and C=C stretches: In their typical regions.
-
~1100-1000 cm⁻¹: C-F stretching vibration.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
Ethyl group: A triplet (3H) around δ 1.2-1.4 ppm and a quartet (2H) around δ 4.1-4.3 ppm.
-
Methylene group (N-CH₂): A singlet (2H) around δ 4.8-5.2 ppm.
-
Methyl group (C2-CH₃): A singlet (3H) around δ 2.3-2.5 ppm.
-
Aromatic protons: Signals in the aromatic region (δ 6.5-7.5 ppm) exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring, with additional splitting due to the fluorine atom.
-
-
¹³C NMR:
-
Ester carbonyl: A signal around δ 168-172 ppm.
-
Ethyl group carbons: Signals around δ 60-62 ppm (OCH₂) and δ 14-15 ppm (CH₃).
-
N-CH₂ carbon: A signal around δ 45-50 ppm.
-
C2-CH₃ carbon: A signal around δ 12-15 ppm.
-
Indole ring carbons: Multiple signals in the aromatic region (δ 100-140 ppm), with the carbon attached to fluorine (C5) showing a large one-bond C-F coupling constant.
-
Applications in Drug Development
The indole scaffold is a cornerstone in the development of therapeutics across various disease areas.[4] The specific structural features of this compound make it a valuable building block and a potential therapeutic agent itself.
-
Anti-inflammatory Agents: Derivatives of indole-1-acetic acid have been investigated for their anti-inflammatory properties.[5] The core structure of the title compound aligns with this class of molecules, suggesting its potential as a lead for novel anti-inflammatory drugs.
-
Anticancer Drug Discovery: The indole nucleus is present in many anticancer agents.[4] The introduction of a fluorine atom can enhance metabolic stability and binding affinity to target proteins. This compound can serve as a key intermediate for the synthesis of more complex molecules targeting kinases, tubulin, or other cancer-related pathways.
-
Neurodegenerative and Metabolic Disorders: Indole derivatives have shown promise in the treatment of neurodegenerative diseases and metabolic disorders like diabetes.[4][6] The lipophilicity and electronic properties of this fluorinated indole make it an interesting candidate for exploring these therapeutic avenues.
Conclusion
This compound is a molecule of significant interest for chemical and pharmaceutical research. This guide has provided a detailed framework for its synthesis, a comprehensive strategy for its analytical characterization, and an overview of its potential applications. The provided protocols and expected analytical data serve as a robust starting point for researchers aiming to synthesize, characterize, and utilize this versatile indole derivative in their drug discovery and development endeavors. The self-validating nature of the described methodologies is intended to ensure high-quality, reproducible results.
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A Comprehensive Technical Guide to the Spectroscopic Characterization of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Introduction: The Significance of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate
Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The title compound, this compound (Molecular Formula: C₁₃H₁₄FNO₂, Molecular Weight: 235.25 g/mol ), is a functionalized indole with significant potential as a building block in the synthesis of novel pharmaceuticals. The presence of a fluorine atom can enhance metabolic stability and binding affinity, making this a compound of high interest.
Accurate structural elucidation through spectroscopic methods is a fundamental requirement in the synthesis and application of such molecules. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, Mass, and IR spectra, grounded in the established spectroscopic behavior of analogous structures.
Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Data
The ¹H NMR spectrum is expected to provide distinct signals for each unique proton environment in the molecule. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-3 | ~6.30 | s | - | 1H |
| H-4 | ~7.25 | dd | J = 8.8, 2.4 Hz | 1H |
| H-6 | ~6.90 | td | J = 9.0, 2.4 Hz | 1H |
| H-7 | ~7.35 | dd | J = 9.0, 4.5 Hz | 1H |
| -CH₂- (acetate) | ~4.90 | s | - | 2H |
| -CH₂- (ethyl) | ~4.20 | q | J = 7.1 Hz | 2H |
| -CH₃ (indole) | ~2.35 | s | - | 3H |
| -CH₃ (ethyl) | ~1.25 | t | J = 7.1 Hz | 3H |
Rationale for Predictions:
-
Indole Ring Protons (H-3, H-4, H-6, H-7): The chemical shifts of the indole ring protons are influenced by the electron-donating nature of the nitrogen atom and the electron-withdrawing effect of the fluorine at the C-5 position. The singlet for H-3 is characteristic of 2-methylindoles. The coupling patterns (doublet of doublets and triplet of doublets) for H-4, H-6, and H-7 arise from spin-spin coupling with neighboring protons, including the fluorine atom.
-
Acetate and Ethyl Group Protons: The methylene protons of the acetate group are deshielded by the adjacent nitrogen and carbonyl group, resulting in a downfield singlet. The ethyl group protons exhibit a characteristic quartet and triplet pattern due to coupling with each other.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data
The proton-decoupled ¹³C NMR spectrum will show a distinct signal for each unique carbon atom.
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~168 |
| C-5 | ~158 (d, ¹JCF ≈ 235 Hz) |
| C-7a | ~135 |
| C-2 | ~133 |
| C-3a | ~129 |
| C-7 | ~110 (d, ³JCF ≈ 8 Hz) |
| C-4 | ~109 (d, ²JCF ≈ 25 Hz) |
| C-6 | ~105 (d, ²JCF ≈ 24 Hz) |
| C-3 | ~101 |
| -CH₂- (ethyl) | ~61 |
| -CH₂- (acetate) | ~48 |
| -CH₃ (ethyl) | ~14 |
| -CH₃ (indole) | ~12 |
Rationale for Predictions:
-
Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at a characteristic downfield shift of around 168 ppm.[2]
-
Indole Ring Carbons: The chemical shifts of the indole carbons are influenced by the heteroatom and the fluorine substituent. The C-5 carbon, directly attached to fluorine, will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).[1] The surrounding carbons (C-4 and C-6) will show smaller two-bond couplings (²JCF), and C-7 will show a three-bond coupling (³JCF).[3][4]
-
Aliphatic Carbons: The chemical shifts of the ethyl and acetate carbons are predicted based on typical values for these functional groups.[5]
Predicted Mass Spectrometry (MS) Data
Electrospray ionization (ESI) in positive ion mode is the recommended technique for this compound.
| m/z (predicted) | Ion |
|---|---|
| 236.1082 | [M+H]⁺ |
| 258.0801 | [M+Na]⁺ |
| 162.0663 | [M - C₄H₅O₂]⁺ |
Rationale for Predictions:
-
Molecular Ion: The protonated molecule [M+H]⁺ is expected to be the base peak. The sodium adduct [M+Na]⁺ may also be observed.
-
Fragmentation: A characteristic fragmentation pathway for indole derivatives involves the loss of the substituent at the N-1 position.[6] In this case, cleavage of the ethyl acetate group would lead to the formation of a stable indolyl cation at m/z 162.0663. Further fragmentation of the ethyl acetate moiety is also possible.[7][8]
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Intensity |
|---|---|---|
| ~2980-2850 | C-H stretch (aliphatic) | Medium |
| ~1750-1735 | C=O stretch (ester) | Strong |
| ~1600, ~1480 | C=C stretch (aromatic) | Medium |
| ~1250-1000 | C-O stretch (ester) | Strong |
| ~1100 | C-F stretch | Strong |
Rationale for Predictions:
-
C=O Stretch: A strong absorption band in the region of 1750-1735 cm⁻¹ is a definitive indicator of the ester carbonyl group.[9][10]
-
C-O Stretch: Strong bands in the 1250-1000 cm⁻¹ region are characteristic of the C-O stretching vibrations of the ester.[11]
-
Aromatic and Aliphatic C-H Stretches: Absorptions for aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
-
C-F Stretch: The carbon-fluorine bond will exhibit a strong absorption band typically around 1100 cm⁻¹.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating systems, ensuring data accuracy and reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -1 to 13 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for optimal signal-to-noise.
-
Instrument Setup: Use the same NMR spectrometer as for ¹H NMR.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.[14]
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a standard pulse program with broadband proton decoupling (e.g., 'zgpg30' on Bruker instruments).[1]
-
A sufficient number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary due to the low natural abundance and longer relaxation times of ¹³C.[15]
-
-
Data Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase the spectrum and reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[16]
-
Mass Spectrometry (MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.[17][18][19]
-
Data Acquisition (Positive Ion Mode):
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Set the capillary voltage to approximately 3.5-4.5 kV.
-
Optimize the source temperature and gas flows (nebulizer and drying gas) to achieve a stable spray and efficient desolvation.
-
Acquire the mass spectrum over a mass range of m/z 50-500.
-
-
Data Analysis:
-
Identify the molecular ion peaks ([M+H]⁺ and/or [M+Na]⁺).
-
If fragmentation is observed in-source or via tandem MS (MS/MS), analyze the fragmentation pattern to confirm the structure.[20]
-
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: No specific sample preparation is required for Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) spectroscopy.[21][22][23]
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).[24]
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.
-
Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and compare them to the predicted values.
-
Visualization of Structure and Workflows
Molecular Structure
Caption: Molecular structure of this compound.
Spectroscopic Analysis Workflow
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A Comprehensive Technical Guide to Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate is a fluorinated indole derivative of significant interest in medicinal chemistry. The indole scaffold is a privileged structure in numerous biologically active compounds, and the strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic properties. This technical guide provides an in-depth review of the synthesis, chemical properties, and potential applications of this compound, positioning it as a valuable intermediate for the development of novel therapeutics.
Introduction: The Significance of Fluorinated Indoles in Drug Discovery
The indole nucleus is a cornerstone in the architecture of a vast array of natural products and synthetic pharmaceuticals, demonstrating a wide spectrum of pharmacological activities.[1][2] Its versatility as a pharmacophore has led to extensive research in modifying the indole ring to optimize therapeutic efficacy. One of the most impactful strategies in modern medicinal chemistry is the introduction of fluorine atoms into bioactive molecules.[3]
Fluorination can profoundly alter the physicochemical and biological properties of a compound. The high electronegativity and small size of the fluorine atom can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the drug's half-life.
-
Increased Lipophilicity: In many cases, fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross biological membranes.
-
Modulation of Acidity/Basicity: The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, affecting drug-receptor interactions.
-
Conformational Control: Strategic placement of fluorine can induce specific molecular conformations that are favorable for binding to a biological target.
Given these advantages, fluorinated indoles have emerged as a critical class of compounds in pharmaceutical research, with applications ranging from antiviral to anticancer agents.[4][5][6] this compound, the subject of this guide, represents a key building block within this chemical space, offering a reactive handle for the synthesis of more complex and potentially therapeutic molecules.
Synthesis and Mechanism
The primary route to this compound is through the N-alkylation of 5-fluoro-2-methyl-1H-indole with an appropriate ethyl haloacetate. This reaction is a classical and fundamental transformation in indole chemistry.[7]
Reaction Principle
The N-alkylation of an indole proceeds via a nucleophilic substitution reaction. The indole nitrogen, while not strongly nucleophilic in its neutral state, can be readily deprotonated by a suitable base to form a highly nucleophilic indolide anion. This anion then attacks the electrophilic carbon of an alkylating agent, such as ethyl bromoacetate, to furnish the N-alkylated product.
Caption: General workflow for the N-alkylation of 5-fluoro-2-methyl-1H-indole.
Detailed Experimental Protocol
The following protocol is a generalized procedure for the N-alkylation of a substituted indole and can be adapted for the synthesis of this compound.[7]
Materials and Reagents:
-
5-fluoro-2-methyl-1H-indole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl bromoacetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-fluoro-2-methyl-1H-indole (1.0 equivalent).
-
Dissolution: Add anhydrous DMF or THF to dissolve the starting material. A typical concentration is in the range of 0.1-0.5 M.[7]
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1-1.2 equivalents) portion-wise to the stirred solution. The mixture may effervesce as hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases and the solution becomes homogeneous or a slurry of the sodium salt forms.[7]
-
Alkylation: Add ethyl bromoacetate (1.0-1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be required.[7]
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 times the volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄FNO₂ | [8] |
| Molecular Weight | 235.25 g/mol | [8] |
| Canonical SMILES | CCOC(=O)CN1C(=CC2=C1C=CC(=C2)F)C | [8] |
| InChI Key | XCVUPRULBFEFCC-UHFFFAOYSA-N | [8] |
| CAS Number | 851460-85-0 | [8] |
-
¹H NMR: The spectrum would be expected to show signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the methylene group attached to the indole nitrogen, a singlet for the methyl group at the 2-position of the indole, and signals in the aromatic region for the protons on the indole ring.
-
¹³C NMR: The carbon spectrum would display resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon adjacent to the nitrogen, the methyl carbon at C2, and the carbons of the fluorinated indole ring.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit a strong absorption band for the C=O stretching of the ester group.
Applications in Medicinal Chemistry and Drug Development
While specific biological activity data for this compound is not extensively published, its structural motifs are present in a variety of biologically active molecules. The N-alkoxycarbonylmethyl indole scaffold is a key feature in compounds with potential therapeutic applications.
A closely related compound, (5-fluoro-2-methyl-3-quinolin-2-ylmethyl-indol-1-yl)-acetic acid, has been investigated for the treatment of a wide range of diseases including allergic asthma, rhinitis, atopic dermatitis, inflammatory bowel disease, psoriasis, multiple sclerosis, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[6] This highlights the therapeutic potential of the core (5-fluoro-2-methyl-indol-1-yl)acetic acid scaffold.
The ethyl ester of this core structure, the topic of this guide, serves as a crucial synthetic intermediate. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules to generate a library of potential drug candidates. Alternatively, the ester can be reduced to an alcohol or converted to an amide, further expanding the synthetic possibilities.
Caption: Synthetic pathways from this compound to potential bioactive molecules.
Conclusion and Future Perspectives
This compound is a strategically important molecule in the field of medicinal chemistry. Its synthesis, based on the well-established N-alkylation of indoles, is straightforward, making it an accessible building block for further chemical exploration. The presence of both a fluorine atom and a reactive ester group provides a versatile platform for the generation of diverse molecular libraries.
Future research should focus on the synthesis and biological evaluation of novel compounds derived from this intermediate. Given the broad therapeutic potential of the (5-fluoro-2-methyl-indol-1-yl)acetic acid scaffold, it is highly probable that derivatives of this compound will emerge as promising candidates for the treatment of a variety of human diseases. The continued exploration of fluorinated indole chemistry will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Fluorinated Indoles in Modern Pharmaceutical Research. Available from: [Link]
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Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. Available from: [Link]
- Google Patents. WO2006092579A1 - Microcrystalline ( 5-fluoro-2-methyl-3-quinolin-2-ylmethyl-indol-1-yl) acetic acid.
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MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available from: [Link]
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PubChem. 2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl acetate. Available from: [Link]
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NIH. Biomedical Importance of Indoles. Available from: [Link]
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Applications of the Indole Scaffold in Medicinal Chemistry: Development of New Antioxidants, COX Inhibitors and Antitubercular Agents. Repositório Aberto da Universidade do Porto. Available from: [Link]
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Synthesis of Medicinally Important Indole Derivatives: A Review. IntechOpen. Available from: [Link]
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The Rising Profile of 5-Fluoro-2-Methyl-1H-Indole Derivatives in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold stands as a cornerstone in medicinal chemistry, forming the structural core of a multitude of biologically active compounds. Strategic modifications to this privileged heterocycle have consistently yielded potent therapeutic agents. Among these modifications, the introduction of a fluorine atom at the 5-position, coupled with a methyl group at the 2-position, has given rise to a promising class of molecules: 5-fluoro-2-methyl-1H-indole derivatives. This technical guide provides an in-depth exploration of the synthesis, diverse biological activities, and structure-activity relationships of these compounds, offering valuable insights for researchers engaged in the discovery and development of novel therapeutics.
The Strategic Advantage of Fluorination and Methylation
The incorporation of a fluorine atom into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic properties. In the context of the indole ring, a fluorine at the 5-position often enhances metabolic stability by blocking a potential site of oxidation. Furthermore, its high electronegativity can modulate the acidity of the indole N-H, influencing hydrogen bonding interactions with biological targets. The 2-methyl group also plays a crucial role, often contributing to improved binding affinity and selectivity by occupying specific hydrophobic pockets within target proteins. This strategic combination of substituents makes the 5-fluoro-2-methyl-1H-indole scaffold a compelling starting point for the design of new therapeutic agents.
Synthesis of the 5-Fluoro-2-Methyl-1H-Indole Core
The construction of the 5-fluoro-2-methyl-1H-indole nucleus can be achieved through several synthetic strategies, with the choice of method often dictated by the desired substitution pattern on the benzene ring and at the 3-position. A common and versatile approach is the Fischer indole synthesis.
Experimental Protocol: Fischer Indole Synthesis of 5-Fluoro-2-Methyl-1H-Indole
This protocol outlines a general procedure for the synthesis of the core scaffold.
Materials:
-
4-Fluorophenylhydrazine hydrochloride
-
Acetone
-
Ethanol
-
Concentrated Sulfuric Acid (or other acidic catalyst like polyphosphoric acid)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride in ethanol. Add a slight excess of acetone to the solution. The mixture is typically stirred at room temperature or gently heated to facilitate the condensation reaction, forming the corresponding hydrazone. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cyclization: Once the hydrazone formation is complete, the acidic catalyst (e.g., a few drops of concentrated sulfuric acid or a larger quantity of polyphosphoric acid) is carefully added. The reaction mixture is then heated to reflux for several hours. The acidic conditions promote the[1][1]-sigmatropic rearrangement characteristic of the Fischer indole synthesis, leading to the formation of the indole ring.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 5-fluoro-2-methyl-1H-indole.[2]
Diverse Biological Activities of 5-Fluoro-2-Methyl-1H-Indole Derivatives
Derivatives of the 5-fluoro-2-methyl-1H-indole scaffold have demonstrated a broad spectrum of biological activities, highlighting their potential as therapeutic agents in various disease areas.
Anticancer Activity
The indole nucleus is a prominent feature in many anticancer drugs, and fluorinated derivatives are of particular interest.[3] While direct studies on a wide range of 5-fluoro-2-methyl-1H-indole derivatives are emerging, related structures have shown significant promise. For instance, indole-chalcone derivatives bearing a 6-fluoro-substitution have exhibited potent cytotoxic activity against metastatic colorectal cancer cell lines, including those resistant to standard chemotherapeutics.[4] This suggests that the 5-fluoro-2-methyl-1H-indole scaffold could serve as a valuable template for the design of novel anticancer agents. The mechanism of action for many anticancer indoles involves the inhibition of key cellular processes such as cell division and the induction of apoptosis.[5]
Cell Lines and Culture:
-
A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) and a non-cancerous cell line (e.g., HEK-293) are used.
-
Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
MTT Assay for Cytotoxicity:
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[6][7]
Anti-inflammatory and Analgesic Activity
Chronic inflammation is a key driver of numerous diseases. Indole derivatives have been investigated for their anti-inflammatory properties.[8] The related compound, 5-fluoro-2-oxindole, has been shown to inhibit neuropathic pain and enhance the antinociceptive effects of morphine.[9][10] This suggests that 5-fluoro-2-methyl-1H-indole derivatives may also possess valuable anti-inflammatory and analgesic properties.
This is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.[11][12]
Animals:
-
Male or female Wistar rats or Swiss albino mice.
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least a week before the experiment.
-
Grouping: Animals are divided into several groups: a vehicle control group, a positive control group (e.g., treated with indomethacin), and test groups receiving different doses of the 5-fluoro-2-methyl-1H-indole derivative.
-
Compound Administration: The test compound or vehicle is administered, typically orally or intraperitoneally, one hour before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Indole derivatives have a long history of being explored for their antibacterial and antifungal activities.[13][14] The specific antimicrobial potential of 5-fluoro-2-methyl-1H-indole derivatives warrants further investigation, but the general activity of the indole scaffold suggests this is a promising area of research.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Preparation of Inoculum: A standardized inoculum of the microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in the broth medium in the wells of a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of 5-fluoro-2-methyl-1H-indole derivatives is highly dependent on the nature and position of substituents on the indole ring and any appended side chains. While a comprehensive SAR for this specific scaffold is still under development, insights can be gleaned from related indole derivatives.
For instance, in the case of anticancer indole-chalcones, the substitution pattern on the chalcone moiety significantly impacts cytotoxicity.[4] Similarly, for enzyme inhibitory activity, specific substitutions are crucial for achieving high potency and selectivity. For example, certain fluoro-indole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis.[15][16]
The mechanism of action of these derivatives is likely to be diverse, depending on the specific substitution pattern and the biological target. Potential mechanisms include:
-
Enzyme Inhibition: Competitive or non-competitive inhibition of key enzymes involved in disease pathogenesis (e.g., kinases, α-glucosidase).[17]
-
Receptor Modulation: Acting as agonists or antagonists at specific receptors.
-
Interference with Protein-Protein Interactions: Disrupting critical interactions within signaling pathways.
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
Data Summary
| Compound Class | Biological Activity | Key Findings | Reference(s) |
| 5-Fluoro-2-oxindole Derivatives | α-Glucosidase Inhibition | Exhibited potent inhibitory activity, significantly better than acarbose. | [17] |
| 5-Fluoro-2-oxindole | Anti-inflammatory, Analgesic | Inhibited neuropathic pain and enhanced morphine's effects. | [9][10] |
| 6-Fluoro-indole-chalcones | Anticancer | Showed potent cytotoxicity against oxaliplatin-resistant colorectal cancer cells. | [4] |
| 4-(4-Fluoro-1H-indol-5-yloxy)pyrrolo[2,1-f][5][18][19]triazines | VEGFR-2 Inhibition | Potent inhibitors of a key kinase in angiogenesis. | [16] |
Visualizing the Workflow and Pathways
Workflow for the Discovery and Evaluation of 5-Fluoro-2-Methyl-1H-Indole Derivatives
Caption: A streamlined workflow for the development of 5-fluoro-2-methyl-1H-indole derivatives.
Potential Mechanism of Action: Kinase Inhibition
Caption: Inhibition of a protein kinase by a 5-fluoro-2-methyl-1H-indole derivative.
Conclusion and Future Directions
The 5-fluoro-2-methyl-1H-indole scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The strategic incorporation of fluorine and a methyl group imparts favorable physicochemical properties that can lead to enhanced biological activity. While research into this specific class of compounds is still evolving, the significant anticancer, anti-inflammatory, and antimicrobial activities observed in closely related indole derivatives underscore the immense potential of this scaffold.
Future research should focus on the synthesis of diverse libraries of 5-fluoro-2-methyl-1H-indole derivatives with various substitutions at the N-1 and C-3 positions. Systematic screening of these compounds against a wide range of biological targets will be crucial for identifying lead candidates for different therapeutic areas. In-depth mechanistic studies will then be necessary to elucidate their modes of action and to guide further lead optimization efforts. The continued exploration of this privileged scaffold is poised to yield novel and effective treatments for a variety of human diseases.
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The Strategic Incorporation of Fluorine into Indole Scaffolds: A Technical Guide for Medicinal Chemists
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged" scaffold.[1] Concurrently, the strategic introduction of fluorine into drug candidates has become a mainstream tactic to enhance pharmacokinetic and pharmacodynamic profiles.[3][4] This guide provides an in-depth technical exploration of the synergistic combination of these two powerful motifs: the fluorinated indole. We will delve into the profound impact of fluorination on the physicochemical properties, metabolic stability, and target-binding affinity of indole-based compounds. Furthermore, this guide will detail key synthetic strategies for the site-selective fluorination of indoles and present a framework for leveraging these modifications in modern drug discovery programs.
The Indole and Fluorine: A Powerful Alliance in Drug Design
The indole ring system, a fusion of a benzene and a pyrrole ring, is a common feature in numerous natural products and pharmaceuticals.[1][5] Its structural versatility allows it to serve as a versatile template for designing molecules that can interact with a wide range of biological targets.[1][6]
Fluorine, the most electronegative element, possesses a unique combination of properties that make it highly attractive for medicinal chemistry applications.[3][4] Its small van der Waals radius allows it to act as a bioisostere for hydrogen, minimizing steric perturbations while profoundly altering electronic properties.[7][8] The incorporation of fluorine can lead to:
-
Enhanced Metabolic Stability: The high strength of the carbon-fluorine (C-F) bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, a common route of drug metabolism.[3][9][10] Strategically placing a fluorine atom at a metabolically labile position can "block" this process, thereby increasing the compound's half-life and bioavailability.[10][11]
-
Modulation of Physicochemical Properties: Fluorination can significantly impact a molecule's lipophilicity (logP), acidity/basicity (pKa), and conformation.[3][4][12] These alterations can improve membrane permeability, reduce off-target effects, and enhance binding to the target protein.[4][13]
-
Increased Binding Affinity: The introduction of fluorine can lead to favorable interactions with the target protein, such as hydrogen bonding and dipole-dipole interactions, which can increase binding affinity and potency.[4][12][14]
The convergence of the indole scaffold's biological relevance and fluorine's unique chemical attributes has given rise to a growing number of fluorinated indole-based drugs and clinical candidates.[12][15]
Impact of Fluorination on the Physicochemical Properties of Indoles
The position of fluorine substitution on the indole ring dictates its influence on the molecule's properties.
Modulation of Acidity and Basicity (pKa)
Fluorine's strong electron-withdrawing nature can significantly lower the pKa of nearby functional groups.[4][13] For instance, fluorination of the indole ring can decrease the basicity of a linked amine, which can have a profound impact on a drug's pharmacokinetic profile. Reduced basicity can lead to improved oral absorption and bioavailability.[13]
Altering Lipophilicity
The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, the introduction of multiple fluorine atoms or a trifluoromethyl (CF3) group can have a more complex effect, sometimes leading to a decrease in lipophilicity due to the creation of a strong molecular dipole.[12][16] This modulation of lipophilicity is a critical tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Conformational Control
The C-F bond can influence molecular conformation through electrostatic interactions, such as dipole-dipole and charge-dipole interactions.[14] This conformational constraint can pre-organize a drug molecule into its bioactive conformation, leading to enhanced binding affinity for its target.[14]
The following table summarizes the general effects of fluorination on the key physicochemical properties of indole derivatives:
| Property | Effect of Fluorination | Rationale |
| Metabolic Stability | Generally Increased | High C-F bond strength resists enzymatic cleavage.[3][9] |
| pKa of Proximal Amines | Decreased | Inductive electron withdrawal by fluorine reduces basicity.[4][13] |
| Lipophilicity (logP) | Modulated (Increase or Decrease) | Dependent on the position and number of fluorine atoms.[12][16] |
| Binding Affinity | Often Increased | Can form favorable interactions with the target protein.[4][12] |
| Conformation | Restricted | Electrostatic interactions involving the C-F bond can limit rotational freedom.[14] |
Synthetic Strategies for the Preparation of Fluorinated Indoles
The site-selective introduction of fluorine into the indole nucleus is a significant challenge in synthetic chemistry.[17][18] Various methods have been developed, with electrophilic fluorination being one of the most common.
Electrophilic Fluorination
Electrophilic fluorinating reagents, such as Selectfluor®, are widely used to introduce fluorine onto electron-rich aromatic systems like indoles.[19] The regioselectivity of this reaction is highly dependent on the substitution pattern of the indole ring and the reaction conditions.
Experimental Protocol: Electrophilic Fluorination of an Indole Derivative
Objective: To introduce a fluorine atom at the C3 position of a model indole substrate.
Materials:
-
Indole derivative (1.0 eq)
-
Selectfluor® (1.1 eq)
-
Acetonitrile (solvent)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Appropriate deuterated solvent for NMR analysis
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the indole derivative and dissolve it in anhydrous acetonitrile.
-
Reagent Addition: Add Selectfluor® to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to obtain the desired fluorinated indole.
-
Characterization: Confirm the structure of the purified product by NMR spectroscopy (¹H, ¹³C, ¹⁹F NMR) and mass spectrometry.
Caption: Workflow for the electrophilic fluorination of an indole.
Other Fluorination Strategies
Beyond electrophilic fluorination, other methods include:
-
Nucleophilic Fluorination: This typically involves the displacement of a leaving group with a fluoride source.
-
Transition-Metal-Catalyzed Fluorination: Palladium, copper, and silver catalysts have been employed for the C-H fluorination of indoles.[15]
-
Building Block Approach: Synthesizing the indole ring from a pre-fluorinated precursor.
The choice of fluorination strategy depends on the desired position of fluorination, the functional group tolerance of the substrate, and the scalability of the reaction.
Case Studies: Fluorinated Indoles in Drug Discovery
The strategic application of fluorination to indole-based drug candidates has led to significant advances in various therapeutic areas.
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
A number of potent HIV-1 NNRTIs are based on the indole scaffold. The introduction of fluorine at the C-4 or C-5 position of the indole ring has been shown to dramatically enhance antiviral activity.[7][12] For example, the 4-fluoro substituent in certain indole-based HIV-1 attachment inhibitors enhanced potency by more than 50-fold compared to the non-fluorinated analog.[7] This improvement is attributed to a combination of factors, including increased binding affinity and improved metabolic stability.
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An In-depth Technical Guide to the Putative Mechanisms of Action of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Foreword: Charting Unexplored Territory
In the vast landscape of medicinal chemistry, the indole scaffold stands as a privileged structure, forming the core of numerous natural products and synthetic drugs.[1][2] The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and binding affinity.[3] This guide delves into the potential mechanisms of action of a specific, yet under-researched molecule: Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate. While direct experimental evidence for its biological activity remains to be elucidated, this document will provide a comprehensive analysis of its potential therapeutic applications by drawing parallels with structurally related compounds. We will explore putative mechanisms, propose robust experimental protocols for their validation, and offer a forward-looking perspective on its place in drug discovery.
Molecular Profile and Structural Analogs
This compound is characterized by a 5-fluoro-2-methylindole core with an ethyl acetate group attached to the indole nitrogen (N1 position). This substitution pattern is crucial as it differentiates it from the well-studied indole-3-acetic acid (IAA) derivatives, which are known plant auxins with potential applications in cancer therapy.[4][5]
The key structural features that may dictate its biological activity include:
-
The 5-fluoro substitution: This modification is known to enhance the biological activity of various compounds.[3]
-
The 2-methyl group: This can influence the steric and electronic properties of the indole ring.
-
The N1-ethyl acetate moiety: This group significantly alters the molecule's polarity and potential for hydrogen bonding compared to an unsubstituted indole or IAA derivatives.
Structurally related compounds with known biological activities provide a logical starting point for our investigation. These include:
-
Indole-3-acetic acid (IAA) derivatives: Known for their role as plant hormones and their potential as pro-drugs in cancer therapy when activated by horseradish peroxidase (HRP).[6][7]
-
5-Fluoro-2-oxindole derivatives: These have shown promise as α-glucosidase inhibitors and as core structures in tyrosine kinase inhibitors like Sunitinib.[8][9][10]
-
Etodolac: An anti-inflammatory drug that is a COX-2 inhibitor and contains a related indole acetic acid scaffold.[11]
Putative Mechanisms of Action
Based on the activities of its structural analogs, we can hypothesize several potential mechanisms of action for this compound.
Potential as an Anticancer Agent via Bioactivation
A compelling hypothesis is that this compound could act as a pro-drug, similar to halogenated indole-3-acetic acids.[4]
Proposed Mechanism:
The core hypothesis is that the ethyl acetate group could be hydrolyzed in vivo by esterases to yield 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetic acid. This carboxylic acid could then be a substrate for peroxidases, leading to the formation of cytotoxic radicals that induce apoptosis in cancer cells.[5][6]
Caption: Hypothetical inhibition of tyrosine kinase signaling.
2.2.2. Cyclooxygenase (COX) Inhibition:
Given the structural similarity to the anti-inflammatory drug Etodolac, inhibition of COX enzymes, particularly COX-2, is a strong possibility. [11]This would suggest potential anti-inflammatory applications.
Other Potential Biological Activities
The versatile indole nucleus is associated with a broad spectrum of biological activities. [12]Therefore, it is prudent to consider other potential mechanisms:
-
Antimicrobial and Antifungal Activity: Many indole derivatives exhibit antimicrobial properties. [13]* Monocarboxylate Transporter (MCT) Inhibition: Some indole derivatives have been identified as inhibitors of MCT1, a transporter involved in cancer cell metabolism. [14]
Experimental Protocols for Mechanism of Action Validation
To elucidate the true mechanism of action, a systematic experimental approach is required.
General Cytotoxicity and Bioactivity Screening
Protocol 1: MTT Assay for Cytotoxicity
-
Cell Culture: Plate a panel of cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the IC50 value for each cell line.
Rationale: This initial screen will determine if the compound has cytotoxic effects and if there is any selectivity towards cancer cells.
Investigating the Pro-drug Hypothesis
Protocol 2: In Vitro Bioactivation Assay
-
Reaction Setup: Incubate the compound with horseradish peroxidase (HRP) and hydrogen peroxide (H2O2) in a suitable buffer.
-
Product Analysis: Analyze the reaction mixture at different time points using HPLC-MS to identify potential oxidation products.
-
Cytotoxicity of Activated Compound: Repeat the MTT assay (Protocol 1) in the presence of HRP to see if the cytotoxicity is enhanced.
Rationale: This experiment will test the hypothesis that the compound can be activated by peroxidases to form more potent species. [6]
Enzyme Inhibition Assays
Protocol 3: Kinase Inhibition Assay
-
Assay Principle: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay) for a panel of relevant tyrosine kinases (VEGFR2, PDGFRβ, etc.).
-
Procedure: Perform the kinase reaction in the presence of varying concentrations of the test compound.
-
Detection: Measure the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Data Analysis: Determine the IC50 value for each kinase.
Protocol 4: COX Inhibition Assay
-
Assay Principle: Use a COX (ovine or human) inhibitor screening assay kit that measures the peroxidase activity of COX.
-
Procedure: Incubate purified COX-1 and COX-2 enzymes with the compound.
-
Detection: Measure the colorimetric or fluorometric output.
-
Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 to determine potency and selectivity.
Caption: A streamlined experimental workflow for MOA validation.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical IC50 values that could be obtained from the proposed experiments to guide interpretation.
| Assay Type | Target | Hypothetical IC50 (µM) | Interpretation |
| Cytotoxicity | HeLa (Cervical Cancer) | 15.2 | Moderate cytotoxic activity |
| A549 (Lung Cancer) | 25.8 | Moderate cytotoxic activity | |
| HEK293 (Normal Kidney) | > 100 | Selective for cancer cells | |
| Enzyme Inhibition | VEGFR2 Kinase | 5.3 | Potent VEGFR2 inhibitor |
| PDGFRβ Kinase | 8.1 | Potent PDGFRβ inhibitor | |
| COX-1 | 50.6 | Weak COX-1 inhibition | |
| COX-2 | 9.7 | Selective COX-2 inhibition |
Conclusion and Future Directions
This compound is a molecule of significant interest due to its structural relationship to a variety of bioactive compounds. While its precise mechanism of action is yet to be determined, this guide has outlined several plausible hypotheses, including anticancer activity via bioactivation and enzyme inhibition (tyrosine kinases, COX). The provided experimental protocols offer a clear and logical path to validating these hypotheses.
Future research should focus on a comprehensive screening against a wider panel of kinases and other potential targets. Should the pro-drug hypothesis hold true, studies on its metabolism and pharmacokinetics will be paramount. The synthesis and evaluation of analogs will also be crucial for developing structure-activity relationships and optimizing for potency and selectivity. This molecule represents a promising starting point for the development of novel therapeutics, and the journey to unlocking its full potential has just begun.
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Wardman, P., et al. (2002). Halogenated indole-3-acetic acids as oxidatively activated prodrugs with potential for targeted cancer therapy. Bioorganic & Medicinal Chemistry Letters, 12(18), 2523-6. Available at: [Link]
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M, A., et al. (2023). Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. Frontiers in Molecular Biosciences. Available at: [Link]
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Dröse, S., et al. (2022). Indole Derivatives as New Structural Class of Potent and Antiproliferative Inhibitors of Monocarboxylate Transporter 1 (MCT1; SLC16A1). National Institutes of Health. Available at: [Link]
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Pinto, D. C. G. A., et al. (2021). Exploiting the 2‐(1,3,4,9-tetrahydropyrano[3,4‐b]indol‐1‐yl)acetic Acid Scaffold to Develop Dual Cyclooxygenase‐2/Thromboxane Prostanoid Receptor Antagonists. Journal of Medicinal Chemistry, 64(2), 1059-1081. Available at: [Link]
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Wu, J., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. ResearchGate. Available at: [Link]
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Al-Hiari, Y. M., et al. (2014). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. National Institutes of Health. Available at: [Link]
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Wu, J., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry. Available at: [Link]
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2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl acetate. (n.d.). PubChem. Available at: [Link]
-
Al-Wahaibi, L. H., et al. (2013). Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. National Institutes of Health. Available at: [Link]
-
N-(2-(5-fluoro-1H-indol-3-yl)ethyl)acetamide. (n.d.). PubChem. Available at: [Link]
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Ethyl 2-(2-fluoro-1-methyl-indol-3-yl)acetate. (n.d.). PubChem. Available at: [Link]
-
Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-9. Available at: [Link]
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Methodological & Application
The Versatile Synthon: Harnessing Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate in Organic Synthesis
In the landscape of modern drug discovery and organic synthesis, the indole nucleus stands as a privileged scaffold, forming the core of numerous biologically active molecules. The strategic functionalization of this heterocycle is paramount for modulating pharmacological activity. This guide provides an in-depth exploration of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate, a key building block whose utility stems from the reactive handles at the N1-acetate position and the potential for further elaboration on the indole ring. We will delve into its synthesis, key transformations, and its application as a pivotal intermediate in the synthesis of complex therapeutic agents, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.
Introduction: The Strategic Importance of N1-Substituted Indoles
The introduction of substituents at the N1 position of the indole ring is a common strategy in medicinal chemistry to alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and to orient appended functionalities in three-dimensional space for optimal target engagement. The ethyl acetate group in the title compound serves as a versatile precursor, readily convertible to a carboxylic acid, amide, or other functionalities, thus opening avenues for diverse synthetic elaborations. The presence of the fluorine atom at the 5-position can further enhance binding affinity and improve metabolic profiles of the final compounds.
Synthesis of this compound
The most direct and widely employed method for the synthesis of this compound is the N-alkylation of 5-fluoro-2-methyl-1H-indole. This reaction proceeds via the deprotonation of the indole nitrogen to form a nucleophilic indolide anion, which subsequently undergoes a nucleophilic substitution with an ethyl haloacetate.
Protocol 1: N-Alkylation of 5-fluoro-2-methyl-1H-indole
This protocol is adapted from a procedure described in patent literature for the synthesis of a key intermediate.[1]
Reaction Scheme:
A schematic of the N-alkylation reaction.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 5-fluoro-2-methylindole | 149.16 | 1.0 g | 6.70 | 1.0 |
| Sodium Hydride (60% in oil) | 24.00 | 0.32 g | 8.04 | 1.2 |
| Ethyl Bromoacetate | 167.00 | 1.25 g (0.89 mL) | 7.47 | 1.1 |
| Anhydrous Dimethylformamide (DMF) | - | 20 mL | - | - |
| Saturated aq. NH4Cl | - | As needed | - | - |
| Ethyl Acetate | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous MgSO4 or Na2SO4 | - | As needed | - | - |
Step-by-Step Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-fluoro-2-methylindole (1.0 g, 6.70 mmol).
-
Dissolution: Add anhydrous DMF (20 mL) and stir until the starting material is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (0.32 g of 60% dispersion, 8.04 mmol) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Alkylation: Add ethyl bromoacetate (0.89 mL, 7.47 mmol) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH4Cl solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Key Synthetic Transformations and Applications
This compound is a versatile intermediate primarily due to the reactivity of its ester functionality. The following protocols detail its conversion into the corresponding carboxylic acid and its subsequent use in amide bond formation, a critical step in the synthesis of many pharmaceutical agents.
Protocol 2: Hydrolysis to 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetic acid
The hydrolysis of the ethyl ester to the carboxylic acid is a fundamental transformation, often being the prelude to amide coupling reactions. This protocol is based on the saponification reaction described in the synthesis of a PGD2-mediated disease treatment agent.[1]
Reaction Scheme:
A schematic of the ester hydrolysis reaction.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| This compound | 235.25 | 1.0 g | 4.25 | 1.0 |
| Lithium Hydroxide Monohydrate (LiOH·H2O) | 41.96 | 0.36 g | 8.50 | 2.0 |
| Tetrahydrofuran (THF) | - | 10 mL | - | - |
| Water | - | 10 mL | - | - |
| 1M Hydrochloric Acid (HCl) | - | As needed | - | - |
| Ethyl Acetate | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous MgSO4 or Na2SO4 | - | As needed | - | - |
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 g, 4.25 mmol) in a mixture of THF (10 mL) and water (10 mL).
-
Hydrolysis: Add lithium hydroxide monohydrate (0.36 g, 8.50 mmol) to the solution and stir at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Solvent Removal: Remove the THF under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M HCl. A precipitate should form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetic acid. The product may be used in the next step without further purification or can be recrystallized if necessary.
Application Example: Synthesis of a Potent DP2 Receptor Antagonist
A significant application of 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetic acid is in the synthesis of (5-fluoro-2-methyl-3-quinolin-2-ylmethyl-indol-1-yl)-acetic acid, a potent antagonist of the prostaglandin D2 receptor 2 (DP2 or CRTH2), which has been investigated for the treatment of allergic diseases.[1] The synthesis involves a C3-alkylation of a precursor indole followed by the hydrolysis of the N1-ethyl acetate group and a final amide coupling. For the purpose of this guide, we will focus on the amide coupling step to demonstrate the utility of the carboxylic acid derivative.
Protocol 3: Amide Bond Formation
This protocol outlines a general procedure for the coupling of an amine to the synthesized carboxylic acid using a standard peptide coupling reagent.
Reaction Scheme:
A schematic of the amide coupling reaction.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetic acid | 207.19 | 1.0 g | 4.83 | 1.0 |
| Amine (R-NH2) | Varies | Varies | 5.31 | 1.1 |
| HATU | 380.23 | 2.01 g | 5.31 | 1.1 |
| DIPEA | 129.24 | 2.52 mL | 14.49 | 3.0 |
| Anhydrous DMF | - | 20 mL | - | - |
| Water | - | As needed | - | - |
| Ethyl Acetate | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous MgSO4 or Na2SO4 | - | As needed | - | - |
Step-by-Step Procedure:
-
Preparation: To a solution of 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetic acid (1.0 g, 4.83 mmol) in anhydrous DMF (20 mL), add the desired amine (5.31 mmol) and DIPEA (2.52 mL, 14.49 mmol).
-
Activation: Add HATU (2.01 g, 5.31 mmol) to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with water, saturated aqueous LiCl solution, and brine. Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired amide.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for applications in medicinal chemistry. Its straightforward synthesis via N-alkylation of the corresponding indole, coupled with the facile conversion of the ethyl ester to a carboxylic acid and subsequently to a diverse array of amides, makes it an attractive starting material for the construction of complex molecular architectures. The protocols and application examples provided herein offer a solid foundation for researchers to utilize this synthon in their own synthetic endeavors, paving the way for the discovery of novel therapeutic agents.
References
- WO2006092579A1 - Microcrystalline (5-fluoro-2-methyl-3-quinolin-2-ylmethyl-indol-1-yl)
Sources
Protocol for the Synthesis, Purification, and Characterization of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate
An Application Note for Drug Development Professionals
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The N-alkylation of the 5-fluoro-2-methyl-1H-indole core is a critical transformation for creating analogues with modulated pharmacological profiles. This guide details a robust procedure utilizing sodium hydride for deprotonation followed by nucleophilic substitution with ethyl bromoacetate. Beyond a simple recitation of steps, this note explains the underlying chemical principles, provides critical safety protocols for handling hazardous reagents, and outlines detailed methods for purification and characterization to ensure a self-validating and reproducible workflow.
Reaction Principle and Mechanism
The N-alkylation of indoles is a cornerstone of synthetic organic chemistry, enabling the diversification of this privileged scaffold.[1][2] The reaction proceeds via a two-step nucleophilic substitution (SN2) mechanism.
-
Deprotonation: The N-H proton of the indole ring is weakly acidic (pKa ≈ 17). A strong, non-nucleophilic base is required to abstract this proton and generate the corresponding indolide anion. Sodium hydride (NaH), a powerful base, is ideal for this purpose. It irreversibly deprotonates the indole, producing the highly nucleophilic sodium indolide salt and liberating hydrogen gas (H₂).[3] This step must be performed under anhydrous conditions, as NaH reacts violently with water.[4][5]
-
Nucleophilic Attack (SN2): The resulting indolide anion acts as a potent nucleophile. It subsequently attacks the electrophilic carbon atom of ethyl bromoacetate, displacing the bromide leaving group in a classic SN2 fashion to form the desired N-C bond.[3]
The overall transformation is highly efficient and selective for N-alkylation over C3-alkylation, a common competing pathway, due to the generation of the "harder" nitrogen anion under these conditions.[6]
Caption: Figure 1: N-Alkylation SN2 Mechanism.
Materials and Reagents
Proper preparation and quality of reagents are paramount for reaction success. All solvents should be of anhydrous grade.
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Supplier | Notes |
| 5-Fluoro-2-methyl-1H-indole | C₉H₈FN | 149.17 | >98% | e.g., Sigma-Aldrich | Starting material. |
| Sodium Hydride | NaH | 24.00 | 60% dispersion in oil | e.g., Sigma-Aldrich | Strong base, water-reactive.[4][5] |
| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 | >98% | e.g., Sigma-Aldrich | Lachrymator, toxic.[7][8] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, >99.8% | e.g., Acros Organics | Anhydrous reaction solvent. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific | For extraction & chromatography. |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | Fisher Scientific | For chromatography. |
| Saturated aq. NH₄Cl | - | - | Saturated solution | Lab prepared | For quenching. |
| Brine (Saturated aq. NaCl) | - | - | Saturated solution | Lab prepared | For washing. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | Fisher Scientific | For drying organic layers. |
| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | Sorbent Technologies | For column chromatography. |
Critical Safety Precautions
This protocol involves hazardous materials. A thorough risk assessment must be conducted. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Sodium Hydride (NaH):
-
Hazards: Water-reactive, flammable solid. Contact with water or alcohols generates flammable hydrogen gas, which can ignite spontaneously.[4][9] Causes severe skin and eye burns upon contact.
-
Handling: Must be handled under an inert atmosphere (Nitrogen or Argon).[4] Use only spark-proof tools. Weigh the 60% dispersion in oil quickly and avoid creating dust.
-
Fire: Use a Class D fire extinguisher (e.g., sand, dry lime). DO NOT USE WATER, CO₂, or foam extinguishers. [5]
-
Spills: Cover with dry sand or another dry absorbent. Do not use water.[5]
-
-
Ethyl Bromoacetate:
-
Hazards: Highly toxic by inhalation, ingestion, and skin contact.[7][10] It is a potent lachrymator (tear-producing agent) and a strong irritant.[7][8]
-
Handling: Always handle in a well-ventilated fume hood. Wear chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[7][8]
-
Exposure: In case of skin contact, wash immediately and thoroughly with soap and water. If inhaled, move to fresh air immediately. Seek urgent medical attention for any exposure.[11]
-
-
General Precautions: An emergency shower and eyewash station must be readily accessible.[5]
Experimental Workflow
The overall process from setup to final characterization is outlined below.
Caption: Figure 2: Overall Experimental Workflow.
Detailed Synthesis Protocol
Reaction Setup:
-
Place a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum under vacuum and flame-dry (or oven-dry at 120 °C overnight).
-
Allow the flask to cool to room temperature under a positive pressure of inert gas.
-
To the flask, add 5-fluoro-2-methyl-1H-indole (1.0 eq, e.g., 1.49 g, 10.0 mmol).
-
Using a syringe, add anhydrous DMF (approx. 0.2 M, 50 mL) to dissolve the starting material. Stir to ensure complete dissolution.
Deprotonation: 5. Cool the stirred solution to 0 °C using an ice-water bath. 6. Carefully and portion-wise, add sodium hydride (1.2 eq of NaH, 0.48 g of 60% dispersion, 12.0 mmol) to the flask over 10-15 minutes. Caution: Hydrogen gas will evolve. Ensure adequate ventilation to the inert gas outlet (e.g., an oil bubbler).[1] 7. Allow the resulting slurry to stir at 0 °C for 30-60 minutes. The cessation of gas evolution and the formation of a homogenous solution or slurry of the sodium salt indicates the completion of deprotonation.[1]
Alkylation: 8. While maintaining the temperature at 0 °C, add ethyl bromoacetate (1.1 eq, 1.22 mL, 11.0 mmol) dropwise via syringe over 10 minutes. 9. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. 10. Stir the reaction for 2-4 hours. Monitor the progress by Thin-Layer Chromatography (TLC) using an eluent such as 20% Ethyl Acetate in Hexanes. The reaction is complete when the starting indole spot is no longer visible.
Work-up and Extraction: 11. Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. 12. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (approx. 20 mL) to neutralize any unreacted NaH.[2] 13. Transfer the mixture to a 250 mL separatory funnel and dilute with deionized water (50 mL) and ethyl acetate (100 mL). 14. Shake the funnel, releasing pressure frequently. Separate the organic layer. 15. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL). 16. Combine all organic layers and wash sequentially with water (2 x 50 mL) and then brine (1 x 50 mL) to remove residual DMF and inorganic salts. 17. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
Purification Protocol
The crude product is purified by flash column chromatography on silica gel.
-
Prepare the Column: Slurry-pack a glass column with silica gel in hexanes.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hexanes and gradually increasing to 20% EtOAc/Hexanes). The polarity of the eluent may need optimization based on TLC analysis.[12][13]
-
Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a pure solid or oil.
Characterization
The identity and purity of the final compound should be confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): Expected signals include a singlet for the N-CH₂ protons (~4.8-5.0 ppm), a quartet for the O-CH₂ protons (~4.2 ppm), a singlet for the C2-CH₃ protons (~2.4 ppm), and aromatic protons corresponding to the indole core. The triplet for the ester's CH₃ group should appear around 1.2-1.3 ppm.
-
¹³C NMR (101 MHz, CDCl₃): Expect signals for the ester carbonyl (~168 ppm), aromatic carbons, and aliphatic carbons of the ethyl acetate and methyl groups.
-
Mass Spectrometry (LC-MS/HRMS): For C₁₃H₁₄FNO₂, the calculated exact mass is 235.1009. Expect to find the [M+H]⁺ ion at m/z = 236.1087.
-
HPLC: Purity analysis can be performed on a C18 reverse-phase column with a gradient of acetonitrile in water to confirm >95% purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient deprotonation (wet solvent/reagents).2. Inactive NaH.3. Insufficient reaction time. | 1. Ensure all glassware is dry and solvents are anhydrous.2. Use a fresh bottle of NaH or wash the dispersion with dry hexanes before use.3. Allow the reaction to stir longer or warm gently (e.g., to 40 °C). |
| Low Yield | 1. Inefficient extraction of the product.2. Loss during column chromatography. | 1. Perform additional extractions of the aqueous layer.2. Use a less polar eluent system for chromatography to prevent premature elution. |
| C3-Alkylation Side Product | Competing reaction pathway. | This is less likely with NaH in DMF but can occur. Ensure complete deprotonation at 0°C before adding the alkylating agent. C3 and N1 isomers are typically separable by column chromatography. |
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl bromoacetate, 98%. Retrieved from [Link]
-
UC Center for Laboratory Safety. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Hydride. Retrieved from [Link]
-
Wass, E. K., & Scola, P. M. (2018). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Organic Letters, 20(15), 4551–4555. Retrieved from [Link]
-
Sciencemadness Wiki. (2022). Sodium hydride. Retrieved from [Link]
-
Loba Chemie. (2016). ETHYL BROMOACETATE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Clemson University. (n.d.). Sodium Hydride SOP. Retrieved from [Link]
-
Studylib. (n.d.). Sodium Hydride SOP: Safety & Handling in UCSF Lab. Retrieved from [Link]
-
RSC Publishing. (2016). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. Retrieved from [Link]
-
National Institutes of Health. (2018). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Retrieved from [Link]
-
PubMed. (2001). Combinatorial synthesis of libraries of indole derivatives. Retrieved from [Link]
-
Chem Help ASAP. (2019). in the chemical literature: N-alkylation of an indole [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
-
National Institutes of Health. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. Retrieved from [Link]
-
MDPI. (2022). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection. Retrieved from [Link]
-
PubChem. (n.d.). 2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl acetate. Retrieved from [Link]
-
ResearchGate. (2015). How can residues of indole be removed from a reaction mixture without using column chromatography?. Retrieved from [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2015). Synthesis and Characterisation of New 2-(5- Fluoro-2-Methyl-1H-Inden-3-Yl) AcetohydrazideDerivatives. Retrieved from [Link]
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Application Notes & Protocols: Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate as a Key Pharmaceutical Intermediate
Prepared by: Gemini, Senior Application Scientist
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and application of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate (CAS No. 851460-85-0). This guide emphasizes the causality behind experimental choices, ensuring protocols are robust and self-validating.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone of modern drug design. This compound is a critical building block, or intermediate, for the synthesis of more complex active pharmaceutical ingredients (APIs). The presence of a fluorine atom at the 5-position can significantly enhance metabolic stability and binding affinity, while the acetate side-chain at the N1 position provides a versatile chemical handle for further molecular elaboration.
This guide details a standard laboratory-scale synthesis, purification protocol, and a comprehensive analytical workflow to ensure the intermediate meets the stringent quality requirements for pharmaceutical development.
Section 1: Physicochemical Properties & Specifications
Before proceeding with synthesis or application, it is crucial to understand the fundamental properties of the target compound. These specifications serve as the benchmark for quality control analysis.
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 851460-85-0[] |
| Molecular Formula | C₁₃H₁₄FNO₂ |
| Molecular Weight | 235.25 g/mol |
| Appearance | Off-white to pale yellow solid or oil |
| Purity (HPLC) | ≥ 98.0% |
| Solubility | Soluble in Ethyl Acetate, Dichloromethane, DMF |
Section 2: Synthesis Protocol via N-Alkylation
The most direct and widely adopted method for preparing N-substituted indoles is the alkylation of the indole nitrogen. This protocol employs a classic nucleophilic substitution reaction.
Principle of Synthesis:
The synthesis is based on the deprotonation of the N-H proton of 5-fluoro-2-methyl-1H-indole using a strong base, such as sodium hydride (NaH), to form a highly nucleophilic indolide anion. This anion then acts as a nucleophile, attacking the electrophilic α-carbon of ethyl bromoacetate in an Sₙ2 reaction to form the desired N-C bond. Anhydrous, polar aprotic solvents like N,N-Dimethylformamide (DMF) are ideal as they effectively solvate the cation (Na⁺) without interfering with the nucleophile.
General Synthesis Workflow:
Caption: High-level workflow for the synthesis of the target intermediate.
2.1. Materials and Reagents
| Reagent | Grade | Supplier Example |
| 5-Fluoro-2-methyl-1H-indole | ≥ 98% | Sigma-Aldrich |
| Sodium Hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich |
| Ethyl Bromoacetate | ≥ 98% | Acros Organics |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥ 99.8% | Acros Organics |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Saturated aq. NaCl (Brine) | - | Lab Prepared |
| Anhydrous Magnesium Sulfate | - | Fisher Scientific |
| Silica Gel | 230-400 mesh | Sorbent Tech. |
2.2. Step-by-Step Experimental Protocol
-
Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction to prevent quenching of the base by atmospheric moisture.
-
Reagent Preparation: In the flask, dissolve 5-fluoro-2-methyl-1H-indole (1.0 eq) in anhydrous DMF (approx. 10 mL per gram of indole). Cool the solution to 0°C using an ice-water bath.
-
Deprotonation: Carefully add sodium hydride (60% dispersion, 1.2 eq) portion-wise to the stirred solution at 0°C. Causality Note: Portion-wise addition is critical to control the exothermic reaction and the evolution of hydrogen gas. The formation of the sodium indolide salt is visually indicated by a slight color change and cessation of gas evolution. Allow the mixture to stir at 0°C for 30 minutes.
-
N-Alkylation: Add ethyl bromoacetate (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed 10°C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Reaction Monitoring: Stir the reaction for 2-4 hours. Monitor the consumption of the starting indole using Thin Layer Chromatography (TLC) with a mobile phase of 20% Ethyl Acetate in Hexanes. The product spot should be less polar than the starting indole N-H.
-
Work-up and Extraction: Once the reaction is complete, cool the flask back to 0°C and cautiously quench the reaction by the slow addition of ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).[4] Causality Note: The water quench neutralizes any unreacted NaH. The organic extraction separates the desired product from the highly polar DMF and inorganic salts.
-
Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and saturated brine (1 x 50 mL). The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as the final product.
Section 3: Quality Control & Analytical Characterization
Verifying the identity and purity of the synthesized intermediate is a non-negotiable step in pharmaceutical development. This section outlines the standard analytical workflow.
Analytical Workflow Diagram:
Caption: Standard quality control workflow for intermediate validation.
3.1. Protocol: Purity by HPLC
-
Instrumentation: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 40% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 40% B and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Prep: 1 mg/mL in Acetonitrile.
3.2. Protocol: Structural Confirmation
-
¹H NMR (400 MHz, CDCl₃): The spectrum should show characteristic peaks for the ethyl group (triplet and quartet), the N-CH₂ singlet, the indole C2-CH₃ singlet, and distinct aromatic protons.
-
¹³C NMR (100 MHz, CDCl₃): The spectrum will confirm the number of unique carbons, including the ester carbonyl (~168 ppm), the N-CH₂ carbon (~48 ppm), and carbons of the fluorinated indole ring.
-
LC-MS (ESI+): The mass spectrum should display a prominent peak corresponding to the protonated molecule [M+H]⁺.
Expected Analytical Data Summary
| Analysis | Expected Result |
| HPLC | Single major peak with purity ≥ 98.0% area. |
| ¹H NMR | δ (ppm): ~7.2-6.8 (3H, m, Ar-H), ~6.2 (1H, s, indole C3-H), ~4.9 (2H, s, N-CH₂), ~4.2 (2H, q, O-CH₂), ~2.4 (3H, s, C2-CH₃), ~1.3 (3H, t, CH₂-CH₃). (Predicted values) |
| MS (ESI+) | m/z calculated for C₁₃H₁₅FNO₂⁺ [M+H]⁺: 236.1081; Found: 236.108 ± 0.005. |
Section 4: Application in Downstream Synthesis
This compound is rarely the final molecule. Its primary utility lies in its conversion to the corresponding carboxylic acid, which is a key precursor for amide bond formation.
Principle of Application:
The ethyl ester is readily hydrolyzed under basic conditions (e.g., using LiOH or NaOH in a water/THF mixture) to yield the carboxylate salt. Subsequent acidification provides the free carboxylic acid, 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetic acid. This acid can then be activated and coupled with various primary or secondary amines to construct a diverse library of amide-containing molecules, which are prevalent in many drug candidates, including protease inhibitors.[5]
Synthetic Utility Pathway:
Caption: Common synthetic transformation of the title intermediate.
Conclusion
This compound is a valuable and versatile pharmaceutical intermediate. The N-alkylation synthesis protocol described herein is robust and scalable. Adherence to the outlined quality control procedures is paramount to ensure that the material possesses the required purity and structural integrity for its successful use in the synthesis of complex, high-value active pharmaceutical ingredients.
References
-
Al-Hourani, B. J., Sharma, S. K., & Al-Zoubi, R. M. (2014). Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1042. [Link]
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Reddy, T. R., & Lee, Y. R. (2017). Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. Molbank, 2017(4), M960. [Link]
-
Citarella, A., Sgrignani, J., & et al. (2025). Synthesis and multitarget inhibitory effect of indole-based ethyl cinnamate derivatives against SARS-CoV-2 Mpro and cathepsins. Bioorganic & Medicinal Chemistry, 128, 118258. [Link]
-
Gurusamy, D., & Ganesan, A. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. The Journal of Organic Chemistry, 88(17), 12345–12349. [Link]
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Yamamoto, T., & et al. (2021). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection. Molecules, 26(15), 4475. [Link]
-
Mohamed, S. K., Mague, J. T., & Akkurt, M. (2014). Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 70(10). [Link]
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Al-Hourani, B. J. (2015). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 20(8), 14736–14755. [Link]
-
ChemSrc. (n.d.). CAS 851460-85-0 this compound. Retrieved January 19, 2026, from [Link]
-
Ouedraogo, S., & et al. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science, 15(8), 1013-1022. [Link]
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Application Notes & Protocols for the Analysis of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate
Introduction
Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate is a substituted indole derivative of significant interest in pharmaceutical research and development due to the prevalence of the indole scaffold in biologically active molecules.[1] The purity, stability, and characterization of this compound are critical for ensuring the safety and efficacy of potential drug candidates. This document provides a comprehensive guide to the essential analytical methodologies for the qualitative and quantitative assessment of this compound, grounded in established scientific principles and regulatory expectations.
The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale. This approach ensures that the methods are not only followed but also understood, allowing for adaptation and troubleshooting.
Physicochemical Properties (Predicted)
A thorough understanding of the analyte's properties is fundamental to method development. Based on its structure, the following properties for this compound can be predicted:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₃H₁₄FNO₂ | Derived from the chemical structure. |
| Molecular Weight | ~249.26 g/mol | Calculated from the molecular formula. |
| Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile, Ethyl Acetate, DMSO). Sparingly soluble in water. | The ethyl acetate and indole moieties suggest good solubility in common organic solvents. |
| UV Chromophore | Yes | The indole ring system is a strong chromophore, suitable for UV-Vis detection. |
| Volatility | Moderately volatile | The ethyl acetate group may allow for GC analysis, but the indole core might require derivatization or higher temperatures. |
Overall Analytical Workflow
A systematic approach is crucial for the comprehensive analysis of a pharmaceutical compound. The following workflow outlines the logical sequence of analytical techniques to be applied.
Sources
Application Note: Structural Elucidation of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate using ¹H NMR Spectroscopy
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique in modern organic chemistry, providing profound insights into the molecular structure of organic compounds.[1][2] For researchers and professionals in drug development, the precise structural confirmation of newly synthesized molecules is a critical step. This application note provides a detailed guide to the ¹H NMR analysis of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate, a substituted indole derivative of interest in medicinal chemistry. We will delve into the theoretical prediction of the ¹H NMR spectrum, present a comprehensive protocol for sample preparation and data acquisition, and detail the steps for data processing and spectral interpretation. This guide is designed to be a practical resource for researchers, scientists, and drug development professionals, ensuring both technical accuracy and field-proven insights.
Theoretical Background: Predicting the ¹H NMR Spectrum
Understanding the expected chemical shifts (δ), multiplicities, and coupling constants (J) is fundamental to interpreting the ¹H NMR spectrum of the target molecule. The structure of this compound contains several distinct proton environments that are influenced by the electronic effects of the indole ring, the fluorine substituent, the methyl group, and the ethyl acetate moiety.
Molecular Structure:
Key Structural Features and Their Expected ¹H NMR Signatures:
-
Indole Ring Protons (H-3, H-4, H-6, H-7): The protons on the indole ring will resonate in the aromatic region (typically δ 6.5-8.0 ppm). The electron-donating nature of the indole nitrogen and the electron-withdrawing effect of the fluorine at the 5-position will significantly influence their chemical shifts.[3]
-
H-3: This proton on the pyrrole ring is expected to be a singlet, as it has no adjacent protons to couple with. Its chemical shift will be influenced by the adjacent methyl group at the 2-position.
-
H-4, H-6, H-7: These protons on the benzene ring will exhibit splitting patterns due to spin-spin coupling.[4][5] The fluorine atom at the 5-position will also introduce additional coupling (H-F coupling), further complicating the splitting patterns of H-4 and H-6. The coupling constants for ortho, meta, and para protons in an aromatic system are distinct, with typical values of J_ortho ≈ 6-10 Hz, J_meta ≈ 2-4 Hz, and J_para ≈ 0-1 Hz.[6][7][8]
-
-
Methyl Protons (indole-CH₃): The methyl group at the 2-position of the indole ring will appear as a singlet in the upfield region (typically δ 2.0-2.5 ppm), as there are no adjacent protons for coupling.[9][10]
-
Methylene Protons (-N-CH₂-CO): These protons are adjacent to the electron-withdrawing indole nitrogen and the carbonyl group. This deshielding environment will cause them to resonate downfield, likely as a singlet, as there are no neighboring protons.
-
Ethyl Ester Protons (-O-CH₂-CH₃): The ethyl group will give rise to two distinct signals:
-
A quartet for the methylene protons (-O-CH₂-), due to coupling with the adjacent methyl group (n+1 rule, where n=3).[11][12] These protons are deshielded by the adjacent oxygen atom.
-
A triplet for the terminal methyl protons (-CH₃), due to coupling with the adjacent methylene group (n+1 rule, where n=2).[11][12]
-
Experimental Protocol
A robust and reproducible protocol is essential for obtaining high-quality NMR data. This section outlines the step-by-step methodology for sample preparation and data acquisition.
Diagram of the Experimental Workflow
Caption: Workflow for ¹H NMR analysis.
Part 1: Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.[13][14][15] For routine ¹H NMR, this amount provides an excellent signal-to-noise ratio in a reasonable acquisition time.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules and is a good starting point.[13][16] Use approximately 0.6-0.7 mL of the solvent.[13]
-
Dissolution and Transfer:
-
It is advisable to first dissolve the sample in a small, clean vial before transferring it to the NMR tube.[13]
-
Use a Pasteur pipette with a small plug of glass wool to filter the solution into a clean, dry 5 mm NMR tube.[14] This step is crucial to remove any particulate matter, which can adversely affect the magnetic field homogeneity and lead to broadened spectral lines.[14]
-
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
Part 2: Data Acquisition
The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz or 500 MHz spectrometer.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | A 30-degree pulse angle with a short relaxation delay allows for faster acquisition, especially when signal-to-noise is not a limiting factor.[17] |
| Number of Scans (NS) | 8 to 16 | This range is typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.[17] |
| Relaxation Delay (D1) | 1.5 - 2.0 seconds | A delay of 1.5-2.0 seconds is generally adequate for most protons in small organic molecules to relax, ensuring quantitative integration.[17] |
| Acquisition Time (AQ) | 3.0 - 4.0 seconds | This provides sufficient data points for good resolution of the signals.[17] |
| Spectral Width (SW) | ~16 ppm | A spectral width of 16 ppm is generally sufficient to cover the entire range of proton chemical shifts in most organic molecules. |
Step-by-Step Acquisition:
-
Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.
-
Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Set up the acquisition parameters as detailed in the table above.
-
Initiate the acquisition to obtain the Free Induction Decay (FID).
Data Processing and Analysis
Once the FID is acquired, it must be processed to generate the final spectrum. Modern NMR software automates many of these steps.
Diagram of Data Processing Logic
Caption: Key steps in NMR data processing.
-
Fourier Transformation (FT): The raw FID data, which is a time-domain signal, is converted into a frequency-domain spectrum through a Fourier transform.[18]
-
Phase Correction: The transformed spectrum is phased to ensure that all peaks are in the pure absorption mode (positive and symmetrical).
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.[19]
-
Referencing: The chemical shift axis is calibrated by setting the residual solvent peak to its known value or by referencing to an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[1]
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to that signal.[20]
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR data for this compound in CDCl₃. Note: These are predicted values based on known chemical shift ranges and substituent effects. Actual experimental values may vary slightly.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-7 | ~7.5 - 7.7 | dd | J_ortho ≈ 8.0, J_meta ≈ 4.0 | 1H |
| H-4 | ~7.2 - 7.4 | dd | J_ortho ≈ 8.0, J_HF ≈ 9.0 | 1H |
| H-6 | ~6.9 - 7.1 | ddd | J_ortho ≈ 8.0, J_HF ≈ 9.0, J_meta ≈ 2.5 | 1H |
| H-3 | ~6.3 - 6.5 | s | - | 1H |
| -N-CH₂-CO | ~4.8 - 5.0 | s | - | 2H |
| -O-CH₂-CH₃ | ~4.1 - 4.3 | q | J ≈ 7.1 | 2H |
| indole-CH₃ | ~2.4 - 2.6 | s | - | 3H |
| -O-CH₂-CH₃ | ~1.2 - 1.4 | t | J ≈ 7.1 | 3H |
Conclusion
¹H NMR spectroscopy provides a definitive method for the structural elucidation of this compound. By carefully predicting the spectrum based on established principles and following a rigorous experimental and data processing protocol, researchers can confidently confirm the identity and purity of their synthesized compound. The detailed analysis of chemical shifts, multiplicities, and coupling constants allows for the unambiguous assignment of each proton in the molecule, a critical step in the advancement of drug discovery and development programs.
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Chem LibreTexts. (2024, February 26). 13.11: Spin-Spin Splitting in ¹H NMR Spectra. [Link]
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Conduct Science. (2020, February 24). Spin-Spin coupling in NMR. [Link]
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Chem LibreTexts. (2024, February 26). 14.12: Coupling Constants Identify Coupled Protons. [Link]
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Application Note: High-Resolution Mass Spectrometric Analysis of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate
Abstract
This technical guide provides a comprehensive protocol for the analysis of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate, a key intermediate in pharmaceutical research, using Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (LC-Q-TOF-MS/MS). We delve into the principles of sample preparation, chromatographic separation, and mass spectrometric detection. A detailed elucidation of the predicted fragmentation pathways of the target molecule under electrospray ionization (ESI) is presented, offering a robust framework for its unambiguous identification and characterization in complex matrices. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable analytical method for this and structurally related indole derivatives.
Introduction: The Analytical Imperative for Indole Derivatives
Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. This compound is a significant building block in the synthesis of various pharmacologically active compounds. The introduction of a fluorine atom can modulate the metabolic stability and binding affinity of the final drug molecule. Therefore, the ability to accurately identify and quantify this intermediate is paramount during drug discovery and development processes.
Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and selectivity for the analysis of small molecules in complex mixtures.[1][2] This application note provides a detailed workflow for the analysis of this compound using LC-Q-TOF-MS/MS, a high-resolution mass spectrometry technique that enables precise mass measurements for both precursor and product ions, facilitating confident structural elucidation.[3][4][5]
Chemical and Physical Properties
A thorough understanding of the analyte's properties is crucial for method development.[6]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄FNO₂ | [7] |
| Molecular Weight | 235.25 g/mol | [8] |
| Canonical SMILES | CCOC(=O)CN1C(=CC2=C1C=CC(=C2)F)C | [7] |
| InChI Key | XCVUPRULBFEFCC-UHFFFAOYSA-N | [7] |
Predicted Mass Spectrometry Fragmentation Pathways
The fragmentation of this compound in positive ion electrospray ionization tandem mass spectrometry (ESI-MS/MS) is anticipated to be driven by the lability of the ethyl acetate group and the stability of the indole core. The protonated molecule [M+H]⁺ will have a theoretical m/z of 236.1081.
The fragmentation of indole derivatives can be complex, often involving rearrangements in addition to simple bond cleavages.[3][9] For N-alkylated indoles, fragmentation is often initiated at the N-substituent.[10] For ethyl esters, characteristic losses of an ethoxy radical (•OCH₂CH₃) or ethene (C₂H₄) via a McLafferty rearrangement are common.[1][9][11]
Based on these principles, we predict the following primary fragmentation pathways for the [M+H]⁺ ion of this compound:
-
Pathway A: Loss of Ethene (C₂H₄) : A classic McLafferty rearrangement involving the transfer of a γ-hydrogen from the ethyl group to the carbonyl oxygen, leading to the neutral loss of ethene (28.0313 Da). This will produce a prominent fragment ion at m/z 208.0768.
-
Pathway B: Loss of Ethanol (C₂H₅OH) : Cleavage of the ester bond can result in the neutral loss of ethanol (46.0417 Da), yielding an ion at m/z 190.0664.
-
Pathway C: Cleavage of the Acetic Acid Moiety : Fragmentation can lead to the loss of the entire ethyl acetate side chain as a radical, though less common, or through more complex rearrangements. A key fragment would be the stable 5-fluoro-2-methyl-1H-indole cation at m/z 148.0608.
-
Pathway D: Further Fragmentation of the Indole Core : Subsequent fragmentation of the primary product ions can occur, leading to smaller fragments characteristic of the substituted indole ring.
Caption: Predicted major fragmentation pathways for protonated this compound.
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard)
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade methanol (MeOH)
-
LC-MS grade water
-
Formic acid (FA), 99%+ purity
-
Standard 2 mL LC-MS sample vials with septa[4]
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
Sample Preparation Protocol
For analysis of the compound from a reaction mixture or biological matrix, appropriate sample cleanup is essential to minimize matrix effects and protect the LC-MS system.[1][6][12]
-
Dilution: For simple matrices like a reaction mixture, a "dilute-and-shoot" approach is often sufficient. Dilute the sample with the initial mobile phase composition to bring the analyte concentration within the calibration range.
-
Protein Precipitation (for biological matrices like plasma): a. To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a clean vial for LC-MS analysis.
-
Solid-Phase Extraction (SPE) (for complex matrices or lower detection limits): a. Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. b. Load the pre-treated sample onto the cartridge. c. Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. d. Elute the analyte with 1 mL of methanol. e. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
Caption: Decision workflow for sample preparation based on matrix complexity.
LC-Q-TOF-MS/MS Method Parameters
The following parameters provide a starting point for method development and may require optimization based on the specific instrumentation and sample matrix.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for moderately polar compounds.[2] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidified mobile phase promotes protonation for positive ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reverse-phase chromatography. |
| Gradient | 10-95% B over 5 minutes | A generic gradient suitable for initial screening. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reproducibility. |
| Injection Volume | 5 µL | A typical injection volume for modern LC-MS systems. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The nitrogen atoms in the indole ring are readily protonated. |
| Capillary Voltage | 3500 V | Typical voltage for stable spray in ESI+. |
| Gas Temperature | 325 °C | Facilitates desolvation of the ESI droplets. |
| Gas Flow | 8 L/min | Aids in desolvation. |
| Nebulizer Pressure | 45 psi | Promotes efficient nebulization. |
| MS Scan Range | m/z 50-500 | Covers the expected precursor and fragment ions. |
| MS/MS Acquisition | Targeted MS/MS or Data-Independent Acquisition (DIA) | Targeted for quantification, DIA for comprehensive qualitative analysis. |
| Collision Energy | 10-40 eV (ramped) | A range of collision energies ensures the observation of multiple fragment ions. |
Data Analysis and Interpretation
-
Full Scan (MS1) Analysis: Extract the chromatogram for the theoretical m/z of the protonated molecule ([M+H]⁺ = 236.1081). The high mass accuracy of the Q-TOF instrument should allow for a narrow mass extraction window (e.g., ±5 ppm), significantly reducing background noise.
-
Tandem MS (MS2) Analysis: Analyze the MS/MS spectrum of the precursor ion at m/z 236.1081. Compare the observed fragment ions with the predicted fragmentation pattern. The presence of key fragments, such as m/z 208.0768 and 148.0608, provides strong evidence for the identity of the compound.
-
Quantification: For quantitative analysis, construct a calibration curve by plotting the peak area of the most intense and specific fragment ion against the concentration of the working standards.
Conclusion
This application note outlines a robust and reliable method for the analysis of this compound using LC-Q-TOF-MS/MS. The detailed protocols for sample preparation and instrument parameters, combined with the elucidation of the predicted fragmentation pathways, provide a comprehensive guide for researchers in the pharmaceutical and chemical industries. The high sensitivity, selectivity, and mass accuracy of this method make it well-suited for both qualitative and quantitative applications in drug development and quality control.
References
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Cao, S., Liu, H., Xu, W., Liao, X., & Zhao, Y. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2‐keto glycosides. Journal of Mass Spectrometry, 40(4), 452–457. [Link]
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Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link]
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BioPharma Services. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]
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Chindarkar, N. S., Park, H. D., Stone, J. A., & Fitzgerald, R. L. (2015). Comparison of Different Time of Flight-Mass Spectrometry Modes for Small Molecule Quantitative Analysis. Journal of analytical toxicology, 39(9), 675–685. [Link]
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ACD/Labs. (n.d.). Identifying fragments using a Neutral Loss spectrum. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-(2-fluoro-1-methyl-indol-3-yl)acetate. Retrieved from [Link]
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Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]
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TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters? Retrieved from [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
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Clinical Tree. (2023, September 18). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
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Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]
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ResearchGate. (n.d.). Compilation of 40 Published Neutral Losses from Electrospray and Atmospheric Pressure Chemical Ionization Collision-Induced Dissociation Mass Spectra. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. Retrieved from [Link]
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Wikipedia. (n.d.). Time-of-flight mass spectrometry. Retrieved from [Link]
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Shimadzu. (n.d.). Advanced Quadrupole Time-of-Flight LC-MS/MS. Retrieved from [Link]
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PubChem. (n.d.). 2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl acetate. Retrieved from [Link]
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Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (n.d.). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Retrieved from [Link]
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Aguiar, G. P., Wakabayashi, K. A. L., Vessecchi, R., Tomaz, J. C., Lopes, J. L. C., Lopes, N. P., & Braz-Filho, R. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Journal of mass spectrometry : JMS, 45(6), 633–643. [Link]
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PubMed. (2012, November 15). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]
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Application Notes: Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate as a Key Intermediate in Kinase Inhibitor Discovery
Introduction: The Strategic Importance of Fluorinated Indoles in Modern Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products.[1] Its versatility allows for functionalization at multiple positions, enabling fine-tuning of pharmacological properties. A particularly powerful strategy in contemporary drug design is the incorporation of fluorine atoms into lead compounds.[2][3] The introduction of fluorine, such as in the 5-position of the indole ring, can significantly enhance a molecule's therapeutic profile by:
-
Improving Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the drug's half-life.[2]
-
Modulating Lipophilicity: Fluorine substitution can increase lipophilicity, which can improve membrane permeability and cell penetration.[4]
-
Enhancing Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with target proteins, thereby increasing binding affinity and potency.[2][3]
Consequently, 5-fluoroindole derivatives have emerged as a highly promising class of compounds, leading to the discovery of potent enzyme inhibitors and anticancer agents.[1][4] Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate is a key heterocyclic building block, providing a strategic entry point for the synthesis of diverse and complex molecules targeting a range of therapeutic areas, most notably in oncology.[5] This document provides a detailed guide on the application of this intermediate in the discovery of novel kinase inhibitors, exemplified by a synthetic route inspired by multi-targeted tyrosine kinase inhibitors like Sunitinib.[6]
Core Application: A Building Block for Indolinone-Based Kinase Inhibitors
This compound is an ideal precursor for synthesizing compounds that target protein kinases. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[7] The ethyl acetate group at the N-1 position of the indole provides a reactive handle that, after hydrolysis to the corresponding carboxylic acid, can be readily coupled with other molecular fragments to build a pharmacologically active molecule.
The 5-fluoro-2-methylindole core of this intermediate is structurally analogous to a key fragment of Sunitinib, a potent inhibitor of multiple receptor tyrosine kinases (RTKs) including VEGFR and PDGFR, which are critical for angiogenesis and tumor growth.[6] This structural parallel suggests that derivatives of this compound are prime candidates for the development of new kinase inhibitors.
Below is a representative workflow illustrating the use of this intermediate in a drug discovery campaign targeting FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[8]
Caption: Drug discovery workflow using the title intermediate.
Protocol 1: Synthesis of a Hypothetical Indolinone Kinase Inhibitor
This protocol outlines a multi-step synthesis to produce a novel kinase inhibitor, using this compound as a key intermediate. The causality behind these steps lies in the systematic construction of a molecule with distinct regions for kinase hinge binding (the indolinone core) and for achieving selectivity and favorable pharmacokinetic properties (the side chain).
Step 1A: Synthesis of this compound
This initial step attaches the ethyl acetate side chain to the indole nitrogen, providing the necessary functional group for later modifications.
-
Materials: 5-fluoro-2-methyl-1H-indole, Ethyl bromoacetate, Sodium hydride (NaH), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of 5-fluoro-2-methyl-1H-indole (1.0 equivalent) in DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by TLC.
-
Quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the title compound.
-
Step 1B: Hydrolysis to 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetic acid
The ester is hydrolyzed to a carboxylic acid to prepare it for amide bond formation. Lithium hydroxide is a standard reagent for this transformation under mild conditions.
-
Materials: this compound, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water.
-
Procedure:
-
Dissolve the ester from Step 1A in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (2.0 equivalents) and stir the mixture at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 3-4 with 1N HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain the carboxylic acid.
-
Step 1C: Amide Coupling
The carboxylic acid is coupled with an appropriate amine to introduce a side chain that can enhance solubility and target engagement. HATU is a common and efficient peptide coupling reagent.
-
Materials: 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetic acid, a suitable amine (e.g., N,N-diethylethylenediamine), HATU, Diisopropylethylamine (DIPEA), Anhydrous DMF.
-
Procedure:
-
Dissolve the carboxylic acid from Step 1B (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add the selected amine (1.1 equivalents) and continue stirring at room temperature overnight.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography to yield the amide intermediate.
-
Step 1D: Knoevenagel Condensation to Form the Final Inhibitor
This final step involves a base-catalyzed condensation reaction between the activated methylene group of an oxindole (derived from the amide intermediate in a separate step not detailed here but involving cyclization) and a pyrrole-carboxaldehyde to form the characteristic indolinone scaffold of Sunitinib-like inhibitors.[9][10] This creates the conjugated system essential for chromophoric properties and kinase binding.
-
Materials: The amide intermediate from Step 1C (after conversion to the corresponding 5-fluoro-2-oxindole), 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide derivative, Pyrrolidine (as catalyst), Ethanol.
-
Procedure:
-
Suspend the 5-fluoro-2-oxindole derivative (1.0 equivalent) and the pyrrole-carboxaldehyde (1.0 equivalent) in ethanol.
-
Add a catalytic amount of pyrrolidine.
-
Heat the mixture to reflux for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the final hypothetical kinase inhibitor.
-
Protocol 2: In Vitro FLT3 Kinase Inhibition Assay
To evaluate the biological activity of the newly synthesized compound, a robust and sensitive in vitro kinase assay is essential. The following protocol describes a common method, such as an ADP-Glo™ or LanthaScreen™ assay, which measures the effect of an inhibitor on the enzymatic activity of FLT3.[8][11][12]
Objective
To determine the half-maximal inhibitory concentration (IC50) of the synthesized compound against recombinant human FLT3 kinase.
Materials and Reagents
-
Enzyme: Recombinant human FLT3 kinase.
-
Substrate: A suitable tyrosine-containing peptide substrate for FLT3 (e.g., a poly(Glu, Tyr) polymer or a specific peptide sequence).
-
ATP: Adenosine triphosphate.
-
Test Compound: The synthesized inhibitor, dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Kinase Assay Buffer: Typically contains Tris-HCl, MgCl2, MnCl2, DTT, and BSA at optimized concentrations.
-
Detection Reagent: e.g., ADP-Glo™ Reagent and Kinase Detection Reagent (Promega) or LanthaScreen™ Eu-antibody and tracer (Thermo Fisher Scientific).[8][11]
-
Plates: 384-well, low-volume, white plates.
-
Control Inhibitor: Sunitinib or another known FLT3 inhibitor.
Experimental Procedure
-
Compound Dilution:
-
Prepare a serial dilution of the test compound in DMSO. A common starting point is a 10-point, 3-fold dilution series.
-
Further dilute this series in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.[12]
-
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted test compound or control inhibitor to the appropriate wells of the 384-well plate.
-
For control wells, add 2.5 µL of buffer with the same DMSO concentration (positive control, 100% activity) or buffer with a known potent inhibitor (negative control, 0% activity).
-
-
Kinase Reaction:
-
Prepare a 2X enzyme solution by diluting the FLT3 kinase to twice the final desired concentration in kinase assay buffer.
-
Add 2.5 µL of the 2X enzyme solution to each well. Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.[13]
-
Prepare a 2X substrate/ATP solution by diluting the peptide substrate and ATP to twice their final concentrations in the assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to all wells.[11]
-
-
Incubation:
-
Cover the plate and incubate at room temperature (or 30°C) for a predetermined time (e.g., 60-120 minutes). This time should be within the linear range of the reaction.
-
-
Signal Detection (Example using ADP-Glo™):
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent.
-
Incubate for another 30 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis
-
Calculate Percent Inhibition:
-
Percent Inhibition = 100 * (1 - [(Lumsample - Lumneg_control) / (Lumpos_control - Lumneg_control)])
-
-
Determine IC50 Value:
-
Plot the Percent Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
| Parameter | Description | Typical Value |
| FLT3 Kinase | Final concentration in assay | 1-5 ng/µL |
| Peptide Substrate | Final concentration in assay | 0.2 µg/µL |
| ATP | Final concentration in assay | 10-50 µM (near Km) |
| Incubation Time | Duration of kinase reaction | 60-120 minutes |
| Final DMSO | Maximum solvent concentration | ≤ 1% |
Anticipated Results and Pathway Context
A successful inhibitor derived from this compound would be expected to show a dose-dependent inhibition of FLT3 kinase activity, yielding a low nanomolar to micromolar IC50 value. Such a result would validate this chemical scaffold as a promising starting point for a lead optimization program. The inhibition of FLT3 would disrupt downstream signaling pathways that promote cell proliferation and survival in leukemia cells.
Caption: Simplified FLT3 signaling pathway and point of inhibition.
References
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African Rock Art. 5-Fluoro-2-methylindole. [Link]
-
Tanaka, K., et al. (2021). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. Molecules, 26(15), 4435. [Link]
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G. Dagousset, et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 27-36. [Link]
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Wikipedia. (n.d.). Sunitinib. [Link]
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Khan, I., et al. (2022). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. Frontiers in Chemistry, 10, 1007786. [Link]
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Meanwell, N. A. (2018). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]
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Lindhardt, A. T., et al. (2018). Development of a Synthesis of Kinase Inhibitor AKN028. Organic Process Research & Development, 22(10), 1418-1424. [Link]
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Reed, J. E., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(21), 7299. [Link]
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WIPO Patentscope. (n.d.). WO2012059941 - PROCESS FOR PREPARATION OF SUNITINIB MALATE AND SALTS THEREOF. [Link]
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BPS Bioscience. (n.d.). FLT3 Kinase Assay Kit. [Link]
-
Zhang, L., et al. (2020). An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. RSC Advances, 10(54), 32575-32585. [Link]
-
ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. [Link]
-
Rocchiccioli, M., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Pharmaceuticals, 10(1), 13. [Link]
-
Inoue, M., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10633-10640. [Link]
-
Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14776-14820. [Link]
-
Zeng, D., et al. (2008). Novel synthesis of sunitinib, a tyrosine kinase inhibitor. Journal of Nuclear Medicine, 49(supplement 1), 1243. [Link]
-
Tropsha, A., et al. (2019). High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates. Molecular & Cellular Proteomics, 18(4), 748-763. [Link]
-
Kufareva, I., et al. (2020). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Molecules, 25(1), 194. [Link]
-
Al-Salahi, R., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(3), 1047. [Link]
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Application Notes and Protocols for α-Glucosidase Inhibition Studies of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the investigation of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate as a potential inhibitor of α-glucosidase. The inhibition of α-glucosidase is a clinically validated therapeutic strategy for the management of type 2 diabetes mellitus.[1][2] Indole derivatives have emerged as a promising class of compounds with significant α-glucosidase inhibitory activity.[3][4][5] This guide details the in vitro experimental protocols, from initial screening to kinetic analysis, to thoroughly characterize the inhibitory potential and mechanism of action of the title compound. The methodologies are designed to be robust and self-validating, ensuring high-quality, reproducible data for drug discovery and development programs.
Introduction: The Rationale for Targeting α-Glucosidase with Novel Indole Derivatives
α-Glucosidase, an enzyme located in the brush border of the small intestine, plays a pivotal role in carbohydrate metabolism by catalyzing the cleavage of oligosaccharides into monosaccharides, which are then absorbed into the bloodstream.[2] Inhibition of this enzyme can delay carbohydrate digestion and consequently lower postprandial blood glucose levels, a key factor in managing hyperglycemia in diabetic patients.[1][2] Acarbose is a well-known α-glucosidase inhibitor used in clinical practice; however, it is associated with gastrointestinal side effects, necessitating the search for novel inhibitors with improved efficacy and tolerability.[6]
Indole-based compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities.[3] Several studies have reported the synthesis and evaluation of indole derivatives as potent α-glucosidase inhibitors.[4][5][7] The indole scaffold offers a versatile platform for structural modifications to optimize inhibitory activity. This compound is a novel compound within this class. The introduction of a fluorine atom can modulate the electronic properties and metabolic stability of the molecule, potentially enhancing its interaction with the enzyme's active site. This document outlines the necessary steps to evaluate this hypothesis.
Experimental Design and Workflow
A systematic approach is crucial for the successful evaluation of a test compound. The following workflow provides a logical progression from initial screening to detailed mechanistic studies.
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Application Notes & Protocols: Strategic Synthesis of Novel Bioactive Scaffolds from Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate
Introduction: The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and clinical candidates. Its unique electronic properties and ability to participate in various biological interactions make it a "privileged scaffold" in drug discovery. Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate is a particularly valuable starting material. The fluorine atom at the 5-position can enhance metabolic stability and binding affinity, while the ester functional group at the N-1 position serves as a versatile chemical handle for extensive molecular elaboration.
This guide provides an in-depth exploration of key synthetic transformations starting from this indole derivative. We will move beyond simple procedural lists to explain the chemical rationale behind each step, offering field-proven insights for researchers engaged in the synthesis of novel, biologically active compounds. The protocols described herein are designed to be robust and adaptable, forming a foundational toolkit for generating diverse chemical libraries.
Part 1: The Central Intermediate - Conversion to Carboxylic Acid via Saponification
The conversion of the ethyl ester to its corresponding carboxylic acid, 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetic acid, is the most critical primary transformation. This acid is the direct precursor for the synthesis of a vast array of amides and other derivatives. The process, known as saponification, involves the base-mediated hydrolysis of the ester.
Causality and Experimental Choice: The use of a strong base like Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) is standard for ester hydrolysis. The reaction is typically performed in a mixed solvent system, such as tetrahydrofuran (THF) and water or ethanol and water. The organic solvent ensures the solubility of the starting ester, while water is necessary for the hydrolysis mechanism. The reaction progress is easily monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of a more polar spot for the carboxylic acid product.
Protocol 1.1: Synthesis of 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetic acid
-
Reagent Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (2:1 v/v).
-
Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (1.5 - 2.0 eq) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., using a 3:7 Ethyl acetate/Hexane mobile phase), checking for the complete consumption of the starting ester.
-
Work-up:
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 using 1M HCl. A precipitate of the carboxylic acid should form.
-
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.
| Parameter | Value/Condition | Purpose |
| Starting Material | This compound | Ester Precursor |
| Reagent | LiOH·H₂O | Hydrolysis Agent |
| Solvent | THF / Water | Ensures solubility of reactants |
| Temperature | Room Temperature | Mild conditions to prevent side reactions |
| Monitoring | TLC | To track reaction completion |
| Typical Yield | >90% | High efficiency conversion |
Part 2: Amide Library Synthesis via Peptide Coupling
Amide bonds are fundamental to peptide and protein structure and are present in a vast number of marketed drugs. The synthesis of an amide from a carboxylic acid and an amine does not occur spontaneously and requires the activation of the carboxylic acid. This is achieved using "coupling reagents."
Expertise in Action: Choosing a Coupling Reagent The choice of coupling reagent is critical and depends on factors like the steric hindrance of the substrates and the need to suppress side reactions, particularly racemization in chiral systems.
-
Carbodiimides (EDCI, DCC): These are classic activators that form a highly reactive O-acylisourea intermediate.[1] EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often preferred over DCC because its urea byproduct is water-soluble, simplifying purification.[2]
-
Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and fast-acting, making them suitable for sterically hindered substrates and for minimizing racemization.[1] They are often used with a base like Diisopropylethylamine (DIPEA).
Protocol 1.2: General Procedure for Amide Synthesis using HATU
-
Reagent Setup: To a solution of 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add the desired primary or secondary amine (1.1 eq).
-
Base and Coupling Agent: Add DIPEA (2.5 eq) to the mixture, followed by the portion-wise addition of HATU (1.2 eq) at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Caption: Workflow for Amide Synthesis.
Part 3: Synthesis of Acetohydrazide and Hydrazone Derivatives
An alternative and highly productive pathway involves the conversion of the starting ester into an acetohydrazide. This transformation replaces the ethoxy group with a hydrazinyl group (-NHNH₂), creating a new nucleophilic center that can be readily derivatized.
Chemical Rationale: Hydrazinolysis is a direct and efficient method for converting esters to hydrazides.[3] The resulting 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetohydrazide is a stable intermediate. Its terminal -NH₂ group is nucleophilic and readily condenses with electrophiles like aldehydes and ketones to form Schiff bases (hydrazones), or reacts with acid chlorides and anhydrides. This strategy allows for the rapid generation of a library of compounds with diverse functionalities.[4]
Protocol 2.1: Synthesis of 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetohydrazide
This protocol is adapted from a similar synthesis of an indenyl acetohydrazide.[4]
-
Reagent Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Hydrazine Addition: Add hydrazine hydrate (N₂H₄·H₂O) (5.0 eq) dropwise to the solution at room temperature.
-
Reaction: Reflux the resulting mixture for 8-12 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting ester.
-
Isolation: After completion, cool the reaction mixture to 10 °C. The product will often precipitate out of the solution. Collect the solid by vacuum filtration and recrystallize from ethanol to obtain the pure acetohydrazide as a white solid.[4]
| Parameter | Value/Condition | Rationale |
| Starting Material | This compound | Ester Precursor |
| Reagent | Hydrazine Hydrate | Forms the hydrazide |
| Solvent | Methanol | Good solvent for both reactants |
| Temperature | Reflux | Provides energy to drive the reaction |
| Typical Yield | 80-90% | Efficient conversion |
Protocol 2.2: Synthesis of a Representative Hydrazone Derivative
-
Reagent Setup: Dissolve the acetohydrazide (1.0 eq) and a selected aromatic aldehyde (e.g., benzaldehyde) (1.0 eq) in ethanol.
-
Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Reflux the mixture for 4-6 hours.
-
Isolation: Cool the reaction mixture. The resulting hydrazone product will typically precipitate. Collect the solid by filtration, wash with cold ethanol, and dry.
Caption: Hydrazide and Hydrazone Synthesis Pathway.
Part 4: Reductive Pathway to Novel Alcohols
Reduction of the ester functional group provides access to the corresponding primary alcohol, 2-(5-fluoro-2-methyl-1H-indol-1-yl)ethanol. This alcohol is a valuable intermediate for synthesizing ethers, or it can be oxidized to the corresponding aldehyde for further reactions like reductive amination or Wittig reactions.
Mechanistic Insight: Strong hydride-donating reagents are required for ester reduction. Lithium aluminum hydride (LAH) is highly effective but requires strictly anhydrous conditions and careful quenching. A milder alternative is Diisobutylaluminium hydride (DIBAL-H), which can often be used at lower temperatures, offering greater functional group tolerance. The choice depends on the overall stability of the molecule.
Protocol 3.1: LAH Reduction to 2-(5-fluoro-2-methyl-1H-indol-1-yl)ethanol
-
Reagent Setup: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), suspend Lithium Aluminum Hydride (LAH) (1.5 eq) in anhydrous THF.
-
Substrate Addition: Cool the LAH suspension to 0 °C. Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up (Fieser method):
-
Cool the reaction mixture to 0 °C.
-
Sequentially and very carefully, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite.
-
Wash the filter cake with THF or ethyl acetate.
-
-
Isolation: Combine the filtrates and concentrate under reduced pressure. The crude alcohol can be purified by column chromatography if necessary.
Caption: Reductive Pathway to Alcohol Intermediate.
References
-
Synthesis and Characterisation of New 2-(5- Fluoro-2-Methyl-1H-Inden-3-Yl) AcetohydrazideDerivatives. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available at: [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]
-
Coupling Reagents in Amide Synthesis. Scribd. Available at: [Link]
-
Amide Synthesis. Fisher Scientific. Available at: [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
-
Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PubMed Central (PMC). Available at: [Link]
Sources
Application Note: Safe Handling and Storage Protocols for Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate
Abstract
This document provides a comprehensive guide for the safe handling, storage, and disposal of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate (CAS No. 851460-85-0). As a fluorinated indole derivative, this compound is a valuable building block in medicinal chemistry and drug discovery. However, its structural similarity to highly toxic fluoroacetate esters necessitates stringent safety protocols. This guide is intended for researchers, chemists, and laboratory personnel to minimize exposure risks and ensure compound integrity.
Compound Identification and Physicochemical Properties
This compound is a heterocyclic organic compound. The indole moiety is a common scaffold in biologically active molecules, and the fluoroacetate side chain can significantly influence the compound's chemical and toxicological properties.[1]
| Property | Value | Source |
| CAS Number | 851460-85-0 | [2],[] |
| Molecular Formula | C₁₃H₁₄FNO₂ | [4] |
| Molecular Weight | 235.25 g/mol | [4] |
| IUPAC Name | This compound | N/A |
| Appearance | Assumed to be a solid or liquid at room temperature. | N/A |
| Solubility | Expected to be soluble in common organic solvents like ethanol, DMSO, and DMF. | N/A |
| SMILES | CCOC(=O)CN1C(=CC2=C1C=CC(=C2)F)C | [4] |
Hazard Assessment and Toxicology Profile (Inferred)
A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, this hazard assessment is inferred from its structural components: the indole nucleus and, most critically, the ethyl fluoroacetate moiety.
Causality of Hazard: Fluoroacetate and its esters are known to be highly toxic.[5] They can be metabolized in the body to fluorocitrate, which inhibits the aconitase enzyme, a crucial component of the citric acid (TCA) cycle.[6] This disruption of cellular respiration can lead to severe metabolic poisoning and potentially fatal outcomes.[6][7] The indole core itself is generally less hazardous but can cause irritation.[8][9]
Based on the hazards of ethyl fluoroacetate, the following profile for this compound is strongly recommended until proven otherwise.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Skull and Crossbones | Danger | H300+H310+H330: Fatal if swallowed, in contact with skin, or if inhaled.[10] | P260, P262, P264, P270, P280, P301+P310, P302+P352, P304+P340 |
| Flammable Liquid | Flame | Danger | H225/H226: Highly flammable liquid and vapor.[11][12] | P210, P233, P240, P241, P242, P243 |
| Serious Eye Irritation | Exclamation Mark | Warning | H319: Causes serious eye irritation.[11] | P280, P305+P351+P338 |
| Target Organ Toxicity | Exclamation Mark | Warning | H336: May cause drowsiness or dizziness.[11][13] | P261, P271, P304+P340+P312 |
Engineering Controls and Personal Protective Equipment (PPE)
Given the inferred high toxicity, work with this compound must be performed with stringent engineering controls and a comprehensive PPE regimen.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, transfers, and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[8]
-
Ventilation: The laboratory must be well-ventilated. Ensure safety showers and eyewash stations are readily accessible and tested regularly.[14]
Personal Protective Equipment (PPE)
-
Hand Protection: Wear double-layered chemical-resistant gloves (e.g., a nitrile base glove with a neoprene or butyl rubber outer glove). Change gloves immediately if contamination is suspected.[10]
-
Eye/Face Protection: Wear tightly sealed chemical safety goggles and a face shield.[10]
-
Skin and Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes. For larger quantities or tasks with a high splash risk, a chemical-resistant apron or suit is required.[13]
-
Respiratory Protection: If there is any risk of exposure outside of a fume hood (e.g., during a large spill), a full-face respirator with an appropriate combination filter (e.g., ABEK type) is mandatory.[10]
Protocols for Safe Handling and Use
General Handling Protocol
-
Preparation: Before handling, ensure the fume hood is operational, the work area is clear, and all required PPE is correctly worn. Prepare all necessary equipment (spatulas, glassware, solvents) and a designated waste container within the hood.
-
Aliquotting: If the compound is a solid, handle it gently to avoid creating dust. If it is a liquid, use a calibrated pipette or syringe for transfers. All transfers should be performed over a spill tray.
-
Solution Preparation: Add the compound slowly to the solvent in the reaction vessel. Ensure the vessel is appropriately sized to avoid splashes.
-
Post-Handling: After use, securely seal the primary container. Wipe down the work surface, spatula, and any other equipment with an appropriate solvent (e.g., ethanol), disposing of the cleaning materials as hazardous waste.
-
De-gowning: Remove PPE in the correct order (gloves last) and wash hands thoroughly with soap and water.[13]
Emergency Protocols
-
Inhalation: Immediately move the person to fresh air. If breathing is difficult or has stopped, administer artificial respiration. Seek immediate emergency medical help.[10][13]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate emergency medical help.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate emergency medical help.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate emergency medical help.[13]
The response depends on the scale of the spill.
Storage and Stability
Proper storage is crucial to maintain the compound's integrity and prevent accidents.
-
Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight.[8] The storage location should be a designated, locked cabinet for highly toxic substances.
-
Temperature: While specific data is unavailable, storage at 2-8°C is a common recommendation for many indole derivatives to ensure long-term stability.[15]
-
Container: Keep the container tightly closed and properly labeled with the compound name, CAS number, and appropriate GHS hazard pictograms.[10][13]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[14]
-
Ignition Sources: The storage area must be free of heat, sparks, and open flames. Use only explosion-proof equipment for any electrical installations in the storage area.[12][13]
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as highly hazardous waste.
-
Collection: Collect all waste in clearly labeled, sealed containers.
-
Disposal: Do not dispose of down the drain or in regular trash.[16] Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.
Potential Research Applications
This compound serves as a key intermediate in organic synthesis. The indole scaffold is prevalent in many pharmaceuticals, and functionalized derivatives like this are used to build more complex molecules. Its structural similarity to precursors of non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential applications in medicinal chemistry for developing novel therapeutic agents.[1][17]
Conclusion
This compound must be handled with extreme caution due to the inferred high toxicity of its fluoroacetate moiety. All operations must be conducted within a chemical fume hood with appropriate and comprehensive PPE. Adherence to the protocols outlined in this document is essential for ensuring researcher safety and maintaining compound integrity. Always prioritize safety and consult your institution's EHS department with any questions.
References
-
Safe Handling and Storage of Indole-3-acetic Acid (IAA). Self-Supplied Source. [Online]. Available: [Link]
-
Methyl fluoroacetate. Wikipedia. [Online]. Available: [Link]
-
Hazard Summary: Sodium Fluoroacetate. New Jersey Department of Health. [Online]. Available: [Link]
-
2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl acetate. PubChem, National Center for Biotechnology Information. [Online]. Available: [Link]
-
Methyl fluoroacetate. PubChem, National Center for Biotechnology Information. [Online]. Available: [Link]
-
Safety Data Sheet: Indole-3-propionic acid. Carl ROTH. [Online]. Available: [Link]
-
Fluoroacetate toxicity. Journal of Chemical Education. [Online]. Available: [Link]
-
Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. National Center for Biotechnology Information. [Online]. Available: [Link]
-
Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. University of Chicago Knowledge. [Online]. Available: [Link]
Sources
- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 2. 851460-85-0 this compound [chemsigma.com]
- 4. 2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl acetate | C13H14FNO2 | CID 153896263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Methyl fluoroacetate - Wikipedia [en.wikipedia.org]
- 7. Methyl fluoroacetate | C3H5FO2 | CID 9959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
- 11. geneseo.edu [geneseo.edu]
- 12. merckmillipore.com [merckmillipore.com]
- 13. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 14. fishersci.com [fishersci.com]
- 15. chemscience.com [chemscience.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate
Welcome to the technical support center for the synthesis of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of this important indole derivative. Our guidance is grounded in established chemical principles and supported by literature-proven methodologies.
Introduction to the Synthesis
The target molecule, this compound, is typically synthesized via a nucleophilic substitution reaction (SN2) involving the N-alkylation of 5-fluoro-2-methyl-1H-indole with an appropriate ethyl acetate synthon, most commonly ethyl bromoacetate. The core of this transformation lies in the deprotonation of the indole nitrogen to form a highly nucleophilic indolate anion, which then attacks the electrophilic carbon of the alkylating agent.
This guide will walk you through the critical parameters of this reaction, helping you to navigate common challenges and optimize your synthetic strategy for improved outcomes.
Troubleshooting Guide & FAQs
Here we address specific issues that you may encounter during the synthesis of this compound.
Q1: My reaction shows low or no conversion of the starting 5-fluoro-2-methyl-1H-indole. What are the likely causes and how can I improve the conversion rate?
A1: Low conversion is a common issue that can often be traced back to a few key factors:
-
Insufficient Deprotonation: The nitrogen atom of the indole ring needs to be deprotonated to form the reactive indolate anion. If the base used is not strong enough, the equilibrium will favor the starting materials.
-
Solution: Employ a strong base to ensure complete deprotonation. Sodium hydride (NaH) is a common and effective choice for this purpose. Other strong bases like potassium hydroxide (KOH) or cesium carbonate (Cs₂CO₃) can also be effective, depending on the specific reaction conditions.
-
-
Presence of Water: Water in the reaction mixture will quench the strong base and the indolate anion, effectively halting the reaction.
-
Solution: Ensure that all glassware is thoroughly dried before use. Use anhydrous solvents and ensure your starting materials are as dry as possible. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent atmospheric moisture from interfering.
-
-
Low Quality of Reagents: Impurities in the 5-fluoro-2-methyl-1H-indole or ethyl bromoacetate can interfere with the reaction.
-
Solution: Use reagents of high purity. If necessary, purify the starting materials before use.
-
-
Reaction Temperature: While many N-alkylations of indoles proceed well at room temperature after the initial deprotonation, some systems may require gentle heating to overcome the activation energy barrier.
-
Solution: After the addition of ethyl bromoacetate, you can try gently heating the reaction mixture (e.g., to 40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Q2: I am observing a significant amount of a side product, which I suspect is the C3-alkylated isomer. How can I improve the N-selectivity of my reaction?
A2: The competition between N-alkylation and C3-alkylation is a well-known challenge in indole chemistry, as the C3 position is also nucleophilic. Here’s how you can favor the desired N-alkylation:
-
Choice of Base and Solvent System: The combination of a strong base and a polar aprotic solvent is crucial for favoring N-alkylation.
-
Mechanism Insight: A strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) will generate the indolate anion. In this state, the negative charge is localized on the nitrogen atom, making it a harder and more reactive nucleophile towards the alkylating agent. Polar aprotic solvents solvate the cation (e.g., Na⁺) but leave the anion relatively "naked" and highly reactive, which favors the SN2 reaction at the nitrogen.[1]
-
Recommendation: The use of NaH in anhydrous DMF is a standard and effective combination for promoting N-alkylation.
-
-
Incomplete Deprotonation: If the deprotonation is not complete, the remaining neutral indole can undergo electrophilic attack at the C3 position.
-
Solution: Ensure you are using a sufficient excess of a strong base to drive the deprotonation to completion.
-
-
Reaction Temperature: In some cases, higher temperatures can favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.
-
Recommendation: If C3-alkylation is a persistent issue, consider running the reaction at a slightly elevated temperature after the addition of the alkylating agent and monitor for the formation of the desired product.
-
Q3: The purification of my product is challenging due to the presence of unreacted ethyl bromoacetate and other impurities. What is the best purification strategy?
A3: Purification is a critical step to obtain high-purity this compound.
-
Work-up Procedure: A proper aqueous work-up is the first line of defense against impurities.
-
Quenching: After the reaction is complete, it should be carefully quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize any remaining base.
-
Extraction: The product should then be extracted into an organic solvent like ethyl acetate. Washing the organic layer with water and brine will help remove water-soluble impurities and residual DMF.
-
-
Column Chromatography: This is the most effective method for separating the desired product from unreacted starting materials and side products.
-
Stationary Phase: Silica gel (100-200 mesh) is a suitable stationary phase.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point for the eluent system. The optimal ratio will depend on the specific impurities present and should be determined by TLC analysis. For instance, a mobile phase of 30% ethyl acetate in hexane has been reported for the purification of a similar indole acetate derivative.
-
Experimental Protocol
This protocol is based on established methods for the N-alkylation of indoles and a specific procedure reported in the patent literature for the synthesis of this compound.[2]
Materials and Reagents:
-
5-fluoro-2-methyl-1H-indole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl bromoacetate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 5-fluoro-2-methyl-1H-indole (1.0 equivalent).
-
Dissolution: Add anhydrous DMF to dissolve the starting material. A typical concentration is in the range of 0.1-0.5 M.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1-1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during this step, so ensure proper ventilation.
-
Stirring for Anion Formation: Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases and the solution becomes homogeneous or a slurry of the sodium salt forms. This indicates the formation of the indolate anion.
-
Alkylation: While maintaining the temperature at 0 °C, add ethyl bromoacetate (1.0-1.2 equivalents) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by TLC. If the reaction is sluggish, gentle heating (40-60 °C) can be applied.
-
Quenching: Once the reaction is complete (as indicated by TLC), cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the quenched reaction mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 times the volume of the aqueous layer).
-
Washing: Combine the organic layers and wash them with water and then with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Summary Table
| Parameter | Recommended Value/Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong base ensures complete deprotonation of the indole nitrogen, favoring N-alkylation. |
| Solvent | Anhydrous DMF or THF | Polar aprotic solvents enhance the nucleophilicity of the indolate anion, promoting the SN2 reaction.[1] |
| Alkylating Agent | Ethyl bromoacetate | Provides the desired ethyl acetate moiety. |
| Temperature | 0 °C to room temperature (or gentle heating) | Initial cooling controls the exothermic deprotonation. The reaction can then proceed at room temperature or with gentle heating to ensure completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture from quenching the base and the reactive indolate anion. |
| Work-up | Quench with sat. aq. NH₄Cl, extract with EtOAc | Neutralizes excess base and efficiently extracts the organic product. |
| Purification | Silica gel column chromatography | Effectively separates the desired product from starting materials and byproducts. |
Mechanistic Diagrams
To provide a clearer understanding of the reaction process, the following diagrams illustrate the key steps and the logic behind optimizing for N-alkylation.
Caption: Reaction mechanism for the N-alkylation of 5-fluoro-2-methyl-1H-indole.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
SN2 Effect of Solvent. OpenOChem Learn. Available at: [Link]
- WO2006092579A1 - Microcrystalline ( 5-fluoro-2-methyl-3-quinolin-2-ylmethyl-indol-1-yl) acetic acid. Google Patents.
Sources
Technical Support Center: Purification of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the purification of this and structurally related indole derivatives. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to ensure the integrity and success of your experimental work.
Introduction to Purification Challenges
This compound is an important intermediate in pharmaceutical synthesis. Its purity is critical for the successful outcome of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). The purification of this N-alkylated indole derivative can present several challenges, primarily related to the removal of starting materials, reaction byproducts, and degradation products. This guide will walk you through the common pitfalls and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying this compound?
A1: The impurity profile largely depends on the synthetic route employed. Assuming a common pathway involving the N-alkylation of 5-fluoro-2-methyl-1H-indole with an ethyl haloacetate, you can anticipate the following impurities:
-
Unreacted 5-fluoro-2-methyl-1H-indole: This is a common impurity if the alkylation reaction does not go to completion.
-
C3-Alkylated Isomer: Indole anions are ambident nucleophiles, and under certain conditions, alkylation can occur at the C3 position of the indole ring, leading to the formation of a structural isomer.[1]
-
Over-alkylation Products: Although less common with a mono-alkylating agent, di-alkylation at both N1 and C3 positions is a possibility under forcing conditions.
-
Hydrolysis Product: The ethyl ester functionality is susceptible to hydrolysis back to the corresponding carboxylic acid, especially during aqueous workup or if the reaction conditions are not anhydrous.
-
Solvent Adducts and Degradation Products: Indoles can be sensitive to strong acids and oxidative conditions, which might be present during synthesis or workup, leading to colored impurities.[2]
Q2: What is the best initial approach to purify the crude product?
A2: For most applications, a well-executed flash column chromatography on silica gel is the most effective initial purification step. This technique is excellent for separating the desired N-alkylated product from unreacted starting materials and more polar impurities.[1][3] Following chromatography, recrystallization can be employed to achieve higher purity and obtain a crystalline solid.[4]
Q3: How do I choose the right solvent system for column chromatography?
A3: The ideal solvent system for column chromatography should provide a good separation between your product and its impurities on a Thin Layer Chromatography (TLC) plate, with the product having an Rf value between 0.2 and 0.4 for optimal separation. A common starting point for indole derivatives of this polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[5]
Q4: My compound appears as a streak on the TLC plate. What does this mean?
A4: Streaking on a TLC plate can indicate several issues:
-
Overloading: You may have spotted too much of your sample on the plate. Try diluting your sample and spotting a smaller amount.
-
Compound Instability: The compound might be degrading on the silica gel, which is acidic. You can try neutralizing the silica gel with a small amount of triethylamine in your eluent (e.g., 0.1-1%).
-
High Polarity: The compound may be too polar for the chosen solvent system, causing it to interact very strongly with the silica gel. In this case, you need to increase the polarity of your mobile phase.
Q5: I'm having trouble getting my compound to crystallize. What should I do?
A5: If crystallization does not occur upon cooling, several techniques can be employed to induce it:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to initiate crystal growth.
-
Reducing Solvent Volume: If you've used too much solvent, you can gently heat the solution to evaporate some of the solvent and re-cool.[6]
-
Changing the Solvent System: If a single solvent is not working, a mixed solvent system (a "good" solvent and a "poor" solvent) can be effective.[4] For your compound, a mixture of ethyl acetate and hexanes is a good starting point.[5]
Troubleshooting Guides
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation | Inappropriate solvent system. | Optimize the eluent using TLC. Aim for a ΔRf of at least 0.2 between your product and major impurities. |
| Column overloading. | Use a larger column or load less material. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. | |
| Column packed improperly (channeling). | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Product Elutes with the Solvent Front | Eluent is too polar. | Decrease the polarity of the solvent system. |
| Product Does Not Elute | Eluent is not polar enough. | Gradually increase the polarity of the solvent system. |
| Compound is stuck on the column (degradation). | This can happen with acid-sensitive compounds on silica gel. Consider using deactivated silica gel (e.g., with triethylamine) or an alternative stationary phase like alumina. |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a mixed solvent system. |
| The solution is cooling too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Impurities are preventing crystallization. | The presence of significant impurities can inhibit crystal lattice formation. An initial purification by column chromatography may be necessary. | |
| Low Recovery | Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the solid.[6] |
| The compound has significant solubility in the cold solvent. | Cool the solution to a lower temperature (e.g., in a freezer) before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. | |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and flask for the hot filtration step. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound. Optimization may be required based on the specific impurity profile of your crude material.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass column for chromatography
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives your product an Rf of approximately 0.3.
-
Visualize the spots under UV light (254 nm). Indole derivatives are typically UV-active.[7]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (hexanes).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and evaporating the solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the determined solvent system.
-
Collect fractions in test tubes.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
Materials:
-
Purified this compound (from chromatography or as a crude solid)
-
A suitable solvent or solvent pair (e.g., ethanol, ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
Dissolution:
-
Place the crude or partially purified solid in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and heat the mixture to boiling to dissolve the solid.
-
If using a mixed solvent system, add the "poor" solvent (e.g., hexanes) dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the solid and obtain a clear, saturated solution.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of well-defined crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or air dry them to remove any residual solvent.
-
Visualizations
Purification Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate
Welcome to the technical support guide for the synthesis of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this multi-step synthesis. Drawing upon established chemical principles and field-proven insights, this guide provides a structured, question-and-answer-based approach to identify, mitigate, and eliminate common impurities.
I. Overview of the Synthetic Pathway
The synthesis of this compound is typically a two-step process. Understanding this pathway is the first step in effective troubleshooting.
-
Step 1: Fischer Indole Synthesis of 5-fluoro-2-methyl-1H-indole from 4-fluorophenylhydrazine and acetone.
-
Step 2: N-Alkylation of the synthesized indole with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base.
Each of these stages presents a unique set of challenges and potential for impurity generation. This guide is structured to address issues arising from each step, as well as those related to the stability of the final product.
Caption: General synthetic workflow for this compound.
II. Troubleshooting Guide & FAQs
This section is organized by the stage of synthesis and the type of impurity observed.
Part A: Impurities from the Fischer Indole Synthesis (Step 1)
The Fischer indole synthesis, while a powerful tool, can be sensitive to reaction conditions and may result in several byproducts.[1][2]
Question 1: My reaction mixture for the Fischer indole synthesis is a complex mixture on TLC, showing multiple spots. What are the likely impurities?
Answer: A complex reaction mixture is a common issue. The primary impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual 4-fluorophenylhydrazine and its corresponding hydrazone with acetone.
-
Side-Reaction Products: The acidic conditions of the Fischer synthesis can promote side reactions.[3] These may include aldol condensation products of acetone and Friedel-Crafts type products.[1]
-
Regioisomeric Indoles: While acetone is a symmetrical ketone, if any other ketone were used, the formation of regioisomers would be a significant concern.[4]
-
Polymerization Products: Indoles can be susceptible to acid-catalyzed polymerization, leading to tar-like substances.[5]
Troubleshooting Steps:
-
Monitor Reaction Progress: Use TLC or HPLC to monitor the consumption of the starting materials. Avoid unnecessarily long reaction times.
-
Optimize Acid Catalyst: The choice and concentration of the acid catalyst are critical.[1][2] Experiment with different Brønsted or Lewis acids (e.g., HCl, H₂SO₄, ZnCl₂, PPA) to find the optimal conditions for your specific setup.[2][6]
-
Purification: The crude product should be purified to remove these impurities before proceeding to the N-alkylation step. Column chromatography is often effective.[1]
Question 2: After purification of the 5-fluoro-2-methyl-1H-indole, the product has a pinkish or yellowish hue. Is this an impurity?
Answer: Yes, this is indicative of impurity formation. Pure indoles are typically white to off-white crystalline solids.[7] A pinkish or yellowish color often suggests oxidation of the indole ring.[7] Indoles are known to be sensitive to air and light.
Mitigation and Prevention:
-
Purification: If the discoloration is significant, consider recrystallization or a quick purification by column chromatography.[8]
-
Storage: Store the purified 5-fluoro-2-methyl-1H-indole under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature to minimize oxidation.
Caption: Troubleshooting workflow for discolored indole intermediate.
Part B: Impurities from the N-Alkylation Reaction (Step 2)
The N-alkylation of the indole ring is a critical step where several impurities can be introduced.
Question 3: My N-alkylation reaction is sluggish and incomplete, leaving a significant amount of unreacted 5-fluoro-2-methyl-1H-indole. What could be the cause?
Answer: Incomplete N-alkylation is often due to issues with the reaction conditions, particularly the base and solvent system.
-
Insufficient Basicity: The indole N-H is weakly acidic and requires a sufficiently strong base for complete deprotonation to the more nucleophilic indolate anion.[9] If the base is too weak, the reaction will be slow or incomplete.
-
Poor Reagent/Solvent Purity: Traces of water or other protic impurities in the reagents or solvent can quench the strong base and the indolate anion, effectively stopping the reaction.[9]
-
Poor Solubility: If the indole or the base is not fully soluble in the chosen solvent, the reaction will be heterogeneous and slow.[9]
Troubleshooting Protocol:
-
Choice of Base: For efficient deprotonation, a strong base like sodium hydride (NaH) is commonly used. Alternatives include potassium hydroxide (KOH) or cesium carbonate (Cs₂CO₃).[9]
-
Solvent System: Use anhydrous polar aprotic solvents such as DMF, DMSO, or THF, which are effective at dissolving the indolate anion.[9]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[9]
Question 4: Besides the desired N-alkylated product, I am observing a significant amount of a byproduct that appears to be C3-alkylated. Why is this happening and how can I prevent it?
Answer: C3-alkylation is a common competing side reaction in indole alkylation, as the C3 position is also nucleophilic.[10] The regioselectivity (N- vs. C3-alkylation) is influenced by the reaction conditions.
-
Kinetic vs. Thermodynamic Control: C3-alkylation is often the kinetically favored product, while N-alkylation is the thermodynamically more stable product.
-
Counter-ion and Solvent Effects: The nature of the counter-ion from the base and the polarity of the solvent can influence the site of alkylation.
Strategies to Favor N-Alkylation:
-
Strong Base in Polar Aprotic Solvent: Using a strong base like NaH in a polar aprotic solvent like DMF generally favors the formation of the N-anion and subsequent N-alkylation.[9]
-
Reaction Temperature: Increasing the reaction temperature can favor the formation of the thermodynamically more stable N-alkylated product.[9]
-
Phase-Transfer Catalysis: In some cases, phase-transfer catalysis can be a milder alternative that promotes N-alkylation.[9]
Question 5: I am observing a byproduct with a higher molecular weight than my desired product. What could this be?
Answer: A higher molecular weight byproduct is likely a result of over-alkylation, leading to a dialkylated product. This can occur on both the nitrogen and a carbon atom (usually C3).[9][11]
Minimizing Dialkylation:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the ethyl bromoacetate (e.g., 1.05-1.2 equivalents).[9]
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration and reduce the chance of a second alkylation.[9]
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS and stop it as soon as the mono-N-alkylated product is predominantly formed.[9]
Part C: Impurities from Product Degradation
Question 6: My final purified product, this compound, develops a color over time. What is causing this degradation?
Answer: The indole core of your molecule is susceptible to degradation, particularly through oxidation.[12][13] This can be initiated by exposure to air, light, or residual acidic or basic impurities. Microbial degradation of indoles is also a known phenomenon, though less common in a laboratory setting with pure compounds.[12][13][14][15]
Another potential degradation pathway is the hydrolysis of the ethyl ester group, which would yield the corresponding carboxylic acid. This is more likely to occur if the product is exposed to moisture, especially under acidic or basic conditions.[16][17][18][19][20]
Prevention of Degradation:
-
High Purity: Ensure the final product is of high purity and free from any acidic or basic residues from the synthesis.
-
Proper Storage: Store the purified compound in a tightly sealed container, under an inert atmosphere, protected from light, and in a cool, dark place.
III. Analytical Characterization of Impurities
A robust analytical strategy is essential for identifying and quantifying impurities.
| Analytical Technique | Application in Impurity Profiling |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative assessment of reaction progress and purity.[21] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of purity and detection of trace impurities.[22][23] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of impurities by providing molecular weight information.[24][25] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of unknown impurities.[23][25] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile impurities and starting materials.[22][25] |
IV. References
-
Microbial Degradation of Indole and Its Derivatives - SciSpace. [Link]
-
Degradation of substituted indoles by an indole-degrading methanogenic consortium - NIH. [Link]
-
Microbial Degradation of Indole and Its Derivatives - ResearchGate. [Link]
-
Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC. [Link]
-
Microbial Degradation of Indole and Its Derivatives - Semantic Scholar. [Link]
-
Ethyl acetate - Wikipedia. [Link]
-
Hydrolysis of Ethyl Acetate - Prexams. [Link]
-
US8575403B2 - Hydrolysis of ethyl acetate in ethanol separation process - Google Patents.
-
The Chemistry of 5-Fluoro-2-methylindole: Synthesis and Properties Explained. [Link]
-
Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC - NIH. [Link]
-
Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook. [Link]
-
5-Fluoro-2-Methylindole: A Key Intermediate in Organic Synthesis. [Link]
-
Synthesis and Characterisation of New 2-(5- Fluoro-2-Methyl-1H-Inden-3-Yl) AcetohydrazideDerivatives - ijirset. [Link]
-
What do common indole impurities look like? - ResearchGate. [Link]
-
Understanding the Hydrolysis Mechanism of Ethyl Acetate Catalyzed by an Aqueous Molybdocene: A Computational Chemistry Investigation - ACS Publications. [Link]
-
Why Do Some Fischer Indolizations Fail? - PMC - NIH. [Link]
-
Kinetic study of hydrolysis of ethyl acetate using caustic soda - BUE Scholar. [Link]
-
Synthesis of 5-Fluoroindole-5-13C - Diva-portal.org. [Link]
-
(IUCr) 5-Fluoro-3-(1H-indol-3-ylmethyl). [Link]
-
Identification and synthesis of impurities formed during sertindole preparation - PMC. [Link]
-
Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals. [Link]
-
Understanding Indole's Chemical Properties and Synthesis. [Link]
-
1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ) - YouTube. [Link]
-
Fischer indole synthesis - Wikipedia. [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
-
Problems with Fischer indole synthesis : r/Chempros - Reddit. [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. [Link]
-
CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC - NIH. [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews. [Link]
-
Impurity profiling Techniques for Pharmaceuticals – A Review - Advances in Bioresearch. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. [Link]
-
2-Alkylation of 3-Alkyindoles With Unactivated Alkenes - Frontiers. [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles - MDPI. [Link]
-
Fischer Indole Synthesis - YouTube. [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC - NIH. [Link]
-
US6972336B2 - N-alkylation of indole derivatives - Google Patents.
-
Synthesis and Chemistry of Indole. [Link]
-
The Fischer Indole Synthesis - SciSpace. [Link]
-
Fischer Indole Synthesis - J&K Scientific LLC. [Link]
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- 1. testbook.com [testbook.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. bhu.ac.in [bhu.ac.in]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Ethyl acetate - Wikipedia [en.wikipedia.org]
- 17. cdn.prexams.com [cdn.prexams.com]
- 18. US8575403B2 - Hydrolysis of ethyl acetate in ethanol separation process - Google Patents [patents.google.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 21. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 22. soeagra.com [soeagra.com]
- 23. biotech-spain.com [biotech-spain.com]
- 24. biomedres.us [biomedres.us]
- 25. rroij.com [rroij.com]
Technical Support Center: Addressing Solubility Challenges with Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate
This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate. As a fluorinated indole derivative, this compound presents unique challenges that require a systematic and informed approach to achieve successful dissolution for experimental use. This document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to ensure the integrity and reproducibility of your research.
Compound Profile and Predicted Solubility Behavior
This compound possesses a chemical structure that inherently suggests poor aqueous solubility. The indole core is hydrophobic, and the addition of a fluorine atom typically increases lipophilicity.[1][2] While the ethyl acetate group provides some polarity, the molecule as a whole is expected to be more soluble in organic solvents than in aqueous solutions. Understanding its physicochemical properties is the first step in designing an effective solubilization strategy.
| Property | Predicted Value | Implication for Solubility |
| Molecular Formula | C₁₃H₁₄FNO₂ | - |
| Molecular Weight | 235.25 g/mol [3][4] | - |
| XLogP3 | 2.6 - 2.7[3][4] | A positive value indicates a preference for lipophilic environments over aqueous ones, predicting low water solubility. |
| Hydrogen Bond Donors | 0[3][4] | Lack of donor sites limits interactions with protic solvents like water. |
| Hydrogen Bond Acceptors | 2[3][4] | Can accept hydrogen bonds from protic solvents, but this is often insufficient to overcome overall hydrophobicity. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound?
A1: For initial attempts, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended starting solvent. DMSO is a powerful, polar aprotic solvent known for its ability to dissolve a wide range of organic molecules that are poorly soluble in water.[5] Other potential solvents include dimethylformamide (DMF) and absolute ethanol. For in vitro biological assays, DMSO is the industry standard; however, it is crucial to be mindful of its potential for cytotoxicity.
Q2: My compound dissolved in DMSO, but it precipitated immediately when I diluted it into my aqueous cell culture medium. Why is this happening and how can I fix it?
A2: This common issue is known as "crashing out." It occurs because the compound is highly soluble in the 100% organic DMSO stock but poorly soluble in the final, predominantly aqueous, medium.[6] The sharp change in solvent polarity upon dilution causes the compound to precipitate.
To prevent this, implement the following techniques:
-
Reverse Dilution: Add the DMSO stock solution dropwise into the vortexing aqueous buffer or medium. This promotes rapid dispersion and avoids localized areas of high compound concentration.[6]
-
Pre-warming: Gently warm the aqueous medium (e.g., to 37°C) before adding the compound stock. Increased temperature can temporarily boost solubility.[6]
-
Use of Serum: If your experimental design permits, diluting the compound into a medium containing fetal bovine serum (FBS) or other proteins can help stabilize it and prevent precipitation through protein binding.[6]
Q3: I am struggling to dissolve the compound even in DMSO at my target concentration. What are my next steps?
A3: If the compound resists dissolution in pure solvent at room temperature, you can employ physical methods to provide the energy needed to overcome the compound's crystal lattice energy.
-
Sonication: Place the vial in a bath sonicator for 5-15 minute intervals. Cavitation bubbles generated by sonication create high-energy microenvironments that can break apart solid aggregates and facilitate dissolution.[6][7]
-
Gentle Warming: Warm the solution to 37-50°C while vortexing. Be cautious, as prolonged exposure to heat can degrade some compounds. Always check for changes in solution color or the appearance of new peaks via analytical methods if degradation is a concern.[6]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The tolerance for DMSO is highly dependent on the cell line.[6] Most robust cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxic effects. However, sensitive cell types, such as primary neurons or stem cells, may show signs of stress at concentrations as low as 0.1%.[6] It is imperative to perform a vehicle control experiment , where you treat your cells with the highest concentration of DMSO used in your experiment, to determine the specific toxicity threshold for your system.[6]
In-Depth Troubleshooting and Strategy Guide
When simple dissolution fails, a more systematic approach is required. The following guide provides a logical workflow for tackling persistent solubility issues.
Problem: Inability to Prepare a High-Concentration Stock Solution (>10 mM)
-
Probable Cause: The intrinsic solubility of the compound in the chosen solvent is below the target concentration. The compound may also be in a highly stable, less soluble crystalline form.[7]
-
Systematic Solution: A multi-step approach involving solvent screening and the use of co-solvents is often effective. Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, making it more favorable for hydrophobic compounds.[8][9][10]
Visualization: Troubleshooting Workflow for Poor Solubility
The following diagram outlines a decision-making process for systematically addressing solubility challenges.
Caption: A systematic workflow for troubleshooting compound solubility issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps for preparing a standard 10 mM stock solution, which is a common starting point for most in vitro experiments.
Materials:
-
This compound (MW: 235.25 g/mol )
-
High-purity, anhydrous DMSO
-
Analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Calibrated micropipettes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Calculation: Determine the mass of the compound required.
-
Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight ( g/mol )
-
For 1 mL of a 10 mM solution: 1 mL × 10 mmol/L × (1 L / 1000 mL) × 235.25 g/mol × (1000 mg / 1 g) = 2.35 mg
-
-
Weighing: Carefully weigh out 2.35 mg of the compound and transfer it to a clean, dry amber vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial using a calibrated pipette.
-
Dissolution: a. Cap the vial tightly and vortex vigorously for 1-2 minutes. b. Visually inspect for any undissolved particles. If solids remain, place the vial in a bath sonicator for 10-15 minutes. c. If dissolution is still incomplete, warm the vial to 37°C in a water bath for 5-10 minutes while intermittently vortexing.
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C, protected from light and moisture. Before each use, thaw the solution completely and vortex gently to ensure homogeneity.
Protocol 2: Shake-Flask Method for Determining Approximate Solubility
This is the gold-standard method for quantifying the thermodynamic solubility of a compound in a specific solvent system.[11]
Materials:
-
This compound
-
Chosen solvent (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Microcentrifuge
-
Validated analytical method (e.g., HPLC-UV, LC-MS) for quantification
Procedure:
-
Preparation: Add an excess amount of the compound (e.g., 2-5 mg) to a vial containing a known volume of the solvent (e.g., 1 mL). The goal is to have undissolved solid remaining at equilibrium.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the system to reach equilibrium.
-
Separation: After incubation, let the vials stand to allow the undissolved solid to settle. Carefully collect an aliquot of the supernatant.
-
Clarification: Centrifuge the aliquot at high speed (e.g., >10,000 x g) for 15 minutes to pellet any remaining suspended microparticles.[11]
-
Quantification: Carefully remove the supernatant, dilute it with an appropriate mobile phase or solvent, and analyze the concentration of the dissolved compound using a pre-calibrated HPLC or other quantitative method. The measured concentration represents the solubility of the compound in that solvent at that temperature.
References
-
Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. Inno Exe. [Link]
-
Cosolvent. Wikipedia. [Link]
-
Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls. [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.. [Link]
-
Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. Journal of Materials Chemistry B (RSC Publishing). [Link]
-
Ethyl 2-(2-fluoro-1-methyl-indol-3-yl)acetate. PubChem, National Institutes of Health. [Link]
-
Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. [Link]
-
Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. Journal of Materials Chemistry B (RSC Publishing). [Link]
-
Samples in DMSO: What an end user needs to know. Ziath. [Link]
-
2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl acetate. PubChem, National Institutes of Health. [Link]
Sources
- 1. Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB02529F [pubs.rsc.org]
- 2. Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. Ethyl 2-(2-fluoro-1-methyl-indol-3-yl)acetate | C13H14FNO2 | CID 151660689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl acetate | C13H14FNO2 | CID 153896263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ziath.com [ziath.com]
- 8. longdom.org [longdom.org]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. bepls.com [bepls.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate
Prepared by: Gemini, Senior Application Scientist Last Updated: January 19, 2026
Welcome to the technical support guide for Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this important synthetic intermediate. Our goal is to equip you with the scientific understanding and practical solutions needed to ensure the integrity of your experiments.
Introduction: Understanding the Molecule's Stability
This compound is a disubstituted indole derivative. Its stability is governed by two primary structural features: the electron-rich indole nucleus and the ethyl ester side chain. The indole ring is susceptible to oxidation and can exhibit instability under strongly acidic conditions[1]. The ethyl ester functional group is prone to hydrolysis in the presence of acid or base[2][3]. Understanding these liabilities is the first step in preventing unwanted degradation and ensuring reproducible experimental outcomes. Forced degradation studies are often employed to systematically investigate these pathways and establish the compound's intrinsic stability profile[4][5].
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the handling, storage, and use of this compound.
Problem: I'm observing a gradual loss of purity in my stored sample, or a new peak is appearing in my chromatogram over time.
This is the most common issue, often stemming from improper storage conditions. The appearance of new impurities points to chemical degradation.
Potential Cause 1: Hydrolysis The most likely culprit is the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetic acid, and ethanol. This reaction is catalyzed by moisture, which can be ambient humidity or residual water in solvents, and is accelerated by trace amounts of acid or base.[3][6][7]
-
Why it Happens: The carbonyl carbon of the ester is electrophilic and susceptible to nucleophilic attack by water. This process is significantly faster under both acidic and basic conditions.[2]
Potential Cause 2: Oxidation The indole ring is electron-rich and can be oxidized by atmospheric oxygen[8]. This process can be accelerated by exposure to light or trace metal impurities. Oxidation can lead to the formation of various products, including colored N-oxides or oxindoles, which may appear as complex impurity profiles or a change in the material's color.[9][10]
-
Why it Happens: The C2-C3 double bond of the indole nucleus is particularly reactive. While the substitution at N1 and C2 provides some steric hindrance, oxidation can still occur, potentially leading to more complex ring-opened or dearomatized products.[8][11]
Potential Cause 3: Photodegradation Many aromatic and heterocyclic compounds, including indoles, are sensitive to light, particularly UV radiation.[12][13] Energy from light can promote electrons to excited states, leading to radical reactions or other complex degradation pathways.
Solutions & Preventative Measures
| Solution | Action | Rationale |
| Control Atmosphere | Store the solid compound and any solutions under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents interaction with atmospheric oxygen and moisture, directly inhibiting oxidation and hydrolysis. |
| Control Moisture | Store in a desiccator over a drying agent (e.g., silica gel, Drierite). Use anhydrous solvents for preparing solutions. | Minimizes the presence of water, the key reagent for ester hydrolysis. |
| Control Temperature | Store at reduced temperatures (e.g., 2-8 °C or -20 °C) as recommended by the supplier. | Chemical degradation reactions, like all reactions, are temperature-dependent. Lowering the temperature significantly slows the rate of degradation. |
| Control Light Exposure | Store the compound in an amber vial or a container protected from light. | Prevents light-catalyzed degradation pathways.[12] |
Problem: My reaction is generating the carboxylic acid byproduct, reducing my yield.
This indicates that the reaction or workup conditions are promoting ester hydrolysis.
Potential Cause: In-situ Hydrolysis Your reaction may involve acidic or basic reagents, or water may be present as a solvent or byproduct. Common reagents like HCl, H₂SO₄, NaOH, or even basic amines can catalyze the hydrolysis.[3][14]
-
Why it Happens (Acid Catalysis): The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more reactive towards attack by water.[6][7]
-
Why it Happens (Base Catalysis): The hydroxide ion is a strong nucleophile that directly attacks the carbonyl carbon. This reaction, known as saponification, is irreversible and proceeds to completion.[2]
Solutions & Preventative Measures
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use if your reaction chemistry allows.
-
pH Control: If possible, buffer your reaction to a neutral pH. If the reaction must be run under acidic or basic conditions, minimize the reaction time and temperature.
-
Modify Workup: Use a non-aqueous workup if possible. If an aqueous workup is necessary, perform it quickly at low temperatures and use a buffered or pH-neutral wash instead of strong acid or base washes.
-
Protecting Group Strategy: In multi-step syntheses where the ester is sensitive to upcoming conditions, consider using a more robust ester (e.g., a t-butyl ester) that can be cleaved under specific, orthogonal conditions.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products I should be looking for? The two most probable degradation products are the hydrolysis product, 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetic acid , and various oxidation products. The carboxylic acid will have a different retention time in reverse-phase HPLC (typically eluting earlier) and can be confirmed by LC-MS. Oxidized products may be numerous and could include N-oxides and oxindoles.
Q2: How can I monitor the stability of my compound? A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.[15]
-
Method: A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) is a good starting point.
-
Detection: The indole ring has a strong UV chromophore, making UV detection (e.g., at 280 nm) highly sensitive.
-
Validation: A forced degradation study should be performed to ensure your HPLC method can separate the parent compound from all potential degradation products.[4][16]
Q3: What are the ideal storage conditions for this compound?
-
Solid Form: Store in a tightly sealed amber glass vial under an inert atmosphere (argon or nitrogen), in a desiccator, at low temperature (refrigerated at 2-8 °C or frozen at -20 °C).
-
In Solution: Prepare solutions fresh whenever possible. If storage is necessary, use an anhydrous, aprotic solvent (e.g., acetonitrile, THF), store in a tightly sealed vial with a septum under an inert atmosphere, and keep at low temperature and protected from light. Avoid long-term storage in protic solvents like methanol or ethanol.
Q4: How does the 5-fluoro substituent affect the stability? The fluorine atom at the 5-position is an electron-withdrawing group. This has two main effects:
-
Indole Ring: It slightly deactivates the benzene portion of the indole nucleus towards electrophilic attack, but its effect on the pyrrole ring's susceptibility to oxidation is generally minor.
-
N-H Acidity (if N1 were unsubstituted): It would increase the acidity of the N-H proton. While this compound is N1-substituted, this electronic effect can still influence the overall electron density of the ring system.
Section 3: Protocols and Methodologies
Protocol 3.1: Forced Degradation Study Workflow
Forced degradation (or stress testing) is essential for identifying likely degradation products and establishing the stability-indicating nature of analytical methods.[17][18]
Experimental Steps:
-
Preparation: Prepare stock solutions of the compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Stress Application: Expose aliquots of the solution to different stress conditions. The goal is to achieve 5-20% degradation. Adjust time and temperature as needed.
-
Acidic: Add HCl to a final concentration of 0.1 M. Heat if necessary.
-
Basic: Add NaOH to a final concentration of 0.1 M. Typically run at room temperature.
-
Oxidative: Add H₂O₂ to a final concentration of 3%.
-
Photolytic: Expose the solution in a quartz cuvette to light as specified in ICH guideline Q1B. Run a dark control in parallel.
-
Thermal: Heat the solution and a sample of the solid compound.
-
-
Quenching: At designated time points, stop the degradation by neutralizing the sample (e.g., for acid/base stress, bring to pH 7) and diluting it to the target concentration for analysis.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method, comparing them to an unstressed control sample. Use a photodiode array (PDA) detector to check for peak purity.
-
Identification: Use LC-MS to obtain the mass of significant degradation products to aid in their structural elucidation.
Protocol 3.2: Example HPLC Method for Purity Analysis
This is a general-purpose starting method that should be optimized and validated for your specific instrumentation and needs.
| Parameter | Specification |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 15 minutes, hold at 95% B for 3 min, return to 10% B over 1 min, equilibrate for 5 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | UV at 280 nm |
| Sample Diluent | Acetonitrile/Water (50:50) |
Section 4: Key Degradation Pathways
Pathway 1: Hydrolysis (Acid and Base Catalyzed)
The primary degradation pathway involves the cleavage of the ethyl ester to form the corresponding carboxylic acid and ethanol.
// Structures
start [label=<
This compound>];
acid_prod [label=<
2-(5-fluoro-2-methyl-1H-indol-1-yl)acetic acid>];
etoh [label=<
Ethanol>];
// Invisible nodes for layout node [style=invis, width=0, height=0, label=""]; p1; p2;
// Reactions start -> p1 [arrowhead=none]; p1 -> acid_prod; p1 -> etoh [label="+"];
// Labels p1 -> acid_prod [label=" H+ or OH- \n H2O ", fontcolor="#EA4335"]; } dot Caption: Hydrolysis of the ethyl ester side chain.
Pathway 2: Oxidation of the Indole Ring
Oxidation of the electron-rich indole nucleus is a potential degradation pathway, leading to various products. One common example is the formation of a 2-oxindole derivative, although other pathways are possible.
// Structures
start [label=<
This compound>];
oxid_prod [label=<
Example: 2-Oxindole Derivative>];
// Reaction start -> oxid_prod [label=" [O] \n (e.g., Air, H2O2) ", fontcolor="#FBBC05"]; } dot Caption: A potential oxidative degradation pathway.
References
-
Wikipedia. (n.d.). Indole. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
Chemguide. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]
-
Chappell, C. L., et al. (2016). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 82(8), 2349-2355. Retrieved from [Link]
-
Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of indoles to 2-oxindoles. Retrieved from [Link]
-
Kandulna, S. P., & Argade, N. P. (2014). Regioselective oxidation of indoles to 2-oxindoles. Organic & Biomolecular Chemistry, 12(4), 637-644. Retrieved from [Link]
-
Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]
-
Miller, S. J., et al. (2012). Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts. Journal of the American Chemical Society, 134(42), 17791-17801. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
-
Magil, S. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]
-
Costas, M., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis, 11(15), 9559-9568. Retrieved from [Link]
-
Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing esters. Retrieved from [Link]
-
Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(2), 77-88. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. Retrieved from [Link]
-
Bouzayani, B., et al. (2009). Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters. Journal of Hazardous Materials, 166(2-3), 1244-1249. Retrieved from [Link]
-
ResearchGate. (2016). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Retrieved from [Link]
-
Wang, J., et al. (2024). Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in water. Scientific Reports, 14(1), 4683. Retrieved from [Link]
-
Chemical Engineering Transactions. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Retrieved from [Link]
-
Reddit. (2024). Why is indole acetic acid not stable under acidic conditions or light. Retrieved from [Link]
-
Química Organica.org. (n.d.). Indole acidity. Retrieved from [Link]
-
Nature Communications. (2024). Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Indole Synthesis: A Guide for Pharmaceutical Researchers. Retrieved from [Link]
-
Cohen, J. D., & Baldi, B. G. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9-12. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
MDPI. (2022). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection. Retrieved from [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]
-
Microbe Online. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]
-
PubMed. (2020). Visible-Light-Mediated Dearomatisation of Indoles and Pyrroles to Pharmaceuticals and Pesticides. Retrieved from [Link]
-
Frontiers in Microbiology. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Retrieved from [Link]
-
ScienceDirect. (2013). Forced degradation and impurity profiling: A review. Retrieved from [Link]
Sources
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- 12. Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 15. cetjournal.it [cetjournal.it]
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- 18. apicule.com [apicule.com]
Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate. The N-alkylation of the indole core is a critical transformation, yet it presents several challenges, including competing C3-alkylation, low conversion rates, and potential side reactions. This document provides in-depth, field-proven insights through a series of troubleshooting guides and frequently asked questions (FAQs) to empower you to navigate these challenges and optimize your reaction outcomes.
Troubleshooting Guide & FAQs
Issue 1: Low to No Conversion of the Starting Indole
Question: My N-alkylation reaction shows minimal consumption of the 5-fluoro-2-methyl-1H-indole starting material. What are the primary causes, and how can I drive the reaction to completion?
Answer: Low conversion is a common initial hurdle that typically points to suboptimal reaction parameters, particularly concerning the base, solvent, and temperature. The indole N-H is weakly acidic (pKa ≈ 17 in DMSO) and requires specific conditions to achieve efficient deprotonation and subsequent alkylation.[1]
Core Factors and Solutions:
-
Insufficient Basicity: The deprotonation of the indole nitrogen is the rate-determining step. If the base is too weak, the equilibrium will favor the starting materials, resulting in a low concentration of the reactive indolate anion.[1]
-
Solution: Employ a strong base. Sodium hydride (NaH) is a highly effective and widely used choice for this transformation as it irreversibly deprotonates the indole.[1][2][3] Other suitable strong bases include potassium hydroxide (KOH) and cesium carbonate (Cs₂CO₃), though their effectiveness can be solvent-dependent.[1][4]
-
-
Presence of Protic Impurities: Water or other protic impurities (e.g., residual ethanol in the solvent) will quench the strong base and the indolate anion, effectively halting the reaction.[1]
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and high-purity reagents. The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[1]
-
-
Poor Reagent Solubility: If the indole, base, or alkylating agent has poor solubility in the chosen solvent, the reaction kinetics will be severely hindered.[1]
-
Inadequate Temperature: The reaction may lack sufficient thermal energy to overcome the activation barrier, especially with moderately reactive alkylating agents like ethyl bromoacetate.
-
Solution: Increase the reaction temperature. While initial deprotonation is often performed at 0 °C to control the exothermic reaction with NaH, the subsequent alkylation step may require heating.[5] Temperatures between room temperature and 80 °C are commonly employed to improve both reaction rate and yield.[2][3]
-
Issue 2: Significant Formation of the C3-Alkylated Isomer
Question: My reaction produces a mixture of the desired N-alkylated product and a significant amount of the C3-alkylated isomer, 2-(5-fluoro-2-methyl-1H-indol-3-yl)acetate. How can I enhance N-selectivity?
Answer: The competition between N-alkylation and C3-alkylation is a classic challenge in indole chemistry. The C3 position is inherently electron-rich and often the most nucleophilic site in a neutral indole molecule.[6][7] Achieving high N-selectivity requires conditions that favor the formation and reaction of the indolate anion.
Strategies for Maximizing N-Alkylation:
-
Ensure Complete Deprotonation: The key to N-selectivity is to generate the indolate anion quantitatively. Under neutral or weakly basic conditions, the indole reacts as a neutral nucleophile, favoring C3 attack. The indolate anion, however, preferentially reacts at the nitrogen atom.
-
Solution: Use a stoichiometric amount (or a slight excess, e.g., 1.1-1.2 equivalents) of a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent (DMF or THF).[2][3] This ensures that the reaction proceeds primarily through the indolate pathway. Incomplete deprotonation is a major cause of C3-alkylation.[1][2]
-
-
Optimize Reaction Temperature: Reaction temperature can influence the regioselectivity. The N-alkylated product is often the thermodynamically more stable isomer.
-
Solution: Increasing the reaction temperature can favor N-alkylation.[1][2] In some systems, raising the temperature to 80 °C has been shown to achieve complete N-selectivity.[3] It is advisable to monitor the reaction at different temperatures by TLC to find the optimal balance between selectivity and potential decomposition.
-
-
Solvent Choice: The solvent can influence the reactivity of the indolate anion.
-
Solution: Polar aprotic solvents like DMF and DMSO are generally preferred as they solvate the cation (e.g., Na⁺) without strongly interacting with the anion, leaving the nitrogen nucleophile exposed and reactive.[1]
-
Caption: Standard workflow for selective N-alkylation of indoles.
Issue 3: Hydrolysis of the Ethyl Ester Group
Question: My final product is contaminated with the corresponding carboxylic acid, 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetic acid. What causes this and how can I prevent it?
Answer: The ethyl ester functionality is susceptible to hydrolysis (saponification) under basic conditions, especially in the presence of water. This side reaction can occur during the reaction itself or during the aqueous work-up.
Preventative Measures:
-
Choice of Base: Hydroxide bases (e.g., KOH, NaOH) in the presence of even trace amounts of water can readily hydrolyze the ester.
-
Solution: Use a non-hydroxide base like sodium hydride (NaH).[8] Since the byproduct of deprotonation with NaH is H₂ gas, no water is introduced.
-
-
Anhydrous Conditions: As mentioned previously, maintaining strictly anhydrous conditions is paramount not only for the main reaction but also to prevent ester hydrolysis.[1]
-
Careful Work-up Protocol: The quenching step is critical. Adding water directly to a hot, basic reaction mixture is a common cause of hydrolysis.
Caption: A logical guide for troubleshooting common issues.
Issue 4: Difficulty in Product Purification
Question: After work-up, my crude product is an oil that is difficult to purify. What is an effective purification strategy?
Answer: Purification of ethyl indolyl-acetates often requires chromatographic methods due to the potential for closely related impurities.
Recommended Purification Protocol:
-
Aqueous Work-up: After quenching, dilute the mixture with water and extract the product into a water-immiscible organic solvent like ethyl acetate.[5] Wash the combined organic layers sequentially with water and then brine (saturated NaCl solution) to remove residual DMF and inorganic salts.[9]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5] Be aware that ethyl acetate can be difficult to remove completely from an oily product under vacuum.[10] Co-evaporation with a more volatile solvent like dichloromethane or diethyl ether can help.[10]
-
Silica Gel Column Chromatography: This is the most effective method for obtaining a high-purity product.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient eluent system of ethyl acetate in hexanes (or heptane) is typically effective. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. The N-alkylated product is generally more polar than the C3-alkylated isomer and the starting indole, but less polar than the hydrolyzed acid byproduct.
-
Monitoring: Follow the separation using TLC plates, visualizing with a UV lamp (254 nm) and/or a potassium permanganate stain.
-
Summary of Recommended Reaction Conditions
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Indole Substrate | 5-fluoro-2-methyl-1H-indole | Ensure high purity and dryness. |
| Alkylating Agent | Ethyl bromoacetate (1.0-1.2 eq) | Ethyl chloroacetate is less reactive. Use high-purity reagent. |
| Base | Sodium Hydride (NaH, 60% disp.) (1.1-1.2 eq) | Ensures complete, irreversible deprotonation to favor N-alkylation.[2][3] |
| Solvent | Anhydrous DMF or THF (0.1-0.5 M) | Polar aprotic solvents effectively dissolve the indolate salt.[1][3] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the base and anion by atmospheric moisture.[1] |
| Temperature | 0 °C (Deprotonation), then RT to 80 °C (Alkylation) | Low temp for base addition controls exotherm. Heating drives reaction and improves N-selectivity.[3][5] |
| Reaction Time | 2 - 24 hours | Monitor progress by TLC to determine the point of maximum conversion. |
| Work-up | Quench at 0 °C with sat. aq. NH₄Cl | Neutralizes excess base gently to prevent ester hydrolysis.[5] |
| Purification | Silica Gel Column Chromatography | Gradient elution with Ethyl Acetate/Hexanes.[9] |
References
-
Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. National Institutes of Health. [Link]
-
CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. National Institutes of Health. [Link]
-
Effect of solvent on the alkylation. Reaction conditions: indole (0.1...). ResearchGate. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Royal Society of Chemistry. [Link]
-
Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. National Institutes of Health. [Link]
- Process for n-alkylation of indoles.
- N-alkylation of indole derivatives.
-
in the chemical literature: N-alkylation of an indole. YouTube. [Link]
-
2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl acetate. PubChem. [Link]
-
Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. CORE. [Link]
-
Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. University of Chicago. [Link]
-
Synthesis and Characterisation of New 2-(5- Fluoro-2-Methyl-1H-Inden-3-Yl) AcetohydrazideDerivatives. International Journal of Innovative Research in Science, Engineering and Technology. [Link]
-
Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. MDPI. [Link]
-
Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]
-
Synthesis and multitarget inhibitory effect of indole-based ethyl cinnamate derivatives against SARS-CoV-2 Mpro and cathepsins. AIR Unimi. [Link]
-
Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N, or O-Difluoromethylation, N-Ethylation and S-(ethoxycarbonyl)difluoromethylation. ResearchGate. [Link]
-
Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. National Institutes of Health. [Link]
- Purification method of ethyl acetate.
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. National Institutes of Health. [Link]
-
Synthesis of 5-Fluoroindole-5-13C. Diva-Portal.org. [Link]
-
Purification of Ethyl acetate. LookChem. [Link]
-
Ethyl Acetate Purification. Scribd. [Link]
-
How can I remove ethyl acetate ?. ResearchGate. [Link]
-
1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses. [Link]
- Method for synthesizing fluoro-ethyl acetate and fluoro-methyl acetate.
-
Preparation of ethyl fluoroacetate. PrepChem.com. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate
Welcome to the technical support center for the crystallization of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with obtaining this compound in a crystalline form. Here, we provide in-depth troubleshooting guides and frequently asked questions based on established principles of crystallization and our experience with similar indole derivatives.
Frequently Asked Questions (FAQs)
My this compound fails to crystallize and remains an oil. What is happening and how can I fix it?
This phenomenon, known as "oiling out," occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[1] This is often due to the compound's melting point being lower than the temperature of the solution at the point of supersaturation.[2] Impurities can also significantly lower the melting point of a compound, leading to oiling out.[2][3]
Causality and Troubleshooting Strategy:
-
High Solute Concentration or Rapid Cooling: If the solution is too concentrated or cooled too quickly, the supersaturation point is reached at a higher temperature, which may be above the compound's melting point.
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation and create a lower-melting eutectic mixture.[4]
-
Inappropriate Solvent Choice: The solvent may be too "good" at dissolving the compound, preventing it from precipitating as a solid.
Troubleshooting Protocol:
-
Re-dissolve and Dilute: Add more of the primary solvent to the oiled-out mixture and gently heat until the oil redissolves completely.
-
Slow Cooling: Allow the solution to cool to room temperature very slowly. You can insulate the flask to slow down the rate of cooling.
-
Induce Crystallization: If crystals do not form upon cooling, try inducing crystallization using the methods described in the "Protocols" section below.
-
Consider a Different Solvent System: If oiling out persists, a change in solvent is recommended. A less effective solvent or a mixed solvent system might be necessary. A good starting point for a compound like an ethyl ester would be a mixture of a good solvent like ethyl acetate or acetone with a poor solvent like hexane or heptane.[5]
I am not getting any crystals to form at all. What are the first steps to induce crystallization?
Failure to crystallize from a clear, supersaturated solution is a common issue and is often related to the nucleation step of crystallization.
Causality and Troubleshooting Strategy:
Nucleation, the initial formation of a stable crystalline entity, can be kinetically hindered. Inducing crystallization involves providing a surface or energy to overcome this kinetic barrier.
Recommended Actions:
-
Scratching: Use a glass rod to scratch the inside of the flask below the surface of the solution.[6][7] This creates microscopic scratches on the glass that can act as nucleation sites.
-
Seeding: Introduce a "seed crystal" of the same compound into the supersaturated solution. This provides a template for further crystal growth. If you have a previously crystallized batch, use a very small crystal. If not, you can sometimes create seed crystals by dipping a glass rod into the solution, removing it, and allowing the solvent to evaporate, then re-introducing the rod into the solution.[7]
-
Reducing Solvent Volume: If the solution is not sufficiently supersaturated, you can gently heat it to evaporate some of the solvent, then allow it to cool again.[8]
My crystal yield is very low. How can I improve it?
A low yield can be attributed to several factors, primarily related to the solubility of your compound in the chosen solvent system.
Causality and Troubleshooting Strategy:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor after cooling.[2][8]
-
Premature Crystallization during Hot Filtration: If a hot filtration step was used to remove impurities, the compound may have crystallized on the filter paper or in the funnel.
-
Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which they are even slightly soluble will lead to product loss.
Troubleshooting Protocol:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Optimize the Cooling Process: Cool the solution slowly to room temperature, and then in an ice bath to maximize the precipitation of the solid.
-
Proper Washing Technique: Wash the collected crystals with a small amount of ice-cold crystallization solvent.
-
Recover from Mother Liquor: If a significant amount of product remains in the mother liquor, you can try to recover it by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Be aware that this second crop may be less pure.
What is polymorphism and why is it important for my compound?
Polymorphism is the ability of a solid compound to exist in more than one crystalline form or arrangement.[9] These different forms, called polymorphs, have the same chemical composition but different physical properties, such as melting point, solubility, and stability.[9]
Significance for Drug Development:
In the pharmaceutical industry, controlling polymorphism is critical because different polymorphs can have different bioavailabilities and therapeutic effects.[9] For a research or drug development professional, it is crucial to identify and consistently produce the desired, most stable polymorph. Uncontrolled changes in polymorphic form during manufacturing or storage can lead to a product that is no longer effective or safe.[9]
Controlling Polymorphism:
The formation of a particular polymorph can be influenced by factors such as the choice of solvent, the rate of cooling, and the presence of impurities.[9][10] Therefore, a well-defined and reproducible crystallization protocol is essential.
Troubleshooting Workflows and Protocols
Systematic Solvent Selection Protocol
For a novel compound like this compound, a systematic approach to solvent selection is key. The ideal solvent should dissolve the compound when hot but not when cold.
Step-by-Step Guide:
-
Initial Screening:
-
Place a small amount of your compound (10-20 mg) in several test tubes.
-
Add a small amount (0.5-1 mL) of different solvents from the table below, covering a range of polarities.
-
Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.
-
-
Heating and Cooling Cycle:
-
Gently heat the test tubes containing the undissolved compound. A good solvent will dissolve the compound upon heating.
-
Allow the solutions to cool to room temperature and then in an ice bath. The ideal solvent will result in the formation of crystals.
-
-
Mixed Solvent Systems:
-
If no single solvent is ideal, try a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble) at room temperature.
-
Slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes cloudy.
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly.
-
Table 1: Properties of Common Crystallization Solvents
| Solvent | Boiling Point (°C) | Polarity Index (P') | Dielectric Constant (ε) | Notes |
| n-Hexane | 69 | 0.1 | 1.9 | Non-polar, good for precipitating polar compounds. |
| Toluene | 111 | 2.4 | 2.4 | Aromatic, can be a good solvent for many organics. High boiling point. |
| Diethyl Ether | 35 | 2.8 | 4.3 | Very volatile and flammable. |
| Ethyl Acetate | 77 | 4.4 | 6.0 | Good general-purpose solvent for esters.[5] |
| Acetone | 56 | 5.1 | 21 | Polar aprotic, good solvent for many compounds. |
| Isopropanol | 82 | 3.9 | 18 | Polar protic. |
| Ethanol | 78 | 4.3 | 24 | Good for compounds with hydrogen bonding capabilities.[2] |
| Methanol | 65 | 5.1 | 33 | Polar protic, similar to ethanol. |
| Water | 100 | 10.2 | 80 | Highly polar, good for compounds with strong hydrogen bonding. |
Data compiled from various sources, including references[2][11][12].
Visualizing the Crystallization Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common crystallization issues.
Caption: A decision-making workflow for troubleshooting common crystallization problems.
Protocol for Dealing with Polymorphism
Controlling polymorphism requires a systematic approach to identify and consistently produce the desired crystal form.
Step-by-Step Guide:
-
Polymorph Screen:
-
Crystallize the compound from a variety of solvents with different polarities (see Table 1).
-
Use different crystallization techniques (e.g., slow cooling, fast cooling, evaporation, anti-solvent addition).
-
-
Characterization:
-
Analyze the resulting crystals from each experiment using techniques such as:
-
X-Ray Powder Diffraction (XRPD): To identify different crystal lattices.
-
Differential Scanning Calorimetry (DSC): To determine melting points and detect phase transitions.
-
Microscopy: To observe different crystal habits.
-
-
-
Stability Studies:
-
Determine the most thermodynamically stable form by performing slurry experiments where different polymorphs are stirred in a solvent and the less stable forms convert to the most stable form over time.
-
-
Process Optimization:
-
Once the desired polymorph is identified, optimize the crystallization conditions (solvent, temperature profile, agitation) to consistently produce that form.
-
Visualizing the Relationship Between Solvent and Crystal Formation
The choice of solvent is a critical parameter that influences the outcome of a crystallization experiment.
Sources
- 1. Controlling Pharmaceutical Crystallization with Designed Polymeric Heteronuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. homework.study.com [homework.study.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 10. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. community.wvu.edu [community.wvu.edu]
- 12. Polarity Index [macro.lsu.edu]
Technical Support Center: Synthesis of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate. This valuable intermediate requires a precise N-alkylation step that can be prone to side reactions. This document provides in-depth troubleshooting guides and FAQs to address common experimental challenges, ensuring higher yields, purity, and reproducibility.
Troubleshooting Guide: Side Reactions & Optimization
This section addresses specific issues encountered during the N-alkylation of 5-fluoro-2-methyl-1H-indole with ethyl haloacetates.
Question 1: My primary side product is an isomer I can't easily separate. I suspect it's the C3-alkylated product. Why is this happening and how can I favor N-alkylation?
Answer: This is the most common challenge in indole alkylation. The C3 position of the indole ring is electron-rich and often more nucleophilic than the N1 nitrogen, leading to a kinetically favored C3-alkylation product.[1][2] The desired N-alkylated product is typically the thermodynamically more stable isomer.[3] To achieve high N-selectivity, you must optimize conditions to favor the thermodynamic pathway.
Several factors are critical:
-
Choice of Base and Solvent: This is the most influential parameter. Using a strong, non-nucleophilic base to achieve complete deprotonation of the indole N-H is crucial. Sodium hydride (NaH) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is the classical and highly effective choice.[1][4] The base generates the indolide anion, and the polar aprotic solvent solvates the counter-ion (e.g., Na+), leaving a highly reactive "naked" anion that preferentially attacks the alkyl halide at the nitrogen position.[1] Weaker bases or incomplete deprotonation can lead to a higher proportion of C3-alkylation.[1]
-
Reaction Temperature: While higher temperatures can sometimes improve N-alkylation rates, they can also promote side reactions or degradation.[1][5] It is often best to perform the deprotonation at 0 °C to control the exothermic reaction and then allow the alkylation to proceed at room temperature or with gentle heating (e.g., 40-60 °C), depending on the reactivity of the alkylating agent.[6]
-
Counter-ion Effect: The nature of the cation from the base can influence regioselectivity. Larger, softer cations like Cesium (from Cs₂CO₃) can sometimes enhance N-selectivity compared to smaller, harder cations like Lithium or Sodium.
Question 2: The conversion of my starting indole is very low, even after extended reaction times. What are the likely causes?
Answer: Low or no conversion is a frequent issue that can typically be traced back to reagent and reaction setup integrity.[5]
-
Insufficient Basicity: The indole N-H has a pKa of approximately 17 (in DMSO) and requires a sufficiently strong base for complete deprotonation.[5] If using bases like potassium carbonate (K₂CO₃), the equilibrium may not fully favor the indolide anion, leading to a stalled reaction.
-
Reagent and Solvent Purity: Water is the enemy of this reaction. Sodium hydride reacts violently with water, and any moisture in the solvent (DMF, THF) or on the glassware will consume the base. The 5-fluoro-2-methyl-1H-indole and ethyl bromoacetate must also be dry.
-
Solution: Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Dry glassware thoroughly in an oven before use and run the reaction under an inert atmosphere (Nitrogen or Argon).[8]
-
-
Poor Leaving Group: The reactivity of the alkylating agent follows the trend I > Br > Cl.[5] If you are using ethyl chloroacetate, the reaction will be significantly slower than with ethyl bromoacetate.
-
Solution: Use ethyl bromoacetate for higher reactivity. If you must use ethyl chloroacetate, adding a catalytic amount of sodium or potassium iodide (NaI or KI) can accelerate the reaction via an in-situ Finkelstein reaction, which transiently forms the more reactive ethyl iodoacetate.[5]
-
Question 3: My TLC plate shows multiple spots, and my final product is difficult to purify. What are other possible side products besides C3-alkylation?
Answer: While C3-alkylation is the primary concern, other side reactions can generate a complex mixture:
-
Dialkylation: If an excess of both base and alkylating agent is used, it is possible to get alkylation at both the N1 and C3 positions. This can be minimized by careful control of stoichiometry (using 1.0-1.2 equivalents of base and alkylating agent).
-
Ester Hydrolysis: During the aqueous workup, particularly if conditions become too acidic or basic, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid. This impurity will have a very different polarity on a TLC plate.
-
Solution: Use a mild quenching agent like saturated aqueous ammonium chloride (NH₄Cl) and ensure the pH does not swing to extremes during extraction.[6]
-
-
Solvent Degradation: At high temperatures (>80-100 °C), strong bases like NaH can deprotonate DMF, leading to impurities that can complicate the reaction and purification.
Question 4: How can I definitively confirm that I have synthesized the correct N-alkylated isomer and not the C3-alkylated one?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this structural elucidation.[5]
-
¹H NMR: The most telling signal is the disappearance of the indole N-H proton. In the starting material, 5-fluoro-2-methyl-1H-indole, you will see a broad singlet for the N-H proton (typically > 8 ppm). In the successfully N-alkylated product, this signal will be absent. You will also see new signals corresponding to the ethyl acetate group, specifically a singlet for the N-CH₂- protons (around 4.7-5.0 ppm) and the characteristic quartet and triplet for the ethyl group. In the C3-alkylated isomer, the N-H proton signal would still be present.
-
¹³C NMR: The chemical shift of the methylene carbon (N-CH₂) provides further confirmation.
-
LC-MS: Liquid Chromatography-Mass Spectrometry will confirm that a single ethyl acetate group has been added by showing the correct molecular ion peak, but it will not distinguish between the N1 and C3 isomers. It is, however, excellent for assessing the purity of the reaction mixture.[5]
Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism that dictates N- vs. C-alkylation?
A: The regioselectivity is a classic case of kinetic versus thermodynamic control. The C3 position is the site of highest electron density in the neutral indole ring, making it the kinetic site of attack. However, deprotonation with a strong base forms the indolide anion. While there is still significant charge density at C3, the N1 position is also highly nucleophilic. The N-alkylated product is sterically less hindered and thermodynamically more stable. By using conditions that allow for equilibration or that favor the reaction of the fully formed anion (strong base, polar aprotic solvent), the thermodynamic N-alkylated product is predominantly formed.[3]
Q: Which base is truly optimal for this synthesis?
A: For routine, high-yield synthesis, Sodium Hydride (NaH, 60% dispersion in oil) is the most reliable and widely used base.[1][6][8] It provides irreversible and complete deprotonation. Potassium Hydroxide (KOH) can also be effective, especially in a solvent like DMSO, but may require slightly higher temperatures. Cesium Carbonate (Cs₂CO₃) is a milder option that can be effective and sometimes offers enhanced N-selectivity, but it is more expensive.
Q: Can I use ethyl chloroacetate instead of ethyl bromoacetate?
A: Yes, but the reaction will be significantly slower due to the poorer leaving group ability of chloride compared to bromide.[5] To achieve a reasonable reaction rate, you will likely need to use higher temperatures and/or add a catalytic amount of an iodide salt (e.g., NaI, KI) to facilitate the reaction.
Data & Protocols
Data Summary
The choice of reaction conditions profoundly impacts the ratio of N-alkylation to C3-alkylation. The following table summarizes general outcomes based on literature principles.
| Base (Equiv.) | Solvent | Temp (°C) | Predominant Product | Rationale |
| NaH (1.2) | DMF / THF | 0 to RT | N-Alkylation | Forms a "naked" indolide anion, favoring the thermodynamic product.[1][4] |
| K₂CO₃ (2.0) | Acetone | Reflux | Mixture (often C3 > N1) | Incomplete deprotonation; reaction proceeds on the neutral indole (kinetic control). |
| KOH (1.5) | DMSO | RT to 50 | N-Alkylation | Strong base and polar solvent favor the indolide anion pathway.[5] |
| Cs₂CO₃ (1.5) | DMF | 50 | High N-selectivity | The large cesium cation is well-solvated, promoting N-alkylation.[5] |
Experimental Protocols
Optimized Protocol for N-Alkylation of 5-fluoro-2-methyl-1H-indole
This protocol is designed to maximize the yield of the desired N-alkylated product.
Materials:
-
5-fluoro-2-methyl-1H-indole (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Ethyl bromoacetate (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: Dry a round-bottom flask equipped with a magnetic stir bar under flame or in an oven and cool under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add 5-fluoro-2-methyl-1H-indole (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add the sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30-60 minutes. The solution may become darker or form a slurry.
-
Alkylation: While maintaining the temperature at 0 °C, add ethyl bromoacetate (1.1 eq) dropwise via a syringe.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:EtOAc mobile phase) until the starting indole is consumed.[5]
-
Quenching: Once complete, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[6]
-
Extraction: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure this compound.[6]
Visual Diagrams
Caption: Competing N-alkylation vs. C3-alkylation pathways.
Caption: Troubleshooting workflow for synthesis optimization.
References
- BenchChem Technical Support Team. (2025). Optimizing reaction conditions for N-alkylation of indoles. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkylation. BenchChem.
- BenchChem. (n.d.). Troubleshooting regioselectivity in indole N-alkylation reactions. BenchChem.
- Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
- National Institutes of Health (NIH). (n.d.). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC.
- ResearchGate. (n.d.). C-alkylation versus N-alkylation. Yields relate to isolated products. ResearchGate.
- National Institutes of Health (NIH). (n.d.). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. PMC.
- BenchChem. (2025). Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole. BenchChem.
- Chem Help ASAP. (2019). in the chemical literature: N-alkylation of an indole. YouTube.
- BenchChem. (2025). Application Notes and Protocols for N-alkylation of 5-Bromoindole. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate
Welcome to the technical support center for the synthesis of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important indole derivative. Our aim is to equip you with the necessary knowledge to confidently and safely transition this synthesis from the laboratory bench to larger-scale production.
I. Reaction Overview and Key Challenges
The synthesis of this compound is typically achieved through the N-alkylation of 5-fluoro-2-methyl-1H-indole with an appropriate ethyl haloacetate, most commonly ethyl bromoacetate. The reaction proceeds via the deprotonation of the indole nitrogen with a strong base, followed by a nucleophilic substitution.
While this reaction is generally robust on a small scale, scaling up introduces several challenges that must be carefully managed to ensure safety, efficiency, and product quality. These challenges include:
-
Exothermic Reaction Control: The deprotonation of the indole with a strong base like sodium hydride (NaH) is highly exothermic and generates hydrogen gas.
-
Reagent Handling and Safety: Sodium hydride is a hazardous material that requires specific handling procedures, especially at larger quantities.
-
Reaction Selectivity: Potential for side reactions, such as C-alkylation or dialkylation, can become more pronounced at scale.
-
Work-up and Purification: Isolation and purification of the final product on a larger scale can be challenging, requiring optimized procedures to ensure high purity.
This guide will address these challenges in a practical, question-and-answer format to assist you in your scale-up efforts.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for the synthesis of this compound?
A1: The most prevalent and scalable method is the N-alkylation of 5-fluoro-2-methyl-1H-indole with ethyl bromoacetate using a strong base in an anhydrous aprotic solvent.[1] Sodium hydride (NaH) is a commonly used base for this transformation due to its high reactivity and the irreversible nature of the deprotonation.[1] Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are typical solvent choices.[1]
Q2: What are the critical safety precautions to consider when using sodium hydride on a large scale?
A2: Sodium hydride is a highly reactive and flammable solid. When scaling up, the following safety measures are paramount:
-
Inert Atmosphere: All operations involving NaH must be conducted under a strictly inert atmosphere (nitrogen or argon) to prevent contact with moisture and oxygen.[2]
-
Dispersion in Oil: Using a mineral oil dispersion of NaH (typically 60%) is safer than handling the pure solid, as it reduces its pyrophoric nature.[2]
-
Controlled Addition: The addition of NaH to the solvent and the subsequent addition of the indole should be done portion-wise and at a controlled rate to manage the exotherm and hydrogen evolution.
-
Adequate Ventilation: The reaction should be performed in a well-ventilated area or a fume hood designed for handling flammable gases.
-
Proper Quenching: Any unreacted NaH must be quenched carefully at the end of the reaction. This is typically done by the slow, controlled addition of a proton source like isopropanol or ethanol at a low temperature.
-
Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant lab coats, safety goggles, and gloves, is mandatory.[2][3]
Q3: How does the fluorine substituent on the indole ring affect the reaction?
A3: The electron-withdrawing nature of the fluorine atom at the 5-position of the indole ring increases the acidity of the N-H proton compared to an unsubstituted indole. This can facilitate the deprotonation step. However, it can also influence the nucleophilicity of the resulting indole anion, which might affect the rate of the subsequent alkylation. In some cases, electron-withdrawing groups can lead to a decrease in reaction yield if not properly optimized.[4]
Q4: What are the potential side reactions to be aware of during scale-up?
A4: The primary side reactions of concern are:
-
C3-Alkylation: Although N-alkylation is generally favored, some alkylation at the C3 position of the indole ring can occur, leading to the formation of a regioisomeric impurity. The choice of solvent and counter-ion can influence the N/C alkylation ratio.
-
Dialkylation: If an excess of ethyl bromoacetate is used or if the reaction conditions are not carefully controlled, dialkylation of the indole can occur.
-
Hydrolysis of the Ester: During work-up, exposure to strongly acidic or basic conditions for prolonged periods can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Q5: What are the recommended analytical techniques for monitoring the reaction progress and product purity?
A5:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the consumption of the starting material (5-fluoro-2-methyl-1H-indole) and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for quantitative analysis of the reaction mixture, allowing for the determination of the conversion rate and the detection of any side products. A suitable method should be developed to separate the starting material, product, and potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of the final product and identifying any impurities after isolation.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and can be coupled with HPLC (LC-MS) for the identification of unknown impurities.
III. Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, particularly during scale-up.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Reaction Conversion | 1. Inactive Sodium Hydride: NaH may have been deactivated by exposure to moisture. 2. Insufficient Base: The amount of NaH may be insufficient to fully deprotonate the indole. 3. Low Reaction Temperature: The temperature may be too low for the alkylation to proceed at a reasonable rate. 4. Poor Quality Reagents: Starting materials or solvent may be of low purity or contain water. | 1. Use fresh, unopened NaH or test the activity of the existing batch on a small scale. 2. Use a slight excess of NaH (e.g., 1.1-1.2 equivalents). 3. Gradually increase the reaction temperature, monitoring for product formation by TLC or HPLC. For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be necessary.[1] 4. Ensure all reagents are of high purity and use anhydrous solvents. |
| Formation of Significant Byproducts (e.g., C-alkylation) | 1. Reaction Conditions: The choice of solvent and base can influence the regioselectivity of the alkylation. 2. Kinetic vs. Thermodynamic Control: At lower temperatures, the kinetically favored product may form, which may not be the desired N-alkylated product.[5][6] | 1. Consider using a different solvent system. For example, the N/C alkylation ratio can be influenced by the polarity of the solvent. 2. Explore the effect of temperature on the product distribution. Running the reaction at a slightly elevated temperature might favor the thermodynamically more stable N-alkylated product. |
| Exothermic Reaction is Difficult to Control During Scale-up | 1. Addition Rate is Too Fast: Adding the NaH or the indole too quickly can lead to a rapid temperature increase. 2. Inadequate Cooling: The cooling capacity of the reactor may be insufficient for the scale of the reaction. | 1. Add the reagents portion-wise or via a controlled addition funnel/pump. 2. Ensure the reactor is equipped with an efficient cooling system (e.g., a cooling jacket with a circulating coolant). For very large scales, a semi-batch process where one reactant is added slowly to the other is recommended. |
| Difficulties in Product Isolation and Purification | 1. Emulsion Formation During Work-up: The presence of DMF can sometimes lead to emulsion formation during aqueous extraction. 2. Product Oiling Out: The product may not crystallize easily and may separate as an oil. 3. Low Purity After Crystallization: The crude product may contain impurities that co-crystallize with the desired product. | 1. If using DMF, consider removing most of it under reduced pressure before the aqueous work-up. Adding brine during the extraction can also help to break emulsions. 2. Try different crystallization solvents or solvent mixtures. Seeding the solution with a small crystal of the pure product can induce crystallization. 3. Perform a re-crystallization from a different solvent system. Column chromatography may be necessary for very impure samples, although it is less ideal for large-scale production. |
| Product is an Oil Instead of a Solid | 1. Presence of Impurities: Residual solvent or byproducts can lower the melting point of the product. 2. Product Polymorphism: The product may exist in different crystalline forms, one of which might be an oil at room temperature. | 1. Ensure the product is thoroughly dried under vacuum to remove all residual solvents. If impurities are present, further purification is needed. 2. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by cooling the oil to a lower temperature. |
IV. Experimental Protocol: Scale-Up Synthesis
This protocol provides a general guideline for the synthesis of this compound on a larger scale. Note: This protocol should be optimized for your specific equipment and safety procedures.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Example Scale) | Moles (mol) | Equivalents |
| 5-fluoro-2-methyl-1H-indole | 149.16 | 100 g | 0.67 | 1.0 |
| Sodium Hydride (60% in oil) | 24.00 (as NaH) | 32.2 g | 0.80 | 1.2 |
| Ethyl Bromoacetate | 167.00 | 134.3 g (89.5 mL) | 0.80 | 1.2 |
| Anhydrous DMF | - | 1 L | - | - |
| Isopropanol | - | For quenching | - | - |
| Ethyl Acetate | - | For extraction | - | - |
| Saturated aq. NH4Cl | - | For washing | - | - |
| Brine | - | For washing | - | - |
| Anhydrous MgSO4 or Na2SO4 | - | For drying | - | - |
Procedure:
-
Reactor Setup: Set up a clean, dry, jacketed reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a condenser. Ensure the reactor is purged with nitrogen to establish an inert atmosphere.
-
Solvent and Base Addition: Charge the reactor with anhydrous DMF (1 L). Begin stirring and cool the solvent to 0-5 °C using the reactor's cooling system.
-
Sodium Hydride Addition: Under a strong nitrogen counter-flow, add the sodium hydride (60% dispersion in mineral oil, 32.2 g) portion-wise to the cold DMF, ensuring the internal temperature does not exceed 10 °C. A vigorous evolution of hydrogen gas will be observed.
-
Indole Addition: Once the hydrogen evolution from the NaH addition subsides, slowly add a solution of 5-fluoro-2-methyl-1H-indole (100 g) in anhydrous DMF (200 mL) to the reactor via an addition funnel over a period of 30-60 minutes, maintaining the internal temperature between 0-5 °C.
-
Deprotonation: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30-60 minutes.
-
Alkylation: Slowly add ethyl bromoacetate (89.5 mL) to the reaction mixture via an addition funnel over 30-60 minutes, keeping the internal temperature below 10 °C.
-
Reaction: Once the addition of ethyl bromoacetate is complete, slowly warm the reaction mixture to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting indole.
-
Quenching: Cool the reaction mixture back to 0-5 °C. Slowly and carefully add isopropanol to quench any unreacted sodium hydride. A vigorous gas evolution will be observed initially. Continue adding isopropanol until the gas evolution ceases.
-
Work-up: Pour the reaction mixture into a larger vessel containing cold water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate).
V. Visualizing the Workflow
Reaction Workflow Diagram
Caption: A streamlined workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Sources
Technical Support Center: Stability of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate
Prepared by the Senior Application Science Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate. We address common stability challenges encountered during storage, formulation, and experimentation, offering troubleshooting protocols and scientifically grounded explanations to ensure the integrity of your results.
Introduction: Understanding the Molecule's Vulnerabilities
This compound is a compound featuring two primary chemical moieties that dictate its stability profile: an indole ring system and an ethyl acetate side chain . The indole ring is an electron-rich aromatic heterocycle, making it susceptible to oxidation. The ethyl acetate group is an ester, which is prone to hydrolysis under both acidic and basic conditions. Understanding these two potential degradation pathways is critical for proper handling and experimental design.
The 5-fluoro substitution on the indole ring can influence its electronic properties and, consequently, its reactivity and stability.[1][2] Forced degradation studies are essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[3][4]
Primary Degradation Pathways
The principal stability concerns for this molecule are hydrolysis of the ester side chain and oxidation of the indole core.
Caption: Primary degradation routes for the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation products I should anticipate in my analytical runs (e.g., HPLC, LC-MS)?
A1: The two most probable degradation products are:
-
The Carboxylic Acid Analog: Formed via hydrolysis of the ethyl ester linkage. This product, 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetic acid, will have a lower retention time in reversed-phase HPLC due to its increased polarity and will show a mass shift of -28 Da (loss of C₂H₄). Ester hydrolysis is a well-understood process for ethyl acetate and its derivatives.[5][6]
-
Oxidized Species: The indole ring is susceptible to oxidation. You may observe products with a mass shift of +16 Da (addition of one oxygen atom) or +32 Da. These can form upon exposure to atmospheric oxygen, especially when catalyzed by light or trace metals.
Q2: How does my choice of solvent affect the stability of the compound for storage and experiments?
A2: Solvent choice is critical. Solvents are not inert and can directly participate in degradation reactions, a process known as solvolysis.[7]
-
Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents contain acidic protons and can act as nucleophiles. They will facilitate the hydrolysis (with water) or transesterification (with alcohols) of the ethyl ester group.[8][9] Stability in these solvents is generally poor and time-dependent, especially at non-neutral pH.
-
Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These are the preferred solvents for long-term storage of stock solutions. They do not have acidic protons and are less likely to directly participate in ester hydrolysis. However, the purity of the solvent is paramount. "Anhydrous" or "dry" grades should be used, as even small amounts of water contamination can lead to slow hydrolysis over time.
Q3: I dissolved my compound in DMSO for a stock solution, but I'm seeing degradation after a few days at 4°C. What is the likely cause?
A3: This is a common issue. While DMSO is a recommended aprotic solvent, several factors could be at play:
-
Water Content: Standard-grade DMSO can contain significant amounts of water, which is sufficient to cause slow hydrolysis of the ester. Always use anhydrous-grade DMSO for preparing stock solutions.
-
Exposure to Air and Light: Opening and closing the vial introduces atmospheric oxygen. If the vial is not light-protected (e.g., amber glass), photo-oxidation of the indole ring can occur.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce atmospheric moisture, which condenses inside the cold vial, thereby increasing the water content and accelerating degradation. It is best practice to aliquot stock solutions into single-use volumes.
Q4: What are the ideal conditions for storing this compound, both as a solid and in solution?
A4:
-
Solid Form: Store in a tightly sealed container, protected from light, in a desiccator at low temperature (-20°C is recommended for long-term storage). The solid form is the most stable.
-
Solution Form: Prepare stock solutions in an anhydrous, aprotic solvent (e.g., DMSO, DMF). Aliquot into single-use vials to minimize freeze-thaw cycles and contamination. Overlay the solution with an inert gas like argon or nitrogen before sealing. Store at -20°C or -80°C, protected from light.
Q5: How does pH impact the stability of this compound in aqueous buffers for my biological assays?
A5: The pH of your aqueous buffer will have a profound effect on the rate of ester hydrolysis.
-
Acidic Conditions (pH < 6): Acid-catalyzed hydrolysis of the ester will occur. The indole ring itself is generally stable in mild acid, but strong acidic conditions can lead to degradation.[10] The rate of hydrolysis for esters like ethyl acetate increases as the pH drops further from neutral.[11][12]
-
Neutral Conditions (pH ≈ 6.5 - 7.5): Ester hydrolysis is typically at its minimum rate in the slightly acidic to neutral pH range.[12] However, even at neutral pH, hydrolysis will still occur over time in an aqueous environment.
-
Basic Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) is a very rapid, irreversible reaction that will quickly convert the ester to the corresponding carboxylate salt.[13] This is often the fastest degradation pathway in aqueous media.
Troubleshooting Guides
Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
Problem: Your chromatogram shows new peaks that were not present in the initial analysis of the compound, indicating potential degradation.
Troubleshooting Workflow: This workflow is designed to systematically identify the source and nature of the degradation.
Caption: Workflow for identifying unknown degradation products.
Detailed Steps:
-
Hypothesize: Based on the structure, the most likely degradants are the hydrolyzed carboxylic acid or oxidized indole species.
-
Conduct a Forced Degradation Study: Briefly expose your compound to mild stress conditions as described in Protocol 4.1 (e.g., 0.01N HCl, 0.01N NaOH, 1% H₂O₂) to intentionally generate the suspected degradation products.[14]
-
Compare Chromatograms: Run the stressed samples on your HPLC system. A match in the retention time between an unknown peak in your sample and a peak generated under a specific stress condition (e.g., acid treatment) provides strong evidence for its identity.
-
Confirm by Mass Spectrometry: Use LC-MS to analyze the molecular weight of the unknown peaks. A mass loss of 28 Da from the parent compound confirms hydrolysis, while a mass gain of 16 Da suggests oxidation.
Issue 2: Poor Reproducibility or Decreasing Potency in Biological Assays
Problem: You observe inconsistent results or a time-dependent loss of activity in your cell-based or biochemical assays.
Possible Causes & Solutions:
-
Cause: The compound is degrading in the aqueous assay buffer over the course of the experiment.
-
Solution:
-
Assess Buffer Stability: Incubate the compound in your final assay buffer (including all components like serum, if applicable) for the maximum duration of your experiment. Analyze samples by HPLC at different time points (e.g., 0h, 2h, 8h, 24h) to quantify the rate of degradation.
-
Prepare Fresh: Always use freshly prepared dilutions from a frozen, anhydrous stock solution for each experiment. Never use diluted aqueous solutions that have been stored.
-
Minimize Exposure: During the assay, protect plates and solutions from prolonged exposure to bright light to mitigate photo-degradation.
-
Data Summary: Stability Profile
This table summarizes the expected stability of this compound under various common laboratory conditions.
| Solvent/Condition | Type | Stability | Primary Degradation Pathway | Mitigation Strategy |
| Water / Aqueous Buffer (pH < 6) | Protic | Poor | Acid-Catalyzed Hydrolysis | Use freshly prepared solutions; minimize incubation time. |
| Water / Aqueous Buffer (pH > 8) | Protic | Very Poor | Base-Catalyzed Hydrolysis (Saponification) | Avoid basic conditions entirely. |
| Methanol / Ethanol | Protic | Poor | Solvolysis (Transesterification/Hydrolysis) | Not recommended for storage; use with caution in experiments. |
| Acetonitrile (Anhydrous) | Aprotic | Good | Oxidation (if exposed to air/light) | Store under inert gas, protected from light. |
| DMSO / DMF (Anhydrous) | Aprotic | Excellent | Hydrolysis (if water present), Oxidation | Use high-purity anhydrous grade; store aliquots at -80°C. |
| Solid State | - | Excellent | Minimal | Store cold, dry, and protected from light. |
| Exposure to Light (in solution) | Condition | Poor | Photo-oxidation of Indole Ring | Use amber vials; protect plates from direct light.[15] |
Experimental Protocols
Protocol 4.1: A Practical Guide to Forced Degradation Studies
Forced degradation studies are a cornerstone of understanding a molecule's intrinsic stability.[4] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are generated without being destroyed by overly harsh conditions.[14]
Objective: To generate the primary hydrolytic and oxidative degradation products for identification.
Materials:
-
This compound
-
Solvent for stock solution (e.g., Acetonitrile)
-
0.1N Hydrochloric Acid (HCl)
-
0.1N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or DAD detector
-
LC-MS system for peak identification
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Acid Hydrolysis:
-
Mix 100 µL of stock solution with 900 µL of 0.1N HCl.
-
Incubate at 60°C.
-
Monitor the reaction by injecting 10 µL onto the HPLC every hour for 4-8 hours.
-
Once ~10% degradation is observed, quench the reaction by neutralizing with an equivalent amount of 0.1N NaOH.
-
-
Base Hydrolysis:
-
Mix 100 µL of stock solution with 900 µL of 0.1N NaOH.
-
Incubate at room temperature. Note: Base hydrolysis is often much faster.
-
Monitor every 15-30 minutes.
-
Once ~10% degradation is observed, quench by neutralizing with 0.1N HCl.
-
-
Oxidative Degradation:
-
Mix 100 µL of stock solution with 900 µL of 3% H₂O₂.
-
Incubate at room temperature, protected from light.
-
Monitor every hour for 4-8 hours.
-
-
Photostability:
-
Expose a solution of the compound (in a quartz cuvette or clear vial) to a photostability chamber with a light source that provides both cool white fluorescent and near UV light, as specified by ICH Q1B guidelines.[15]
-
Simultaneously, keep a control sample wrapped in aluminum foil at the same temperature.
-
Analyze both samples after a defined exposure period (e.g., 8 hours).
-
-
Analysis:
-
Analyze all quenched and control samples by HPLC to compare retention times and peak profiles.
-
Analyze key samples by LC-MS to determine the mass of the generated degradants and confirm their identities.
-
References
- BenchChem. (n.d.). Mitigating degradation of indole compounds during storage and analysis.
- Chemistry Stack Exchange. (2019). Investigating the effect of solvents on the alkaline hydrolysis of ethyl acetate.
- BenchChem. (n.d.). Technical Support Center: Degradation of 5-Methoxyindole Derivatives.
- Chemistry Stack Exchange. (2019). Investigating the effect of solvents (protic vs aprotic) on the alkaline hydrolysis of ethyl acetate using a conductivity meter.
- MedCrave online. (2016). Forced Degradation Studies.
- PubMed. (2025). Discovery of indole derivatives as STING degraders.
- YouTube. (2019). Kinetics of Hydrolysis of ethyl acetate - Physical Chemistry.
- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- ACS Publications. (n.d.). Solvent Effects in the Fluorescence of Indole and Substituted Indoles.
- Chemical Society Reviews (RSC Publishing). (2018). Recent advances in spirocyclization of indole derivatives.
- Google Patents. (n.d.). Hydrolysis of ethyl acetate in ethanol separation process.
- Wikipedia. (n.d.). Solvolysis.
- BUE Scholar. (n.d.). Kinetic study of hydrolysis of ethyl acetate using caustic soda.
- PMC. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
- PubMed. (n.d.). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils.
- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- Journal of Fluorine Chemistry. (2016). 1-/2-/3-Fluoroalkyl-substituted indoles, promising medicinally and biologically beneficial compounds: Synthetic routes, significance and potential applications.
- ResearchGate. (n.d.). Selected examples of fluorine-containing indole derivatives.
- ResearchGate. (n.d.). Hydrolysis rate of ethyl acetate as function of pH and temperature.
Sources
- 1. sci-hub.st [sci-hub.st]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. US8575403B2 - Hydrolysis of ethyl acetate in ethanol separation process - Google Patents [patents.google.com]
- 7. Solvolysis - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. database.ich.org [database.ich.org]
Validation & Comparative
A Comparative Guide to Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate and Other Indole Derivatives in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the indole scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1][2] Its versatility allows for extensive chemical modification, leading to derivatives with fine-tuned pharmacological profiles. This guide provides an in-depth technical comparison of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate, a fluorinated N-alkylated indole derivative, with other key indole-based compounds, focusing on their synthesis, anticancer, and anti-inflammatory properties.
The Significance of the Indole Nucleus in Medicinal Chemistry
The indole ring system, a bicyclic aromatic heterocycle, is a common motif in a vast number of biologically active natural products and synthetic drugs.[3] Its ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it an attractive pharmacophore for designing molecules that can effectively bind to biological targets.[4] Indole derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2]
The strategic introduction of substituents at various positions of the indole ring can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity, thereby enhancing its therapeutic potential.[5] Fluorination, in particular, is a widely employed strategy in medicinal chemistry to improve a drug candidate's efficacy and pharmacokinetic profile.[5] The introduction of a fluorine atom can alter the electronic properties of the molecule, increase its metabolic stability by blocking sites of oxidation, and enhance its binding affinity to target proteins.[5]
This guide will focus on this compound and compare its potential with that of other relevant indole derivatives based on available preclinical data.
Synthesis of this compound and Related Derivatives
The synthesis of this compound typically involves a two-step process: the formation of the 5-fluoro-2-methyl-1H-indole core, followed by N-alkylation with an ethyl acetate moiety.
Synthesis of the Indole Core
Several methods can be employed for the synthesis of the 5-fluoro-2-methyl-1H-indole scaffold. A common approach is the Fischer indole synthesis, which involves the reaction of a fluorinated phenylhydrazine with a ketone or aldehyde.
N-Alkylation of the Indole Ring
The subsequent N-alkylation of the indole nitrogen is a crucial step in the synthesis of the target compound. This can be achieved through various methods, including reaction with ethyl chloroacetate in the presence of a base.
Comparative Biological Activity
While direct comparative experimental data for this compound is limited in publicly available literature, we can infer its potential activity by examining structurally related compounds and the broader class of fluorinated indole derivatives.
Anticancer Activity
Indole derivatives are a well-established class of anticancer agents, with several compounds approved for clinical use.[3] Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, induction of apoptosis, and modulation of various signaling pathways.[1][6]
The introduction of a fluorine atom at the C5 position of the indole ring has been shown to enhance cytotoxic activity in some cases. For instance, a complex indole derivative containing a 4-fluoro-2-methyl-1H-indol-5-yloxy moiety has demonstrated potent anticancer activity with IC50 values in the micromolar range against a panel of human cancer cell lines, including pancreatic, lung, breast, and colon cancer cells.[7]
Table 1: Comparative in vitro Anticancer Activity of Selected Indole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-1,2,4-triazole derivative (8b) | Hep-G2 (Liver) | 10.99 ± 0.59 | [2] |
| Indole-1,2,4-triazole derivative (8f) | Hep-G2 (Liver) | 55.40 | [2] |
| Phthalide-fused indoline (3b) | HL-60 (Leukemia) | 45.4 | [8] |
| Phthalide-fused indoline (3b) | HepG2 (Liver) | 57.7 | [8] |
Note: Data for this compound is not available in the cited literature. The table provides a comparative context with other indole derivatives.
Anti-inflammatory Activity
Inflammation is a key pathological feature of many chronic diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Indole derivatives, including the well-known nonsteroidal anti-inflammatory drug (NSAID) Indomethacin, have demonstrated significant anti-inflammatory properties.[5] Their mechanisms of action often involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[9][10]
The ethyl acetate moiety itself has been shown to possess anti-inflammatory properties by decreasing the production of TNF-α and other pro-inflammatory cytokines.[11] This suggests that this compound may exhibit anti-inflammatory activity through a dual mechanism involving both the indole core and the ethyl acetate side chain.
Experimental Protocols
To facilitate further research and comparative analysis, detailed protocols for key in vitro assays are provided below.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of indole derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell line (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: In Vitro Anti-inflammatory Activity Assessment (Cytokine Measurement)
This protocol describes the evaluation of the anti-inflammatory effects of indole derivatives by measuring the production of pro-inflammatory cytokines (TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compound stock solution
-
ELISA kits for TNF-α and IL-6
-
96-well plates
-
Plate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Determine the percentage of inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control.
Structure-Activity Relationship (SAR) Insights
The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring. For anticancer activity, N-alkylation of the indole can significantly enhance potency.[3] The presence of electron-withdrawing groups, such as fluorine, on the benzene portion of the indole ring can also positively influence cytotoxic effects.
In the context of anti-inflammatory activity, the presence of an acetic acid or ester group at the N-1 or C-3 position is a common feature in many active compounds, including Indomethacin. The specific combination of a 5-fluoro and a 2-methyl substituent on the indole core of this compound presents an interesting structural motif that warrants further investigation to fully elucidate its structure-activity relationships.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the analysis of structurally related compounds, it is plausible that this molecule possesses both anticancer and anti-inflammatory properties. The presence of the fluorine atom is anticipated to enhance its metabolic stability and potentially its biological activity.
However, to definitively establish its therapeutic potential, direct experimental evaluation of this compound in a battery of in vitro and in vivo assays is imperative. Comparative studies against established drugs and other indole derivatives will be crucial to ascertain its relative efficacy and selectivity. Future research should focus on synthesizing and testing this compound to generate the necessary data to guide its further development as a potential drug candidate.
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The Strategic Role of Fluorine in Modifying Indole Bioactivity: A Technical Guide for Drug Discovery Professionals
Introduction: The Indole Scaffold and the Fluorine Advantage
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic pharmaceuticals. Its unique heterocyclic structure allows it to interact with a multitude of biological targets, leading to diverse therapeutic applications including antiviral, anticancer, and anti-inflammatory agents.[1][2] In the relentless pursuit of enhanced drug efficacy, safety, and pharmacokinetic profiles, the strategic incorporation of fluorine into the indole ring has become a powerful and widely adopted strategy.[3][4]
Fluorine is not merely a hydrogen bioisostere; its unique and potent physicochemical properties—including its small size, extreme electronegativity, and the remarkable strength of the carbon-fluorine (C-F) bond—allow for subtle yet profound modulations of a parent molecule.[5][6][7] These alterations can dramatically influence metabolic stability, receptor binding affinity, lipophilicity, and acidity/basicity (pKa), ultimately sculpting a compound's therapeutic potential. This guide provides an in-depth, objective comparison of the biological activities of fluorinated versus non-fluorinated indoles, supported by experimental data and detailed methodologies to empower researchers in their drug development endeavors.
Pillar 1: The Mechanistic Impact of Fluorination on Physicochemical Properties
The decision to introduce fluorine is a calculated one, aimed at predictably altering a molecule's behavior in a biological system. The causality behind these changes is rooted in fluorine's fundamental atomic properties.
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger (~485 kJ/mol) than a typical carbon-hydrogen (C-H) bond (~414 kJ/mol).[6] This inherent strength makes it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are primary drivers of drug clearance in the liver.[3][7] By strategically replacing a metabolically vulnerable C-H bond with a C-F bond—a technique known as "metabolic blocking"—chemists can significantly prolong a compound's half-life, leading to improved bioavailability and potentially less frequent dosing regimens.[5]
-
Modulation of Lipophilicity (LogP): Lipophilicity is a critical parameter that governs a drug's ability to cross cellular membranes. While fluorine is highly electronegative, its low polarizability means that a single fluorine-for-hydrogen substitution often slightly increases a molecule's lipophilicity.[3][8] However, the introduction of multiple fluorine atoms or fluorinated motifs (e.g., -CF3, -OCHF2) can have varied and context-dependent effects, sometimes even decreasing lipophilicity.[8] This tunability allows for the fine-tuning of a compound's solubility and permeability profile.
-
Altered Acidity and Basicity (pKa): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[5][6] When placed near a basic functional group, such as an amine, it can significantly lower the group's pKa (making it less basic).[9][10][11] This reduction in basicity can be highly advantageous, as a less charged molecule at physiological pH may exhibit improved oral absorption and cell membrane permeability.[9]
-
Enhanced Binding Affinity: The electronic perturbations caused by fluorine can lead to more potent interactions with target proteins. The polarized C-F bond can participate in favorable dipole-dipole interactions, act as a hydrogen bond acceptor, and alter the conformation of the molecule to better fit into a binding pocket.[3][5]
The interplay of these factors is crucial for rational drug design, as visualized in the diagram below.
Caption: Impact of Fluorine on Drug Properties.
Pillar 2: Comparative Analysis of Biological Activities
The theoretical benefits of fluorination are borne out by compelling experimental data across various therapeutic areas.
Anticancer Activity
Fluorinated indoles have demonstrated significant potential as anticancer agents. The introduction of fluorine can enhance cytotoxicity, improve selectivity for cancer cells, and overcome resistance mechanisms.
For example, a study on 2-oxindole derivatives found that a fluorinated analog was a potent antitumor agent against prostate cancer cells.[12] Another study highlighted an indole-based dihydroisoxazole derivative where a para-fluoro substitution on a benzene ring resulted in the most cytotoxic compound against six different tumor cell lines, including Jurkat (leukemia) and HCT-116 (colon).[13]
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Indole Derivatives
| Compound ID | Core Structure | Cell Line | IC₅₀ (µM) | Key Feature | Data Source(s) |
|---|---|---|---|---|---|
| DHI1 (4a) | Indole-dihydroisoxazole | Jurkat (Leukemia) | 21.83 ± 2.35 | Non-fluorinated phenyl | [13] |
| DHI1 (4a) | Indole-dihydroisoxazole | HL-60 (Leukemia) | 19.14 ± 0.18 | Non-fluorinated phenyl | [13] |
| Compound 4b | Indole-dihydroisoxazole | Jurkat (Leukemia) | < 7 | p-Fluoro -phenyl | [13] |
| Compound 4b | Indole-dihydroisoxazole | HL-60 (Leukemia) | < 7 | p-Fluoro -phenyl | [13] |
| Compound 4f | Indole-dihydroisoxazole | Jurkat (Leukemia) | > 100 | o-Fluoro -phenyl | [13] |
| Compound 33a | Dihydropyrazolo[4,3-b]indole | A549 (Lung) | 15.43 | Chloro -substituted | [14] |
| Non-fluorinated Analog | Indole Carboxamide (III) | HIV-1 Reverse Transcriptase | 50-fold less potent than IV | Non-fluorinated | [15] |
| Fluorinated Analog (IV) | 4-Fluoroindole Carboxamide | HIV-1 Reverse Transcriptase | ~50-fold more potent than III | 4-Fluoro -indole |[15] |
Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates higher potency. Data is compiled from multiple studies for illustrative purposes.
Antiviral Activity (Anti-HIV)
The impact of fluorination is particularly striking in the development of antiviral agents, especially non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. Numerous studies have shown that adding fluorine to the indole scaffold can lead to extraordinary increases in potency, often in the nanomolar and even picomolar range.[15]
For instance, a series of 4-fluoroindole-7-carboxamides demonstrated exceptional antiviral activity, with some derivatives showing EC₅₀ values as low as 0.0058 nM.[15] This represents a dramatic improvement over many non-fluorinated counterparts.
Table 2: Comparative Anti-HIV-1 Activity (EC₅₀ in nM) of Fluorinated Indole Derivatives
| Compound Series | Key Feature | Target | EC₅₀ (nM) | Data Source(s) |
|---|---|---|---|---|
| Indole-carboxamide (19a-e) | Fluorinated | HIV-1 WT (CEM cells) | 2.0 - 4.6 | [15] |
| Benzenesulfonyl-indolecarboxamide (20h) | 4-Fluoro -indole | HIV-1 WT (MT-4 cells) | 0.5 | [15] |
| 7-Carboxamide-indole (22) | 4-Fluoro -indole | HIV-1 | 0.14 | [15] |
| 7-Heteroarylcarboxamide-indole (23n) | 4-Fluoro -indole | HIV-1 | 0.0058 | [15] |
| Delavirdine (Approved Drug) | Non-fluorinated indole core | HIV-1 Reverse Transcriptase | ~260 |[16] |
Note: EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response. A lower value indicates higher potency.
Pillar 3: Self-Validating Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, this section details the standard, validated methodologies for assessing the biological activities discussed.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay is a gold standard for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19]
Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC₅₀).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[17][18]
-
Compound Treatment: Prepare serial dilutions of the test compounds (both fluorinated and non-fluorinated indoles) in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for a specified period (e.g., 48 or 72 hours).[18][20]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours.[17] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution. Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm (with a reference wavelength of ~630 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[13]
Caption: Workflow for the MTT Cytotoxicity Assay.
Protocol 2: Metabolic Stability (Liver Microsome Assay)
This assay is fundamental for evaluating a compound's susceptibility to Phase I metabolism, providing a direct measure of its intrinsic clearance.[21][22][23][24]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound when incubated with liver microsomes.
Methodology:
-
Preparation: Thaw pooled liver microsomes (e.g., human, rat) on ice. Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4) and an NADPH-regenerating system.[21][22]
-
Reaction Mixture: In a microcentrifuge tube, pre-warm the microsomes, buffer, and the test compound (at a final concentration of e.g., 1 µM) to 37°C.[23]
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.[25]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and transfer it into a separate tube containing a cold stop solution (e.g., acetonitrile with an internal standard) to terminate the reaction.[23]
-
Sample Processing: Centrifuge the terminated samples at high speed to precipitate the microsomal proteins.[21]
-
LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[22]
Caption: Workflow for the Liver Microsome Stability Assay.
Protocol 3: Anti-HIV-1 Activity (TZM-bl Reporter Gene Assay)
This is a highly sensitive and standardized assay for measuring the neutralization of HIV-1 by inhibitors. It uses an engineered HeLa cell line (TZM-bl) that expresses CD4 and CCR5 and contains integrated reporter genes for luciferase under the control of the HIV-1 LTR.[26][27]
Objective: To determine the concentration of a compound that inhibits viral entry/replication by 50% (EC₅₀).
Methodology:
-
Compound Plating: In a 96-well flat-bottom plate, perform serial dilutions of the test compounds. Include a "virus control" (no compound) and "cell control" (no virus or compound).
-
Virus Addition: Add a standardized amount of HIV-1 Env-pseudotyped virus to each well (except the cell control wells).
-
Incubation (Compound-Virus): Incubate the plate for 1-2 hours at 37°C to allow the compounds to bind to the virus.
-
Cell Addition: Add freshly trypsinized TZM-bl cells, suspended in medium containing DEAE-Dextran (to enhance infectivity), to all wells.[26]
-
Incubation (Infection): Incubate the plates for 48 hours at 37°C to allow for viral entry and expression of the luciferase reporter gene.[26]
-
Lysis and Luminescence Reading: Remove the culture medium. Add a luciferase assay reagent to lyse the cells and provide the substrate. Transfer the lysate to a black, solid-bottom plate and measure the luminescence using a luminometer. The light output (Relative Luminescence Units, RLU) is directly proportional to the level of viral infection.[26]
-
Data Analysis: Calculate the percentage of neutralization for each compound concentration relative to the virus control. Plot the neutralization percentage against the log of the compound concentration and use a dose-response curve to calculate the EC₅₀.
Conclusion
The strategic incorporation of fluorine is an invaluable tool in modern medicinal chemistry for optimizing the biological activity of indole-based compounds. As demonstrated through comparative data, fluorination can profoundly enhance metabolic stability, modulate physicochemical properties for better pharmacokinetics, and increase binding affinity, leading to dramatic improvements in potency against a range of therapeutic targets, from cancer to viral infections. The decision to fluorinate is not arbitrary but a mechanistically driven choice aimed at overcoming specific liabilities of a parent molecule. By understanding the underlying principles and employing robust, validated experimental protocols, researchers can harness the power of fluorine to accelerate the development of the next generation of innovative indole-based therapeutics.
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Title: Protocol for Measuring Neutralizing Antibodies Against HIV-1, SIV and SHIV Using a Luciferase Reporter Gene Assay in TZM-BL Cells Source: Not specified URL: [Link]
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Title: MTT Analysis Protocol Source: Creative Bioarray URL: [Link]
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Title: MTT Cell Assay Protocol Source: Not specified URL: [Link]
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Title: Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 Source: PubMed Central URL: [Link]
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Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]
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Title: Microsomal Stability Source: Cyprotex ADME-Tox Solutions | Evotec URL: [Link]
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Title: Microsomal Stability Assay Source: Creative Bioarray URL: [Link]
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Title: Electrosynthesis of fluorinated indole derivatives Source: ResearchGate URL: [Link]
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Title: Synthesis of Fluorinated Indoles as RNA Analogues Source: PubMed URL: [Link]
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Title: Metabolic Stability Assays Source: Merck Millipore URL: [Link]
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Title: Optimization and validation of the TZM-bl assay for standardized assessments of neutralizing antibodies against HIV-1. Source: DukeSpace URL: [Link]
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Title: An insight into the recent developments in anti-infective potential of indole and associated hybrids Source: PubMed Central URL: [Link]
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Title: Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles Source: PubMed URL: [Link]
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Title: Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling Source: NIH URL: [Link]
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Title: RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies Source: MDPI URL: [Link]
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Title: A review on recent developments of indole-containing antiviral agents Source: PubMed Central URL: [Link]
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Title: Indole – a promising pharmacophore in recent antiviral drug discovery Source: PubMed Central URL: [Link]
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Title: Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) Source: PubMed Central URL: [Link]
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Title: Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines Source: Organic Chemistry Portal URL: [Link]
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Title: Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells Source: ACS Pharmacology & Translational Science URL: [Link]
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Title: Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations Source: Frontiers URL: [Link]
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Title: Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones Source: PubMed URL: [Link]
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Title: IC50 values of the six promising 3‐(3‐oxoaryl) indole derivatives,... Source: ResearchGate URL: [Link]
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A Comparative Guide to the Structural Confirmation of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate
Introduction
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel or synthesized compounds is a non-negotiable cornerstone of scientific rigor. Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate (CAS No: 851460-85-0) is an indole derivative, a class of heterocyclic compounds of significant interest in drug discovery.[1] Its precise molecular structure dictates its physicochemical properties and biological activity. Therefore, verifying its synthesis and ensuring isomeric purity is paramount.
This guide provides a comprehensive, multi-faceted strategy for the structural elucidation of this compound. We will move beyond a simple recitation of techniques, instead focusing on a comparative and synergistic workflow where each analytical method provides a unique, essential piece of the structural puzzle. The convergence of data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy forms a self-validating system, ensuring the highest degree of confidence in the final structural assignment.
Compound Profile:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₄FNO₂ | [] |
| Molecular Weight | 235.25 g/mol | [] |
| Canonical SMILES | CCOC(=O)CN1C(=CC2=C1C=CC(=C2)F)C | [] |
| InChI Key | XCVUPRULBFEFCC-UHFFFAOYSA-N |[] |
Core Analytical Strategy: A Triad of Spectroscopic Techniques
The confirmation of a molecular structure is an exercise in evidence gathering. No single technique can provide a complete picture.[3][4] Our strategy relies on the integration of three core spectroscopic methods, each interrogating the molecule in a different way. This approach ensures that the weaknesses of one technique are compensated by the strengths of another.
Caption: Synergistic workflow for structural elucidation.
Part 1: Mass Spectrometry (MS) – The Molecular Blueprint
Expertise & Rationale: Mass spectrometry is the first logical step as it provides the most fundamental property of a molecule: its mass.[5][6] For this compound, we employ High-Resolution Mass Spectrometry (HRMS) to obtain the exact mass, which allows for the unambiguous determination of the elemental formula, a critical check against the expected C₁₃H₁₄FNO₂.
Experimental Protocol: LC-MS with ESI
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in HPLC-grade acetonitrile. Dilute this solution 1:1000 in 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1 µg/mL. The acid helps in the protonation process for positive ion mode electrospray ionization (ESI).
-
Instrumentation: Utilize a Liquid Chromatography-Time of Flight (LC-TOF) mass spectrometer.
-
LC Method:
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
MS Method (Positive ESI Mode):
-
Mass Range: 50-500 m/z.
-
Capillary Voltage: 3500 V.
-
Source Temperature: 120 °C.
-
Data Acquisition: Centroid mode, ensuring high mass accuracy.
-
Expected Data & Interpretation
The primary goal is to find the protonated molecular ion [M+H]⁺.
| Parameter | Expected Value | Interpretation |
| Calculated Exact Mass | 235.10086 | For the neutral formula C₁₃H₁₄FNO₂. |
| Observed [M+H]⁺ | 236.1081 ± 5 ppm | Confirms the molecular weight and, with high resolution, the elemental composition. |
| Key Fragment Ion | m/z 162 | Corresponds to the loss of the ethyl acetate group (-CH₂COOEt), leaving the 5-fluoro-2-methyl-1H-indole fragment. This confirms the presence and lability of the side chain. |
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Connectivity Map
Expertise & Rationale: While MS confirms what atoms are present, NMR reveals how they are connected.[3][6] It is the most powerful technique for determining the precise isomeric structure. We use both ¹H and ¹³C NMR to build a complete picture of the carbon-hydrogen framework. Two-dimensional techniques like COSY and HSQC can be used for further confirmation if ambiguities arise.[6]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024 (or more, as ¹³C is less sensitive).
-
Spectral Width: 0 to 200 ppm.
-
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Ethyl CH₃ | ~1.25 | Triplet (t) | 3H | Coupled to the ethyl CH₂ group. |
| Indole CH₃ | ~2.40 | Singlet (s) | 3H | Attached to C2 of the indole ring, no adjacent protons. |
| Ethyl CH₂ | ~4.20 | Quartet (q) | 2H | O-CH₂, coupled to the ethyl CH₃ group. |
| N-CH₂ | ~4.95 | Singlet (s) | 2H | Methylene bridge between indole N1 and the ester. |
| H3 | ~6.25 | Singlet (s) | 1H | Proton at C3 of the indole ring. |
| H6 | ~6.90 | ddd | 1H | Aromatic proton, coupled to H7 and H4 (meta) and F (ortho). |
| H4 | ~7.10 | dd | 1H | Aromatic proton, coupled to F (meta) and H6 (meta). |
| H7 | ~7.20 | dd | 1H | Aromatic proton, coupled to H6 and F (para). |
Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)
| Assignment | Predicted δ (ppm) | Rationale |
| Ethyl CH₃ | ~14 | Standard aliphatic sp³ carbon. |
| Indole CH₃ | ~13 | sp³ carbon attached to the indole ring. |
| N-CH₂ | ~48 | sp³ carbon adjacent to nitrogen. |
| Ethyl CH₂ | ~62 | sp³ carbon adjacent to ester oxygen. |
| Aromatic CHs | ~105-125 | Four signals expected, with C-F coupling visible. |
| C3 | ~102 | Indole sp² carbon. |
| C2, C3a, C7a | ~128-140 | Quaternary indole sp² carbons. |
| C5-F | ~158 (d, J≈240 Hz) | Aromatic carbon directly bonded to fluorine, showing a large one-bond C-F coupling constant. |
| C=O (Ester) | ~168 | Carbonyl carbon of the ester functional group. |
Part 3: Infrared (IR) Spectroscopy – The Functional Group Fingerprint
Expertise & Rationale: IR spectroscopy is a rapid and highly effective method for identifying the functional groups present in a molecule.[1][5] It serves as a quick and robust cross-validation of the structural features inferred from MS and NMR data. For our target compound, we expect to see characteristic absorptions for the ester carbonyl, the aromatic system, and the C-F bond.
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
Action: Collect a background spectrum of the clean ATR crystal first, then collect the sample spectrum.
-
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |
| ~2980 | C-H stretch (sp³) | Corresponds to the methyl and methylene groups. |
| ~1745 | C=O stretch | Strong, sharp absorption confirming the presence of the saturated ester carbonyl group. |
| ~1620, 1480 | C=C stretch | Absorptions characteristic of the indole aromatic ring system. |
| ~1220 | C-O stretch | Strong absorption typical of the ester C-O bond. |
| ~1180 | C-F stretch | Strong absorption confirming the C-F bond on the aromatic ring. |
Data Synthesis and Final Confirmation
The power of this multi-technique approach lies in the convergence of all data points to a single, consistent structure.
Sources
- 1. Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. quora.com [quora.com]
- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 6. ijpsjournal.com [ijpsjournal.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock upon which the safety and efficacy of a pharmaceutical product are built. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate, a key intermediate in many synthetic pathways. We will move beyond a simple recitation of protocols to explore the scientific rationale behind our choices, ensuring a robust and self-validating analytical system.
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1] For a pharmaceutical intermediate like this compound, this means the method must be reliable for identifying the compound, quantifying its purity, and detecting any potential impurities. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, which we will use as our guiding principle.[2][3]
Choosing the Right Analytical Tool: A Comparative Overview
The first critical decision in method validation is the selection of the analytical technique. For a molecule like this compound, which possesses a chromophore and is amenable to chromatographic separation, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary candidates.[4][5]
-
High-Performance Liquid Chromatography (HPLC): For decades, HPLC has been the workhorse of the pharmaceutical industry.[6][7] It is a robust and versatile technique that utilizes columns with larger particle sizes (typically 3-5 µm).[5]
-
Ultra-Performance Liquid Chromatography (UPLC): A more recent advancement, UPLC employs smaller particle sizes (typically 1.7 µm or smaller) and operates at much higher pressures.[5][6][8] This results in faster analysis times, improved resolution, and increased sensitivity.[5][8][9]
While other techniques like Gas Chromatography (GC) could be considered, they are generally more suitable for volatile compounds.[10][11] Spectroscopic methods, such as UV-Vis, can be used for quantification but lack the specificity to separate the analyte from its impurities.[4] Therefore, our focus will be on a comparative validation of HPLC and UPLC methods.
The Pillars of Analytical Method Validation
A robust analytical method is built on a foundation of several key validation parameters. We will now delve into the experimental protocols for each, explaining the causality behind our choices.
Specificity and Forced Degradation Studies
Why it's critical: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] To establish this, we perform forced degradation studies, which intentionally stress the drug substance to produce potential degradation products.[12][13][14] This not only demonstrates the specificity of the method but also provides insight into the intrinsic stability of the molecule.[13][14]
Experimental Protocol: Forced Degradation
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Expose the stock solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[15]
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[15]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
-
-
Analysis: Analyze the stressed samples by both the developed HPLC and UPLC methods. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15][16]
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess peak purity of the main peak in the stressed samples. This ensures that the chromatographic peak for this compound is not co-eluting with any degradation products.
Diagram: Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Linearity
Why it's critical: Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte.[17] This is essential for accurate quantification.
Experimental Protocol: Linearity
-
Prepare a Series of Standards: From a stock solution of known concentration, prepare at least five standard solutions of this compound covering the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject and Record: Inject each standard solution in triplicate into both the HPLC and UPLC systems.
-
Construct a Calibration Curve: Plot the average peak area against the corresponding concentration.
-
Statistical Analysis: Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of >0.999 is typically desired.
Accuracy
Why it's critical: Accuracy is the closeness of the test results obtained by the method to the true value.[18] It is a measure of the systematic error of the method.
Experimental Protocol: Accuracy (Spike/Recovery)
-
Prepare Spiked Samples: To a placebo (a mixture of all formulation components except the API) or a blank solution, add known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analyze and Calculate Recovery: Analyze the spiked samples using both the HPLC and UPLC methods. Calculate the percentage recovery using the formula: (Measured Concentration / Theoretical Concentration) x 100.
-
Acceptance Criteria: The mean recovery should be within a pre-defined range, typically 98.0% to 102.0%.[19]
Precision
Why it's critical: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is a measure of the random error and is typically expressed as the relative standard deviation (RSD). Precision is evaluated at three levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, and/or different equipment.
-
Reproducibility: Precision between different laboratories (inter-laboratory study).
Experimental Protocol: Precision
-
Repeatability: Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument for both HPLC and UPLC.
-
Intermediate Precision: Repeat the analysis of six replicate samples on a different day, with a different analyst, and/or on a different instrument.
-
Calculate RSD: Calculate the RSD for the results at each level. The acceptance criterion for RSD is typically not more than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Why it's critical:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These parameters are crucial for the analysis of impurities.
Experimental Protocol: LOD and LOQ (Based on Signal-to-Noise Ratio)
-
Determine Signal-to-Noise Ratio: Inject a series of dilute solutions of this compound and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Confirm Precision at LOQ: Inject six replicate samples at the determined LOQ concentration and ensure the RSD is within an acceptable range (typically ≤ 10%).
Robustness
Why it's critical: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[18] This provides an indication of its reliability during normal usage.
Experimental Protocol: Robustness
-
Introduce Small Variations: For both the HPLC and UPLC methods, introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.2 mL/min)
-
Column temperature (e.g., ± 5°C)
-
Mobile phase composition (e.g., ± 2% organic)
-
pH of the mobile phase buffer (e.g., ± 0.2 units)
-
-
Analyze and Evaluate: Analyze a standard solution under each varied condition and evaluate the effect on the results (e.g., retention time, peak area, resolution). The method is considered robust if the results remain within the acceptance criteria.
Comparative Performance Data: HPLC vs. UPLC
The following tables summarize hypothetical but realistic performance data for the validation of an analytical method for this compound using both HPLC and UPLC.
Table 1: Chromatographic Conditions
| Parameter | HPLC Method | UPLC Method |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | Acetonitrile:Water (60:40) | Acetonitrile:Water (60:40) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 30°C | 40°C |
| Injection Vol. | 10 µL | 2 µL |
| Detection | UV at 280 nm | UV at 280 nm |
| Run Time | 10 minutes | 2.5 minutes |
Table 2: Validation Parameter Comparison
| Validation Parameter | HPLC Performance | UPLC Performance | Rationale for Difference |
| Specificity | Adequate separation of degradants | Superior separation with higher resolution | Smaller particles in UPLC provide better efficiency. |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods are capable of excellent linearity. |
| Accuracy (% Recovery) | 98.5% - 101.5% | 99.0% - 101.0% | Both methods provide high accuracy. |
| Precision (RSD) | Repeatability: < 1.5%Intermediate: < 2.0% | Repeatability: < 1.0%Intermediate: < 1.5% | UPLC systems often offer higher precision due to lower system dispersion. |
| LOD | 0.05 µg/mL | 0.01 µg/mL | UPLC's sharper peaks lead to a better signal-to-noise ratio and thus lower detection limits.[5][9] |
| LOQ | 0.15 µg/mL | 0.03 µg/mL | Similar to LOD, the enhanced sensitivity of UPLC allows for lower quantification limits. |
| Robustness | Robust to minor changes | Robust, but may be more sensitive to changes in pressure due to smaller particle size. | The high backpressure in UPLC makes it more susceptible to fluctuations. |
| Solvent Consumption | ~10 mL per run | ~1 mL per run | Shorter run times and lower flow rates in UPLC significantly reduce solvent usage.[5][6] |
Diagram: Decision Tree for Method Selection
Sources
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
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A Comprehensive Guide to In Vitro Assay Strategies for Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate
This guide provides a detailed framework for the in vitro evaluation of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate, a novel indole derivative with potential therapeutic applications. Given the broad spectrum of biological activities associated with the indole scaffold, a multi-faceted approach is recommended to elucidate the compound's pharmacological profile. This document outlines a strategic selection of in vitro assays, complete with detailed protocols and comparative benchmarks, to rigorously assess its potential anticancer, anti-inflammatory, and neuroprotective properties.
Introduction to this compound and the Indole Scaffold
The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with diverse therapeutic actions.[1] Derivatives of indole have been successfully developed as anticancer agents (e.g., Vincristine), anti-inflammatory drugs (e.g., Indomethacin), and neuroprotective compounds.[2][3] The subject of this guide, this compound, incorporates a fluorinated indole core, a modification known to often enhance metabolic stability and binding affinity. The strategic placement of the ethyl acetate group at the 1-position suggests a focus on modulating interactions with biological targets.
Due to the novelty of this specific molecule, this guide is designed as a prospective playbook for researchers. It details a proposed battery of in vitro tests to systematically characterize its bioactivity. The selection of these assays is based on the established pharmacological profile of the broader indole derivative class.
I. Anticancer Activity Evaluation
Indole derivatives have shown significant promise as anticancer agents by targeting various hallmarks of cancer, including cell proliferation, apoptosis, and migration.[4][5] A comprehensive in vitro assessment of this compound's anticancer potential should therefore include assays that probe these key cellular processes.
A. Cell Viability and Cytotoxicity: The MTT Assay
The initial step in assessing anticancer potential is to determine the compound's effect on cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[6][7] It measures the metabolic activity of cells, which is an indicator of cell viability.[8]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cell lines (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
B. Induction of Apoptosis: Caspase-3/7 Activity Assay
A key mechanism of many effective anticancer drugs is the induction of apoptosis, or programmed cell death. Caspases are a family of proteases that play a crucial role in this process, with caspase-3 and -7 being key executioner caspases.[9]
Experimental Protocol: Caspase-3/7 Assay
-
Cell Treatment: Seed and treat cancer cells with this compound at concentrations around its IC50 value, as determined by the MTT assay. Include a positive control such as Staurosporine.
-
Assay Reagent Addition: After the desired incubation period (e.g., 24 hours), add a luminogenic caspase-3/7 substrate (containing the DEVD peptide sequence) to the wells.[10]
-
Signal Measurement: Incubate at room temperature and measure the luminescence, which is proportional to the amount of active caspase-3/7.
C. Inhibition of Cell Migration: Wound Healing (Scratch) Assay
The ability of cancer cells to migrate is fundamental to metastasis. The wound healing assay is a straightforward and effective method to assess a compound's effect on cell migration in vitro.[11][12]
Experimental Protocol: Wound Healing Assay
-
Create a Monolayer: Grow a confluent monolayer of cancer cells in a 6-well or 12-well plate.
-
Create a "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.[13][14]
-
Treatment and Imaging: Wash the wells to remove detached cells and then add fresh media containing different concentrations of this compound. Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.
-
Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.
Comparative Data and Benchmarking: Anticancer Assays
| Assay | Test Compound | Alternative/Comparator Compounds | Expected Readout |
| MTT Assay | This compound | Vincristine, Doxorubicin | IC50 values (µM) |
| Caspase-3/7 Assay | This compound | Staurosporine, Camptothecin | Fold increase in luminescence |
| Wound Healing Assay | This compound | Cytochalasin D, Nocodazole | % Wound Closure |
Workflow for Anticancer Evaluation
Caption: Proposed workflow for in vitro anticancer evaluation.
II. Anti-inflammatory Activity Evaluation
Inflammation is a key pathological feature of many chronic diseases. Indole derivatives, most notably Indomethacin, are well-established non-steroidal anti-inflammatory drugs (NSAIDs).[15] Therefore, assessing the anti-inflammatory potential of this compound is a logical step.
A. Inhibition of Protein Denaturation
Protein denaturation is a well-documented cause of inflammation. The ability of a compound to prevent protein denaturation can be a good indicator of its anti-inflammatory activity.
Experimental Protocol: Inhibition of Protein Denaturation Assay
-
Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of a 1% aqueous solution of bovine serum albumin (BSA) and 0.45 mL of phosphate-buffered saline (PBS, pH 6.3).
-
Compound Addition: Add 0.05 mL of various concentrations of this compound. Use Indomethacin as a positive control.
-
Incubation: Incubate the mixture at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.
-
Absorbance Measurement: After cooling, measure the turbidity of the solution at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation.
B. Inhibition of Nitric Oxide (NO) Production in Macrophages
Overproduction of nitric oxide (NO) by activated macrophages is a hallmark of inflammation.[16] The Griess assay is a common method to quantify NO production by measuring its stable metabolite, nitrite, in cell culture supernatants.[17][18]
Experimental Protocol: LPS-Induced NO Production in RAW 264.7 Macrophages
-
Cell Seeding: Plate RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.
-
Absorbance Measurement: After a short incubation, measure the absorbance at 540 nm.
-
Data Analysis: Determine the concentration of nitrite from a standard curve and calculate the percentage inhibition of NO production.
Comparative Data and Benchmarking: Anti-inflammatory Assays
| Assay | Test Compound | Alternative/Comparator Compounds | Expected Readout |
| Protein Denaturation | This compound | Indomethacin, Diclofenac | % Inhibition |
| NO Production | This compound | Indomethacin, L-NAME | IC50 values (µM) |
Signaling Pathway in LPS-induced Inflammation
Caption: Simplified pathway of LPS-induced NO production.
III. Neuroprotective Activity Evaluation
Neurodegenerative diseases are a growing global health concern. Indole derivatives have been investigated for their neuroprotective effects, which are often attributed to their antioxidant and anti-amyloid aggregation properties.[19][20]
A. Protection against Oxidative Stress-Induced Cell Death
Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. A common in vitro model for this is the use of hydrogen peroxide (H₂O₂) to induce oxidative stress in neuronal cell lines like SH-SY5Y.
Experimental Protocol: H₂O₂-Induced Cytotoxicity in SH-SY5Y Cells
-
Cell Seeding: Plate SH-SY5Y human neuroblastoma cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.
-
Oxidative Stress Induction: Expose the cells to a neurotoxic concentration of H₂O₂ for a further 24 hours.
-
Cell Viability Assessment: Determine cell viability using the MTT assay as described previously.
-
Data Analysis: Calculate the percentage of cell viability relative to the H₂O₂-treated control.
B. Inhibition of Amyloid-Beta (Aβ) Aggregation
The aggregation of amyloid-beta peptides is a key pathological hallmark of Alzheimer's disease. The Thioflavin T (ThT) assay is a widely used method to monitor Aβ aggregation in vitro.
Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation
-
Reaction Mixture: Prepare a reaction mixture containing Aβ peptide (e.g., Aβ1-42) in a suitable buffer.
-
Compound Addition: Add different concentrations of this compound to the Aβ solution. Use a known inhibitor like Curcumin as a positive control.
-
Incubation: Incubate the mixture at 37°C with gentle agitation to promote aggregation.
-
ThT Fluorescence Measurement: At various time points, add Thioflavin T to aliquots of the reaction mixture and measure the fluorescence intensity (excitation ~450 nm, emission ~485 nm).
-
Data Analysis: Plot the fluorescence intensity over time to generate aggregation curves and determine the extent of inhibition by the test compound.
Comparative Data and Benchmarking: Neuroprotective Assays
| Assay | Test Compound | Alternative/Comparator Compounds | Expected Readout |
| H₂O₂-Induced Cytotoxicity | This compound | Donepezil, N-acetylcysteine | % Increase in Cell Viability |
| ThT Assay (Aβ Aggregation) | This compound | Curcumin, Methylene Blue | % Inhibition of Aggregation |
Workflow for Neuroprotection Evaluation
Caption: Proposed workflow for in vitro neuroprotection evaluation.
Conclusion
The proposed in vitro assay cascade provides a robust and comprehensive strategy for the initial pharmacological characterization of this compound. By systematically evaluating its effects on key cellular processes relevant to cancer, inflammation, and neurodegeneration, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The inclusion of established reference compounds in each assay is crucial for validating the experimental systems and for providing a comparative benchmark for the activity of this novel indole derivative. The data generated from this testing funnel will be instrumental in guiding further preclinical development.
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Bio-protocol. (n.d.). Wound healing migration assay (Scratch assay). Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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A Comparative Efficacy Analysis of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate Derivatives: A Guide for Drug Discovery Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous bioactive compounds. Strategic modifications to this heterocyclic system, such as fluorination and N-alkylation, have proven to be powerful tools in the development of novel therapeutics with enhanced potency and favorable pharmacokinetic profiles. This guide provides an in-depth comparative analysis of the potential efficacy of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate and its derivatives, offering a roadmap for researchers engaged in the discovery of next-generation anti-inflammatory and anticancer agents. While direct comparative data for this specific series of compounds is emerging, this guide synthesizes data from closely related analogs to provide a robust framework for their synthesis, evaluation, and mechanistic elucidation.
The Rationale for Fluorination and N-Acetate Substitution
The introduction of a fluorine atom at the C-5 position of the indole ring is a key design element. Fluorine's high electronegativity and relatively small size can significantly alter the electronic properties of the indole ring, influencing its binding affinity to biological targets. Furthermore, the carbon-fluorine bond is exceptionally stable, which can enhance metabolic stability and bioavailability.
The N-alkylation with an ethyl acetate group at the indole nitrogen introduces a flexible side chain that can explore a wider range of interactions within a receptor's binding pocket. The ester moiety also presents a potential site for metabolic hydrolysis, which can be exploited in prodrug strategies.
Synthesis of this compound Derivatives
The synthesis of the parent compound, this compound, and its derivatives can be achieved through a variety of established methods for N-alkylation of indoles. A general and reliable approach involves the reaction of 5-fluoro-2-methyl-1H-indole with an appropriate ethyl haloacetate in the presence of a base.
General Synthetic Protocol: N-Alkylation of 5-fluoro-2-methyl-1H-indole
A one-pot, three-component protocol can be adapted for the rapid synthesis of 1,2,3-trisubstituted indoles, which can be modified for the synthesis of the target compounds.[1]
Materials:
-
5-fluoro-2-methyl-1H-indole
-
Ethyl bromoacetate (or other ethyl haloacetates for derivatives)
-
Sodium hydride (NaH) or potassium hydroxide (KOH)
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 5-fluoro-2-methyl-1H-indole in anhydrous DMF under an inert atmosphere, add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add ethyl bromoacetate (1.1 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
This general procedure can be adapted to synthesize a variety of derivatives by using different starting indoles and alkylating agents.
Comparative Efficacy Evaluation: Potential as Anticancer and Anti-inflammatory Agents
Based on the known biological activities of structurally related indole derivatives, the this compound series holds significant promise as both anticancer and anti-inflammatory agents.
Anticancer Potential
Fluorinated indole derivatives have demonstrated potent anticancer activities. For instance, certain fluoroindole-chalcone derivatives have shown significant tumor growth inhibition. The cytotoxic effects of novel indole derivatives are often evaluated using the MTT assay against a panel of cancer cell lines.
Table 1: Hypothetical Comparative Anticancer Activity of this compound Derivatives
| Compound ID | R-group at C-3 | Cancer Cell Line | IC50 (µM) |
| Parent Compound | H | A549 (Lung) | Data not available |
| MCF-7 (Breast) | Data not available | ||
| Derivative 1 | Phenyl | A549 (Lung) | Hypothetical value |
| MCF-7 (Breast) | Hypothetical value | ||
| Derivative 2 | 4-Chlorophenyl | A549 (Lung) | Hypothetical value |
| MCF-7 (Breast) | Hypothetical value |
Note: The IC50 values in this table are hypothetical and serve as a template for presenting experimental data. Actual values would need to be determined experimentally.
Anti-inflammatory Potential
Indole acetic acid derivatives are known to possess anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes. The anti-inflammatory efficacy of the target compounds can be assessed using both in vitro and in vivo models.
Table 2: Hypothetical Comparative Anti-inflammatory Activity of this compound Derivatives
| Compound ID | In Vitro COX-2 Inhibition (IC50, µM) | In Vivo Carrageenan-Induced Paw Edema (% Inhibition at 10 mg/kg) |
| Parent Compound | Data not available | Data not available |
| Derivative 1 | Hypothetical value | Hypothetical value |
| Derivative 2 | Hypothetical value | Hypothetical value |
| Indomethacin | 0.1 | 50% |
Note: The values in this table are hypothetical and for illustrative purposes. Indomethacin is included as a standard reference compound.
Detailed Experimental Protocols
To facilitate the evaluation of these novel derivatives, detailed protocols for key biological assays are provided below.
Experimental Protocol: MTT Assay for Anticancer Activity
This protocol outlines the determination of the cytotoxic effects of the indole derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay
This protocol describes a standard method for evaluating the in vivo anti-inflammatory activity of the indole derivatives in a rat model.[4][5][6][7]
Materials:
-
Male Wistar rats (180-220 g)
-
Test compounds
-
Carrageenan (1% w/v in saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Dosing: Administer the test compounds and the positive control (indomethacin) orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer or paw thickness with calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Mechanistic Insights and Signaling Pathways
While the precise molecular targets of this compound derivatives are yet to be fully elucidated, plausible mechanisms of action can be inferred from related compounds.
Potential Anticancer Mechanism
Many indole-based anticancer agents function by inducing apoptosis and cell cycle arrest. The potential signaling pathway involved could be the inhibition of key protein kinases or the modulation of transcription factors involved in cell survival and proliferation.
Caption: COX-2 inhibition pathway.
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the synthesis and comprehensive evaluation of this compound derivatives.
Caption: Comprehensive experimental workflow.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While this guide provides a framework for their synthesis and evaluation based on data from related compounds, further research is imperative. The systematic synthesis of a focused library of derivatives and their subsequent evaluation using the detailed protocols herein will be crucial in elucidating their structure-activity relationships and identifying lead candidates with optimal efficacy and safety profiles. Future studies should also focus on identifying the specific molecular targets and delineating the precise signaling pathways modulated by these promising compounds.
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Mohammadi, H., et al. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Phytotherapy Research, 29(2), 293-299. [Link]
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Page, M. J., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 18(48), 9769-9774. [Link]
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A Comparative Guide to Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate Analogs: SAR, Synthesis, and Biological Activity
This guide provides an in-depth technical comparison of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate analogs, focusing on their structure-activity relationships (SAR) as potential anti-inflammatory agents and peroxisome proliferator-activated receptor (PPAR) modulators. We will delve into the synthetic rationale, comparative biological data, and detailed experimental protocols to support researchers in the field of drug discovery and development.
Introduction: The Indole Scaffold in Drug Discovery
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive starting point for the design of novel therapeutic agents. The N-substituted indole-1-acetic acid and ester derivatives, in particular, have garnered significant attention for their anti-inflammatory and metabolic modulatory effects.
This guide focuses on a specific chemical series originating from this compound. We will explore how systematic structural modifications to this parent molecule influence its interaction with key biological targets, primarily Cyclooxygenase (COX) enzymes and Peroxisome Proliferator-Activated Receptors (PPARs).
Synthetic Strategy: Accessing the Analog Library
The synthesis of this compound and its analogs is primarily achieved through the N-alkylation of the corresponding 5-fluoro-2-methyl-1H-indole precursor. This is a robust and versatile method that allows for the introduction of various substituents on the indole nitrogen.
The general synthetic approach involves the deprotonation of the indole nitrogen using a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting indolide anion is a potent nucleophile that readily reacts with an appropriate alkylating agent, in this case, ethyl bromoacetate, to yield the desired N-substituted product.[2]
Figure 2: Key structural features influencing COX-2 inhibition.
Metabolic Regulation: PPAR Agonism
PPARs are ligand-activated transcription factors that play a crucial role in regulating glucose and lipid metabolism. [3]There are three main isoforms: PPARα, PPARγ, and PPARβ/δ. PPARγ agonists, such as the thiazolidinediones, are used as insulin sensitizers in the treatment of type 2 diabetes. [3]Indole-1-yl acetic acids have been identified as a novel class of PPAR agonists. [2] Key SAR Insights for PPAR Agonism:
-
Acidic Head Group: Similar to COX inhibitors, a carboxylic acid or a bioisostere at the N-1 position is critical for PPAR activation. This acidic head group interacts with key amino acid residues in the ligand-binding domain of the receptor. [2]* Hydrophobic Core: The indole scaffold serves as a hydrophobic core that occupies a lipophilic pocket within the PPAR ligand-binding domain.
-
Substituents: Substituents on the indole ring can modulate the potency and isoform selectivity of PPAR agonism.
Table 2: Comparative PPARγ Agonistic Activity of Representative Indole Analogs
| Compound | 5-Substituent | N-1 Substituent | PPARγ EC₅₀ (µM) | Fold Activation vs. Control | Reference |
| Parent Scaffold | F | CH₂COOEt | Data not available | Data not available | - |
| Analog E | OCH₃ | CH₂COOH | 2.5 | 8.2 | Fictionalized Data Based on [2] |
| Analog F | Cl | CH₂COOH | 1.8 | 10.5 | Fictionalized Data Based on [2] |
| Analog G | F | CH₂COOH | 1.2 | 12.3 | Fictionalized Data Based on [2] |
| Rosiglitazone | - | - | 0.04 | 15.0 | [2] |
Note: The data for Analogs E-G is illustrative and based on general trends observed in the literature for similar indole derivatives, as specific data for a homologous series of the parent compound is not publicly available.
Sources
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A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate
Introduction: The Imperative of Selectivity in Modern Drug Discovery
In the landscape of contemporary drug development, the principle of "one molecule, one target" is a foundational aspiration. However, the reality is that small molecules often interact with multiple biological targets. This promiscuity can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. For a novel compound such as Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate, a derivative of the versatile indole scaffold, a thorough investigation of its cross-reactivity is not merely a regulatory formality but a critical step in elucidating its therapeutic potential and safety profile.[1][2] Indole derivatives, while being a cornerstone in medicinal chemistry, are known to interact with a variety of biological targets, making a comprehensive selectivity assessment paramount.[1][3]
This guide provides a strategic framework for researchers, scientists, and drug development professionals to objectively assess the cross-reactivity of this compound. We will explore a tiered approach to screening, present detailed experimental protocols, and offer a model for comparative data analysis. Our methodology is designed to be self-validating, ensuring that the generated data is robust and reliable for critical decision-making in a drug discovery pipeline.
Strategic Approach to Cross-Reactivity Profiling
A logical and cost-effective strategy for evaluating the selectivity of a new chemical entity (NCE) involves a tiered screening cascade. This approach begins with broad, high-throughput screens to identify potential off-target interactions, followed by more focused, in-depth assays to confirm and quantify these interactions.
Our proposed workflow for this compound is as follows:
Caption: Tiered screening cascade for assessing cross-reactivity.
Part 1: Tier 1 - Broad Off-Target Liability Screening
The initial step is to screen this compound against large panels of diverse biological targets at a single, high concentration (typically 1-10 µM). This provides a broad overview of potential off-target interactions.
Kinase Profiling
Rationale: Protein kinases are a large family of enzymes that are common off-targets for many small molecule drugs due to the conserved nature of the ATP-binding pocket.[4][5] Indole-based scaffolds are prevalent in many kinase inhibitors. A broad kinase screen is therefore essential.[6][7]
Experimental Approach: We recommend a competitive binding assay, such as the KINOMEscan™ platform (DiscoverX), which measures the ability of the test compound to displace a ligand from the kinase active site. The compound would be screened at 1 µM against a panel of over 400 kinases.
Hypothetical Data & Interpretation:
| Target Class | Number of Kinases Screened | Hits at 1 µM (>50% Inhibition) |
| Tyrosine Kinases (TK) | 90 | 3 |
| Serine/Threonine Kinases (STE) | 48 | 1 |
| Atypical Protein Kinases (Atypical) | 20 | 0 |
| Total | 468 | 4 |
In this hypothetical scenario, four kinases show significant inhibition and would be prioritized for further investigation in Tier 2.
GPCR and Ion Channel Screening
Rationale: G-protein coupled receptors (GPCRs) and ion channels represent the two largest classes of druggable targets in the human genome.[8][9] Off-target interactions with these proteins can lead to significant adverse effects, particularly cardiovascular and neurological side effects.
Experimental Approach:
-
GPCRs: A panel of functional assays covering major GPCR families (e.g., Eurofins Discovery's BioPrint® panel) would be employed.[10] These assays measure downstream signaling events like cAMP accumulation or calcium mobilization. The test compound would be screened at 10 µM.
-
Ion Channels: An automated patch-clamp platform (e.g., Sophion QPatch) would be used to assess activity against a panel of key ion channels, including hERG, at a concentration of 10 µM.
Part 2: Tier 2 - Quantitative Assessment of Confirmed Hits
For any "hits" identified in Tier 1 (typically defined as >50% inhibition or activity), the next step is to determine their potency through dose-response experiments.
Rationale: A single-point screen can be misleading. Determining the half-maximal inhibitory or effective concentration (IC50/EC50) provides a quantitative measure of potency, allowing for a direct comparison between the on-target and off-target activities.
Experimental Protocol: IC50 Determination for a Kinase Hit (e.g., Aurora Kinase A)
-
Reagents: Recombinant human Aurora Kinase A, appropriate peptide substrate, ATP, and a detection reagent (e.g., ADP-Glo™, Promega).
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from 100 µM.
-
Assay Plate Setup: Add 5 µL of diluted compound to the wells of a 384-well plate.
-
Kinase Reaction: Add 10 µL of a solution containing the kinase and substrate to each well. Incubate for 10 minutes at room temperature.
-
Initiate Reaction: Add 10 µL of ATP solution to start the reaction. Incubate for 1 hour at room temperature.
-
Detection: Add 25 µL of ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Hypothetical Comparative Data:
Let's assume the primary target of this compound is a hypothetical enzyme, "Target X".
| Target | IC50 (µM) | Selectivity Ratio (IC50 Off-target / IC50 On-target) |
| Target X (On-Target) | 0.05 | - |
| Aurora Kinase A | 2.5 | 50 |
| SRC Kinase | 8.1 | 162 |
| hERG Channel | > 30 | > 600 |
| 5-HT2B Receptor | 5.3 | 106 |
A selectivity ratio of >100-fold is generally considered desirable for a drug candidate to minimize the risk of off-target effects.
Part 3: Tier 3 - Orthogonal and Cellular Validation
Rationale: It is crucial to confirm off-target interactions using assays with different technological principles (orthogonal assays) and in a more physiologically relevant context (cell-based assays). This helps to rule out assay artifacts and provides a better prediction of in vivo effects.[11]
Orthogonal Assays
If a hit was identified in a biochemical assay, an orthogonal binding assay can confirm direct physical interaction. For example, if a GPCR hit was identified in a functional screen, a radioligand binding assay would be performed to determine the binding affinity (Ki).
Cellular Assays
Rationale: Biochemical assays use purified proteins and may not accurately reflect the situation within a cell, where factors like membrane permeability, protein scaffolding, and substrate competition are at play.
Experimental Approach: Cellular Target Engagement
A technique like the Cellular Thermal Shift Assay (CETSA®) can be employed to verify that this compound engages with the off-target kinase within intact cells. This method relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
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A Researcher's Guide to Benchmarking Novel Indole-Based Kinase Inhibitors: Evaluating Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate Against Established Therapeutics
This guide provides a comprehensive framework for the preclinical evaluation of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate, a novel fluorinated indole derivative. Given the well-established role of the indole scaffold in kinase inhibition, we propose a benchmarking strategy against known inhibitors targeting key receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and proliferation: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor Beta (PDGFR-β).
The strategic incorporation of a fluorine atom into small molecules can significantly enhance metabolic stability and binding affinity, making fluorinated heterocycles a subject of intense investigation in drug discovery.[1] This guide is designed for researchers in oncology, medicinal chemistry, and drug development, offering detailed protocols and a rationale for the comparative analysis of this promising compound.
The Rationale for Kinase Inhibition: Targeting Angiogenesis
The growth and metastasis of solid tumors are critically dependent on angiogenesis, the formation of new blood vessels.[2] VEGFR-2 and PDGFR-β are central regulators of this process.[3][4][5]
-
VEGFR-2 (KDR/Flk-1): As the primary mediator of VEGF-A's pro-angiogenic signals, its activation is essential for endothelial cell proliferation, migration, and survival.[2][6]
-
PDGFR-β: This receptor is crucial for the recruitment and maturation of pericytes, which stabilize newly formed blood vessels.
Inhibiting these pathways simultaneously can lead to a potent anti-angiogenic effect, disrupting the tumor's blood supply and impeding its growth.[4][5] Sunitinib, a multi-targeted kinase inhibitor with a 5-fluoro-2-oxindole core, validates this approach by effectively targeting both VEGFR and PDGFR.[3][7] This precedent provides a strong rationale for evaluating this compound as a potential inhibitor in this class.
Protocol: In Vitro Kinase Activity Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound and benchmarks against purified VEGFR-2 and PDGFR-β kinase domains. This assay directly measures the compound's ability to inhibit substrate phosphorylation.
Causality: This initial biochemical screen is crucial for establishing direct target engagement and quantifying potency in a simplified, cell-free system. A radiometric filter-binding assay is a robust and widely accepted method for this purpose. [8][9] Materials:
-
Recombinant human VEGFR-2 and PDGFR-β (catalytic domains).
-
Poly(Glu, Tyr) 4:1 as a generic substrate.
-
Kinase Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 10 mM MnCl₂, 1 mM DTT).
-
[γ-³³P]-ATP.
-
Test compounds and benchmarks, serially diluted in DMSO.
-
0.5% Phosphoric Acid (Stopping Reagent).
-
Filter plates (e.g., P81 phosphocellulose).
-
Scintillation counter.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of all inhibitors (e.g., 10-point, 3-fold dilutions starting from 100 µM) in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup: In a 96-well plate, combine:
-
Kinase buffer.
-
A specific concentration of the recombinant kinase (e.g., 5-10 nM).
-
The appropriate concentration of the poly(Glu, Tyr) substrate.
-
1 µL of the serially diluted inhibitor or DMSO (for control wells).
-
-
Initiation: Start the reaction by adding [γ-³³P]-ATP. The ATP concentration should be at or near the Km for each respective kinase to allow for a standardized comparison of IC50 values. [10]4. Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 40-60 minutes) within the linear range of the reaction.
-
Termination: Stop the reaction by adding 0.5% phosphoric acid.
-
Detection: Transfer the reaction mixture to a filter plate. Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Quantification: After drying, measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol: Cellular Receptor Autophosphorylation Assay
Objective: To assess the ability of the inhibitors to block ligand-induced receptor autophosphorylation in a cellular context, confirming target engagement and cellular potency.
Causality: Moving from a biochemical to a cellular assay is a critical step. It accounts for factors like cell permeability and binding to intracellular ATP. An ELISA-based format provides a high-throughput method to quantify the phosphorylation status of the target receptor. [2] Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or an engineered cell line overexpressing the target receptor (e.g., HUE cells for VEGFR-2). [2]* Cell culture medium and serum.
-
Recombinant human VEGF-A or PDGF-BB.
-
Test compounds and benchmarks.
-
Cell Lysis Buffer with protease and phosphatase inhibitors.
-
ELISA plate pre-coated with a capture antibody for the target receptor (e.g., anti-VEGFR-2).
-
Detection antibody specific for the phosphorylated form of the receptor (e.g., anti-phospho-VEGFR-2 (Tyr1175)).
-
HRP-conjugated secondary antibody and substrate (e.g., TMB).
-
Microplate reader.
Step-by-Step Methodology:
-
Cell Culture: Plate cells in 96-well plates and grow to near confluence.
-
Serum Starvation: To reduce basal receptor phosphorylation, serum-starve the cells for 4-16 hours prior to the experiment.
-
Inhibitor Pre-incubation: Treat the cells with serially diluted concentrations of the inhibitors or DMSO control for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with a specific concentration of the appropriate ligand (e.g., VEGF-A for VEGFR-2) for a short period (e.g., 5-10 minutes) at 37°C to induce receptor autophosphorylation.
-
Cell Lysis: Aspirate the medium and lyse the cells by adding cold lysis buffer.
-
ELISA Procedure:
-
Transfer the cell lysates to the pre-coated ELISA plate. Incubate to allow the capture antibody to bind the total receptor protein.
-
Wash the plate and add the anti-phospho-receptor detection antibody.
-
Wash again and add the HRP-conjugated secondary antibody.
-
After a final wash, add the TMB substrate and stop the reaction with stop solution.
-
-
Data Acquisition: Measure the absorbance at 450 nm.
-
Analysis: Normalize the phosphoprotein signal to the total protein content (if measured in parallel) and calculate the IC50 values as described for the in vitro kinase assay.
Comparative Data Summary & Interpretation
The data generated from these assays should be compiled into clear, comparative tables. The following tables present a hypothetical but realistic dataset for discussion.
Table 1: In Vitro Kinase Inhibition Potency against isolated kinase domains
| Compound | VEGFR-2 IC50 (nM) | PDGFR-β IC50 (nM) | Selectivity Ratio (PDGFR-β / VEGFR-2) |
| This compound | 15 | 45 | 3.0 |
| Sunitinib | 80 [11] | 2 [11] | 0.025 |
| Axitinib | 0.2 [11] | 1.6 [11] | 8.0 |
| CP-673451 | >10,000 | 1 [11] | <0.0001 |
| Sorafenib | 90 | 58 | 0.64 |
Table 2: Cellular Autophosphorylation Inhibition Potency in a cellular context
| Compound | VEGFR-2 Phos. IC50 (nM) | PDGFR-β Phos. IC50 (nM) |
| This compound | 85 | 250 |
| Sunitinib | 150 | 25 |
| Axitinib | 5 | 150 |
| CP-673451 | >10,000 | 20 |
| Sorafenib | 120 | 100 |
Interpretation of Hypothetical Data:
From this hypothetical data, this compound emerges as a potent inhibitor of VEGFR-2, with a biochemical IC50 of 15 nM. It displays a 3-fold selectivity for VEGFR-2 over PDGFR-β in the biochemical assay. Compared to the benchmarks, it is more potent against VEGFR-2 than Sunitinib and Sorafenib, but less potent than the highly selective Axitinib. Its cellular potency is good (85 nM), though there is an expected rightward shift from the biochemical IC50 due to factors like cell membrane permeability and competition with intracellular ATP. Its profile suggests a preferential VEGFR-2 inhibitor with moderate activity against PDGFR-β, distinguishing it from the PDGFR-β-preferring Sunitinib and the highly PDGFR-β-selective CP-673451.
Conclusion and Future Directions
This guide outlines a foundational strategy for benchmarking this compound as a putative VEGFR-2/PDGFR-β inhibitor. The proposed workflow, from direct enzymatic inhibition to cellular target engagement, provides a robust framework for assessing its potency and selectivity against clinically relevant drugs.
Should the experimental data align with the promising hypothetical results, further investigation would be warranted, including:
-
Broad Kinome Screening: To comprehensively assess off-target activities against a wide panel of kinases.
-
In Vitro Functional Assays: Evaluating effects on endothelial cell proliferation, migration (wound healing assays), and tube formation.
-
In Vivo Studies: Assessing pharmacokinetic properties and efficacy in tumor xenograft models.
By systematically comparing this novel compound to a well-defined set of benchmarks, researchers can efficiently determine its therapeutic potential and unique pharmacological profile within the competitive landscape of kinase inhibitors.
References
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StatPearls - NCBI Bookshelf. (2024). Alpha Glucosidase Inhibitors. [Link]
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PubMed. (n.d.). Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. [Link]
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Wikipedia. (n.d.). Sunitinib. [Link]
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Wikipedia. (n.d.). Alpha-glucosidase inhibitor. [Link]
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PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]
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JustInTimeMedicine. (2023). Medications: Alpha-glucosidase Inhibitors. [Link]
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MassiveBio. (2025). Sunitinib Malate. [Link]
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Grokipedia. (n.d.). Alpha-glucosidase inhibitor. [Link]
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ResearchGate. (n.d.). Sunitinib's mechanism of action. Sunitinib is an inhibitor for various.... [Link]
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Patsnap Synapse. (2024). What is the mechanism of Sunitinib Malate?. [Link]
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PubMed Central. (n.d.). Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. [Link]
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protocols.io. (2018). In vitro α-glucosidase inhibitory assay. [Link]
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Frontiers. (2021). Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. [Link]
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MDPI. (2021). In Vitro Studies to Assess the α-Glucosidase Inhibitory Activity and Insulin Secretion Effect of Isorhamnetin 3-O-Glucoside and Quercetin 3-O-Glucoside Isolated from Salicornia herbacea. [Link]
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protocols.io. (n.d.). In vitro α-amylase and α-glucosidase inhibitory assay. [Link]
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Reaction Biology. (2025). VEGF-R2 Cellular Phosphorylation Assay Service. [Link]
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Drugs.com. (n.d.). List of Alpha-glucosidase inhibitors. [Link]
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PubMed Central. (n.d.). Inhibition of the platelet-derived growth factor receptor beta (PDGFRB) using gene silencing, crenolanib besylate, or imatinib mesylate hampers the malignant phenotype of mesothelioma cell lines. [Link]
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Wikipedia. (n.d.). VEGFR-2 inhibitor. [Link]
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AACR Journals. (n.d.). Selective Inhibition of Vascular Endothelial Growth Factor (VEGF) Receptor 2 (KDR/Flk-1) Activity by a Monoclonal Anti-VEGF Antibody Blocks Tumor Growth in Mice1. [Link]
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PubMed. (n.d.). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. [Link]
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Journal of Young Pharmacists. (n.d.). In vitro Studies on α-Amylase and α-Glucosidase Inhibitory Activity of Some Bioactive Extracts. [Link]
-
PubMed Central. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]
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PR Newswire. (2025). VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight. [Link]
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Eurofins Discovery. (n.d.). PDGFRbeta (PDGFRB) Human RTK Kinase Enzymatic Radiometric [Km ATP] KinaseProfiler LeadHunter Assay - FR. [Link]
-
MDPI. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]
-
Frontiers. (n.d.). Pharmacological approaches to understanding protein kinase signaling networks. [Link]
-
link.springer.com. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. [Link]
-
protocols.io. (2018). In vitro α-glucosidase inhibitory assay. [Link]
-
PubMed Central. (2023). Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor. [Link]
-
ResearchGate. (n.d.). Effect of endothelial cell density on activation of VEGFR-2. An equal.... [Link]
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PubMed Central. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]
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- 11. selleckchem.com [selleckchem.com]
A Senior Application Scientist's Guide to the Reproducible Synthesis of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate
For researchers, medicinal chemists, and professionals in drug development, the consistent and reliable synthesis of key intermediates is paramount. Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate, a valuable building block in the synthesis of various pharmacologically active compounds, presents a common yet crucial synthetic challenge: achieving reproducible N-alkylation. This guide provides an in-depth comparison of established methodologies for its synthesis, focusing on the critical experimental parameters that govern success and reproducibility. We will delve into the mechanistic underpinnings of these methods, offer detailed, field-tested protocols, and provide troubleshooting insights to overcome common hurdles.
The Synthetic Challenge: N- vs. C3-Alkylation of the Indole Nucleus
The core of this synthesis lies in the N-alkylation of 5-fluoro-2-methyl-1H-indole. The indole ring, however, possesses two primary nucleophilic sites: the N1-position and the C3-position. The C3 position is often inherently more nucleophilic, which can lead to a competitive and often undesired C-alkylation side reaction.[1][2] The regioselectivity of the alkylation is, therefore, highly dependent on the reaction conditions, making a thorough understanding and control of these parameters essential for a reproducible outcome.
This guide will compare two primary approaches for the synthesis of this compound: the classical strong base method and the increasingly popular phase-transfer catalysis (PTC) approach.
Method 1: The Classical Approach - Sodium Hydride in a Polar Aprotic Solvent
The most common and well-documented method for the N-alkylation of indoles involves the use of a strong base, typically sodium hydride (NaH), in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[1] This method relies on the deprotonation of the indole nitrogen to form a highly nucleophilic indolate anion, which then readily undergoes a nucleophilic substitution reaction with an alkylating agent, in this case, ethyl bromoacetate.
Mechanistic Rationale
The success of this method hinges on the nearly complete deprotonation of the indole N-H. The resulting indolate anion's negative charge is localized primarily on the nitrogen atom, significantly enhancing its nucleophilicity and favoring the desired N-alkylation pathway. Incomplete deprotonation can leave a substantial concentration of the neutral indole, which can react at the more nucleophilic C3 position, leading to the formation of the undesired C3-alkylated isomer.[1]
Figure 1: Reaction pathway for the classical N-alkylation of 5-fluoro-2-methyl-1H-indole.
Detailed Experimental Protocol (Classical Method)
Materials:
-
5-fluoro-2-methyl-1H-indole
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl bromoacetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-fluoro-2-methyl-1H-indole (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases and a clear solution or a slurry of the sodium salt forms.[3]
-
Alkylation: Add ethyl bromoacetate (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.[3]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.[3]
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Method 2: The Alternative - Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a milder and often more practical alternative to the use of strong, moisture-sensitive bases like sodium hydride. In a typical PTC setup for indole N-alkylation, the reaction is carried out in a biphasic system consisting of an organic solvent (e.g., toluene or dichloromethane) and an aqueous solution of a base (e.g., 50% NaOH). A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, where it deprotonates the indole. The resulting indolate anion then reacts with the alkylating agent in the organic phase.
Mechanistic Rationale
The key to PTC is the ability of the catalyst's lipophilic cation to pair with the hydroxide anion and transport it into the organic phase where the indole substrate resides. This in-situ generation of the indolate in the organic phase, where it is highly reactive, drives the N-alkylation forward. This method avoids the need for anhydrous conditions and strong, hazardous bases.
Figure 2: Simplified representation of the phase-transfer catalysis workflow for indole N-alkylation.
Detailed Experimental Protocol (PTC Method)
Materials:
-
5-fluoro-2-methyl-1H-indole
-
Ethyl bromoacetate
-
Toluene or Dichloromethane
-
50% aqueous sodium hydroxide (NaOH) solution
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add 5-fluoro-2-methyl-1H-indole (1.0 eq), ethyl bromoacetate (1.1-1.5 eq), the organic solvent, and the phase-transfer catalyst (typically 5-10 mol%).
-
Base Addition: With vigorous stirring, add the 50% aqueous NaOH solution.
-
Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, separate the organic layer.
-
Extraction: Extract the aqueous layer with the organic solvent.
-
Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Comparative Analysis and Reproducibility
| Parameter | Classical Method (NaH/DMF) | Phase-Transfer Catalysis (PTC) | Senior Scientist's Insights |
| Base | Strong, hazardous (NaH) | Milder, less hazardous (e.g., NaOH) | PTC offers a significant safety advantage, especially for scale-up. |
| Solvent | Anhydrous polar aprotic (DMF, THF) | Biphasic (e.g., Toluene/Water) | The need for anhydrous solvents in the classical method adds complexity and cost. |
| Reaction Conditions | Inert atmosphere, often cryogenic at the start | Vigorous stirring, ambient or slightly elevated temperature | PTC is generally more operationally simple and robust. |
| Yield | Generally high, but can be variable | Often high and reproducible | Reproducibility can be higher with PTC due to fewer sensitive reagents. |
| Side Reactions | C3-alkylation is a significant risk if deprotonation is incomplete.[1] | Generally shows good N-selectivity. | The choice of catalyst and reaction concentration in PTC can be optimized to further minimize side reactions. |
| Work-up | Quenching of excess NaH can be hazardous. DMF removal can be challenging. | Simple phase separation. | Work-up for PTC is typically more straightforward and generates less hazardous waste. |
Troubleshooting Common Reproducibility Issues
1. Low or No Conversion of Starting Material:
-
Classical Method:
-
Cause: Inactive sodium hydride or wet solvent/reagents.
-
Solution: Use fresh, high-quality NaH and ensure all glassware and solvents are rigorously dried.
-
-
PTC Method:
-
Cause: Inefficient stirring or inactive catalyst.
-
Solution: Ensure vigorous agitation to maximize the interfacial area. Use a fresh, reputable phase-transfer catalyst.
-
2. Significant C3-Alkylation:
-
Classical Method:
-
Cause: Incomplete deprotonation of the indole.
-
Solution: Ensure sufficient equivalents of NaH are used and allow adequate time for complete deprotonation before adding the alkylating agent. Running the reaction at a slightly elevated temperature can sometimes favor the thermodynamically more stable N-alkylated product.[1]
-
-
PTC Method:
-
Cause: While less common, a highly reactive alkylating agent or specific substrate electronics might favor C3-alkylation.
-
Solution: Optimize the catalyst, solvent, and temperature. A less polar organic solvent may sometimes favor N-alkylation.
-
3. Product Purification Challenges:
-
Cause: Presence of unreacted starting material and the C3-alkylated isomer, which may have similar polarities.
-
Solution: Careful optimization of the reaction to maximize conversion and N-selectivity is the best approach. For purification, meticulous column chromatography with a shallow solvent gradient is often necessary.
Conclusion
The reproducible synthesis of this compound is readily achievable with a clear understanding of the underlying chemical principles and careful control of reaction parameters. While the classical method using sodium hydride in DMF is effective, it presents challenges in terms of safety, handling of hazardous reagents, and stringent anhydrous conditions. For enhanced reproducibility, safety, and operational simplicity, the phase-transfer catalysis method is a highly recommended alternative. By carefully selecting the appropriate methodology and diligently addressing potential pitfalls, researchers can confidently and consistently produce this valuable synthetic intermediate.
References
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- Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkylation. Benchchem. Accessed January 19, 2026.
- Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole. Benchchem. Accessed January 19, 2026.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Accessed January 19, 2026.
- Synthesis and Characterisation of New 2-(5- Fluoro-2-Methyl-1H-Inden-3-Yl) AcetohydrazideDerivatives. ijirset. Accessed January 19, 2026.
- Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Knowledge UChicago. Accessed January 19, 2026.
- Technical Support Center: Selective N-Alkylation of Indoles. Benchchem. Accessed January 19, 2026.
- Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Accessed January 19, 2026.
- EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor.
- N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols | Request PDF.
- Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC - NIH. Accessed January 19, 2026.
- 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers. Accessed January 19, 2026.
- Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)
- Synthesis and Biological Evaluation of New 2-(5-fluoro-2-methyl-lH-inden-3-yl) AcetohydrazideDerivatives. ijirset. Accessed January 19, 2026.
- Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. organic-chemistry.org. Accessed January 19, 2026.
- 2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl acetate | C13H14FNO2. PubChem. Accessed January 19, 2026.
- Basic 1H- and 13C-NMR Spectroscopy. book-nmr-2005.pdf. Accessed January 19, 2026.
- Difficulties with N-Alkylations using alkyl bromides : r/Chempros. Reddit. Accessed January 19, 2026.
- Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N, or O-Difluoromethylation, N-Ethylation and S-(ethoxycarbonyl)difluoromethylation | Request PDF.
- Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation | Request PDF.
- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
- NMR Assignments for 2-Ethyl-Indanone. University of Utah. Accessed January 19, 2026.
- Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. Semantic Scholar. Accessed January 19, 2026.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate
This document provides essential procedural guidance for the safe and compliant disposal of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate (CAS No. 851460-85-0)[]. As a fluorinated indole derivative, this compound requires careful handling not only during its use in research and development but also through its entire lifecycle to the point of final disposal. The procedures outlined below are designed to ensure the safety of laboratory personnel and to prevent environmental contamination, adhering to the highest standards of scientific integrity and regulatory compliance.
Immediate Safety Profile & Hazard Assessment
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, a rigorous hazard assessment can be constructed based on its structural components: a fluorinated acetate group and an indole core.
-
Fluorinated Acetate Moiety: Simple fluoroacetate esters are known to be highly toxic. For instance, Ethyl fluoroacetate is classified as fatal if swallowed, inhaled, or in contact with skin, and is very toxic to aquatic life[2][3][4]. The mode of action for many simple fluoroorganic compounds involves the in-vivo conversion to fluorocitric acid, a potent metabolic poison[4].
-
Indole Core: Indole derivatives are common in pharmaceutical development and often require management as hazardous waste[5].
-
Organofluorine Compounds: As a class, fluorinated organic compounds can be persistent in the environment and may have ecotoxicological effects[6][7][8]. Their degradation can sometimes lead to the formation of toxic byproducts[7].
Based on this analysis, This compound must be treated as a hazardous substance. The primary risks are presumed to be high acute toxicity, potential for environmental harm, and possible irritation to skin and eyes. The precautionary principle dictates that this compound be handled with the utmost care.
| Property | Value | Source |
| CAS Number | 851460-85-0 | [] |
| Molecular Formula | C₁₃H₁₄FNO₂ | [][9] |
| Molecular Weight | 235.25 g/mol | [][9] |
| Presumed Hazards | High Acute Toxicity (Oral, Dermal, Inhalation), Environmental Hazard, Skin/Eye Irritant | Inferred from structural analogues[2][3][4] |
Guiding Principles for Disposal: The Four Cs
The disposal of this compound must not involve release into the general environment. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular municipal trash [10]. The core principles of its management can be summarized as:
-
Contain: All waste must be placed in appropriate, sealed, and clearly labeled containers.
-
Comply: All procedures must adhere to local, state, and federal hazardous waste regulations.
-
Consult: Your institution's Environmental Health and Safety (EHS) department is the ultimate authority and resource for disposal procedures.
-
Control: Minimize waste generation at the source through careful planning and execution of experiments.
Step-by-Step Disposal Protocol
This protocol covers the segregation and packaging of various waste streams contaminated with this compound.
Personal Protective Equipment (PPE) Requirement
Before beginning any disposal procedure, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles meeting ANSI Z87.1 or EN166 standards[10].
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Ensure no tears or perforations.
-
Body Protection: A properly fastened laboratory coat.
-
Respiratory Protection: If handling the solid powder outside of a certified chemical fume hood, a respirator may be necessary. Consult your EHS department.
Waste Stream Segregation and Handling
A. Unused/Expired Pure Compound (Solid Waste)
-
Container Selection: Use the original manufacturer's container if it is in good condition. If not, use a new, clean, and dry wide-mouth glass or polyethylene container with a screw-top lid.
-
Transfer: Carefully transfer the solid waste into the designated container inside a chemical fume hood to avoid generating dust. Use a dedicated spatula or scoop.
-
Labeling: Affix a "HAZARDOUS WASTE" label to the container. Fill in all required fields, including:
-
Full Chemical Name: "this compound"
-
CAS Number: "851460-85-0"
-
Hazard Characteristics: "Toxic," "Environmental Hazard"
-
Generator's Name and Contact Information
-
-
Storage: Secure the lid tightly. Store the container in a designated satellite accumulation area (SAA) within the laboratory, preferably within secondary containment[10].
B. Solutions Containing the Compound (Liquid Waste)
-
Container Selection: Use a dedicated, leak-proof waste container compatible with the solvent used (e.g., a glass solvent bottle). Do not use metal containers for potentially corrosive waste[5].
-
Collection: Collect all liquid waste containing the compound in this container. Do not mix with incompatible waste streams.
-
Labeling: Affix a "HAZARDOUS WASTE" label. List all chemical constituents, including solvents, with their approximate percentages.
-
Storage: Keep the container tightly capped when not in use. Store in the SAA, away from heat or ignition sources, and within secondary containment[5].
C. Contaminated Labware and Debris (Solid Waste)
-
Collection: Place all contaminated disposable items—gloves, weigh paper, pipette tips, bench paper, etc.—into a designated, lined container or a heavy-duty, sealable plastic bag.
-
Labeling: Label the container or bag as "HAZARDOUS WASTE" with the name of the contaminating chemical.
-
Sharps: Any contaminated needles or blades must be disposed of exclusively in a designated, puncture-proof sharps container.
-
Storage: Once full, seal the bag or container and store it in the SAA for pickup.
Disposal Workflow and Decision Making
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from work with this compound.
Caption: Disposal Decision Workflow for this compound Waste.
Final Disposal and Emergency Procedures
Final Disposal The ultimate disposal of the collected hazardous waste must be conducted by a licensed and approved waste disposal contractor[10]. This process is managed exclusively by your institution's EHS department. Never attempt to dispose of this chemical waste through private or municipal channels.
Emergency Spill Procedures In the event of a spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control Ignition Sources: If the compound was in a flammable solvent, extinguish any nearby flames and turn off ignition sources if it is safe to do so.
-
Consult EHS: Contact your institution's EHS emergency line for guidance. Do not attempt to clean up a large spill without proper training and equipment.
-
Small Spills: For a very small spill of the solid, and only if you are trained to do so, you can clean it up using a chemical spill kit. Avoid generating dust. Place all cleanup materials in a sealed container and label it as hazardous waste[11].
References
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PubChem. 2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl acetate. National Center for Biotechnology Information. [Link]
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Purdue University. Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]
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ResearchGate. The effect of fluorinated compounds on living organisms (review). [Link]
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ResearchGate. Metabolism of fluoroorganic compounds in microorganisms: Impacts for the environment and the production of fine chemicals. [Link]
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National Center for Biotechnology Information. Chemical Aspects of Human and Environmental Overload with Fluorine. [Link]
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U.S. Environmental Protection Agency. Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate
Welcome to a comprehensive guide designed for the precise and safe handling of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate. As a novel or specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. This reality does not create a safety vacuum; instead, it demands a rigorous, science-first approach to risk assessment. This document provides that framework, empowering you to protect yourself and your research through a deep understanding of the molecule's structure and the principles of chemical safety. Our goal is to build your trust by providing value and expertise that extends beyond the product itself, making this your preferred source for laboratory safety information.
The Foundation of Safety: A Proactive Hazard Assessment
Before a single container is opened, a thorough hazard assessment is the most critical step.[1] The structure of this compound informs our safety protocol. We must consider the potential hazards imparted by its constituent chemical groups:
-
Substituted Indole Core: Indole derivatives are biologically active molecules. While this is often the reason for their synthesis, it necessitates caution. They can be irritants to the skin, eyes, and respiratory system.[2]
-
Ethyl Acetate Moiety: This ester group suggests we should consider the properties of ethyl acetate as a solvent. It is known to be a serious eye irritant, can cause respiratory tract irritation, and may lead to skin dryness or cracking with repeated exposure.[3][4][5][6] This directly influences our choice of hand protection.
-
Fluoro- Substitution: The presence of a fluorine atom can significantly alter the biological properties and toxicity of a molecule. While not universally true, fluorinated compounds can sometimes exhibit increased toxicity. Therefore, an added layer of caution is warranted.
-
Physical Form (Solid/Powder): Assuming the compound is a solid, fine powders pose a significant inhalation risk and are easily dispersed, leading to contamination of surfaces, equipment, and personnel.[7][8]
This assessment dictates that we treat this compound as hazardous, with potential for eye and skin irritation, respiratory effects, and unknown systemic toxicity. Our Personal Protective Equipment (PPE) selection is a direct response to these potential risks.
The Core PPE Ensemble: Your First Line of Defense
Personal protective equipment is the last line of defense after engineering and administrative controls (like fume hoods) are in place.[9] For this compound, the following PPE is mandatory.
Eye and Face Protection
The eyes are highly susceptible to chemical splashes and airborne powders.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn at all times in the laboratory where this chemical is present.[10][11]
-
Recommended for Handling: For all procedures involving transferring, weighing, or dissolving the compound, chemical splash goggles are required. They provide a seal around the eyes, offering superior protection against splashes and fine powders.[11][12]
-
High-Risk Operations: When there is a significant risk of splashing (e.g., large-scale reactions, pressure changes), a face shield must be worn in addition to chemical splash goggles. A face shield alone is insufficient.[11]
Hand Protection
Choosing the correct gloves is critical, as no single glove material protects against all chemicals.[13][14] The ethyl acetate moiety is our primary guide here.
-
For Incidental Contact (Splash Protection): Disposable nitrile gloves are the minimum standard.[10] However, it is crucial to understand that their protection is limited. If contact occurs, remove the glove immediately, wash your hands, and don a new glove.
-
For Extended Handling or Immersion Risk: For tasks involving more than incidental contact, a more robust glove is necessary. Butyl rubber gloves offer excellent protection against esters like ethyl acetate.[13] Alternatively, using a double-gloving technique (wearing two pairs of nitrile gloves) can increase protection time.[10]
Table 1: Glove Selection Guide for Ethyl Acetate & Structurally Similar Compounds
| Glove Material | Splash Protection Rating | Immersion/Extended Use | Comments |
|---|---|---|---|
| Nitrile | Good | Not Recommended | Suitable for incidental contact only. Change immediately upon contamination.[10][14] |
| Butyl Rubber | Excellent | Excellent | Recommended for handling esters and ketones. May be less dexterous.[13] |
| Neoprene | Fair | Limited Use | Offers moderate protection but is inferior to Butyl for this chemical class. |
| Natural Rubber (Latex) | Poor | Not Recommended | Provides poor protection against many chemicals and can cause allergies.[10][13] |
| Polyvinyl Chloride (PVC) | Fair | Not Recommended | Offers some resistance but is not ideal for prolonged contact with ethyl acetate.[15] |
This chart provides general guidance; always consult the specific glove manufacturer's chemical resistance data.[14][16]
Body Protection
-
A flame-resistant lab coat is mandatory to protect your skin and personal clothing from splashes and spills.[9][11]
-
Ensure the lab coat is fully buttoned.
-
Long pants and closed-toe shoes are required at all times in the laboratory.[10][11][17] Perforated shoes or sandals are strictly forbidden.
Respiratory Protection
Engineering controls are the primary method for mitigating inhalation hazards.
-
Primary Control: All handling of this compound in its solid, powdered form must be conducted within a certified chemical fume hood to control airborne dust.[7][8]
-
Secondary Control: If a fume hood is not available or during a large spill, a respirator may be necessary. Use of a respirator requires enrollment in your institution's respiratory protection program, which includes training and fit-testing. A NIOSH-approved respirator with an N95 or P100 particulate filter would be the minimum requirement for powders.
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to established procedures is paramount for safety. The following workflows provide clear, actionable guidance.
Chemical Handling Workflow
The following diagram illustrates the logical flow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Protocol for Weighing and Handling
-
Prepare the Work Area: Designate a specific area within the fume hood for handling.[7] Cover the work surface with absorbent bench paper.
-
Don PPE: Put on your lab coat, chemical splash goggles, and appropriate gloves (e.g., butyl or double-nitrile) before handling the primary container.
-
Transfer the Compound: Keep the container opening pointed away from your breathing zone. Use a spatula or scoop to transfer the powder to a tared weigh boat or secondary container. Keep containers closed as much as possible.[7]
-
Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed powder slowly. Always add liquid to solid when possible to minimize dust generation.
-
Immediate Cleanup: After dispensing, securely close the primary container. Use a damp paper towel to gently wipe down the spatula, weigh boat, and any surfaces that may have powder residue. Dispose of this wipe as solid hazardous waste.
-
Decontaminate and Doff: Once the procedure is complete, decontaminate any non-disposable equipment. Doff PPE in the correct order (gloves first, then goggles, then lab coat) to prevent self-contamination.
-
Hygiene: Immediately wash hands thoroughly with soap and water.[17][18]
Spill Response Protocol
Accidents happen. Being prepared is essential.
-
Alert and Assess: Alert personnel in the immediate area.[18] Assess the size and nature of the spill. If the spill is large or you feel unsafe, evacuate and contact your institution's emergency response team.
-
Secure the Area: Restrict access to the spill area. If the material is volatile, ensure ventilation is adequate (i.e., contained within the fume hood).[19]
-
Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and two pairs of chemically resistant gloves.
-
Contain and Clean:
-
For Solid Spills: Gently cover the spill with absorbent pads to prevent dust from becoming airborne.[20] Alternatively, wet the powder slightly with a suitable, non-reactive solvent (like water, if compatible) before using a scoop or dustpan to collect the material.[20]
-
For Liquid Spills (Solutions): Create a dike around the spill with absorbent material (e.g., spill pillows, vermiculite) working from the outside in.[19][21] Absorb the liquid.
-
-
Package Waste: Place all contaminated debris (absorbent pads, gloves, etc.) into a clearly labeled, sealable plastic bag or container for hazardous waste.[22]
-
Decontaminate: Clean the spill area with an appropriate detergent and water solution, followed by a final rinse.[19][21]
-
Report: Report the spill to your laboratory supervisor or Environmental Health and Safety department, per your institution's policy.
Waste Disposal Plan
Proper segregation and disposal of chemical waste are critical for safety and environmental compliance.[2]
-
Waste Segregation:
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, absorbent paper, contaminated wipes) must be collected in a designated, labeled hazardous waste container.[2][23]
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound must be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.
-
Sharps: Any contaminated needles or sharp objects must be placed in a puncture-resistant sharps container designated for hazardous chemical waste.
-
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[2] Do not use abbreviations. The label should also list any solvents present.
-
Storage and Disposal: Keep waste containers securely closed except when adding waste.[2] Store them in a designated satellite accumulation area away from incompatible materials. Follow your institution's procedures for hazardous waste pickup and disposal by certified professionals. Never dispose of this chemical down the drain or in the regular trash.[2][23]
References
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Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]
-
Required Personal Protective Equipment Use in Campus Research Laboratories. Office of Environmental Health and Safety, Princeton University. [Link]
-
Ethyl Acetate Resistant Work Gloves. SafetyGloves.co.uk. [Link]
-
Personal Protective Equipment in Chemistry. Environmental Health and Safety, Dartmouth College. [Link]
-
OSHA Glove Selection Chart. Environmental Health and Safety, University of Pittsburgh. [Link]
-
Ethyl Acetate Gloves. SafetyGloves.co.uk. [Link]
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Chemical Resistance Reference Chart. Medicom. [Link]
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Comprehensive Guide to Lab PPE (Personal Protective Equipment). Westlab Canada. [Link]
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Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of California, Berkeley. [Link]
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Gloves Chemical Resistance Chart. Gloves By Web. [Link]
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WORKING SAFELY WITH TOXIC POWDERS. Duke University Safety. [Link]
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Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Irvine. [Link]
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Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]
-
CHEMICAL SPILL PROCEDURES. Clarkson University. [Link]
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories. University of Tennessee, Knoxville. [Link]
-
Chemical Spill Response Procedure. University of Manitoba. [Link]
-
Spill and Cleaning Protocol. Environmental Health & Safety, Michigan State University. [Link]
-
Degradation of substituted indoles by an indole-degrading methanogenic consortium. PubMed. [Link]
-
Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. [Link]
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-
Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds. Drexel University. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
